5-Benzylidenebarbituric acid
Description
The exact mass of the compound 5-Benzylidenebarbituric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzylidenebarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylidenebarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-benzylidene-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDWOZYVQQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286913 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27402-47-7 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Benzylidenebarbituric acid synthesis via Knoevenagel condensation
An In-Depth Technical Guide to the Synthesis of 5-Benzylidenebarbituric Acid via Knoevenagel Condensation
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-benzylidenebarbituric acid, a pivotal scaffold in medicinal chemistry, through the Knoevenagel condensation. The document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and explores the impact of various catalytic systems on reaction efficiency. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the synthesis. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance comprehension.
Introduction: The Significance of Barbituric Acid Derivatives
Barbituric acid, a heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules.[1] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, exhibit a broad spectrum of biological activities. These derivatives are integral to the development of sedative-hypnotics, anticonvulsants, anti-inflammatory agents, and have shown promise in anti-cancer and antimicrobial therapies.[2][3] The synthesis of 5-benzylidenebarbituric acid and its analogues via the Knoevenagel condensation is a cornerstone reaction, providing a versatile platform for generating diverse molecular libraries for drug discovery.[4][5] This guide focuses on the practical and theoretical aspects of this crucial transformation.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, in this case, barbituric acid.[6] The reaction is typically catalyzed by a base and proceeds through a nucleophilic addition followed by a dehydration step.[7]
Causality in the Mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the active methylene group (at C-5) of barbituric acid by a base. The acidity of these protons is significantly enhanced by the two flanking carbonyl groups, which stabilize the resulting carbanion through resonance. This is the critical step that generates the nucleophile.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst or the solvent, to yield a β-hydroxy compound.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the β-hydroxy intermediate to form the thermodynamically stable α,β-unsaturated product, 5-benzylidenebarbituric acid.[8] This step is often facilitated by heat or acidic/basic conditions and drives the reaction to completion.
Experimental Protocol: A Field-Proven Methodology
Numerous protocols exist for this synthesis, ranging from classical solvent-based methods to more modern, environmentally friendly approaches.[9] The following protocol describes a highly efficient and reproducible "green chemistry" approach using grinding, which minimizes solvent waste and often leads to shorter reaction times and high yields.
Materials and Reagents:
-
Barbituric Acid (10 mmol, 1.28 g)
-
Benzaldehyde (10 mmol, 1.06 g, 1.02 mL)
-
Sodium Acetate (10 mmol, 0.82 g) - as catalyst
-
Mortar and Pestle
-
Distilled Water
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plate (Silica gel, Hexane:Ethyl Acetate 1:1)
Step-by-Step Procedure:
-
Reagent Preparation: Accurately weigh barbituric acid and sodium acetate and place them into a clean, dry mortar.
-
Addition of Aldehyde: Add the benzaldehyde to the mortar.
-
Grinding: Begin grinding the mixture vigorously with the pestle at room temperature. The solid mixture will often become pasty before solidifying again as the product forms.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. Take a small sample from the reaction mixture, dissolve it in a drop of ethanol, and spot it on a TLC plate. The disappearance of the benzaldehyde spot indicates the completion of the reaction. This typically takes 10-20 minutes.
-
Work-up: Once the reaction is complete, add approximately 20 mL of distilled water to the mortar and triturate the solid product. This step is crucial for removing the water-soluble catalyst (sodium acetate) and any unreacted barbituric acid.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with distilled water (2 x 15 mL).
-
Drying: Dry the product in an oven at 60-80 °C or leave it to air dry.
-
Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Self-Validating System:
-
Visual Confirmation: A distinct change in the physical state of the reaction mixture (solid to paste to solid) provides a preliminary indication of reaction progress.
-
TLC Analysis: Confirms the consumption of starting materials and the formation of a new, less polar product.
-
Melting Point: The synthesized 5-benzylidenebarbituric acid should have a sharp melting point consistent with literature values (approx. 254-256 °C), confirming its purity.
-
Spectroscopic Analysis: Further confirmation can be obtained via IR and NMR spectroscopy.[10] The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching, and the C=C bond of the benzylidene group. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the vinylic proton.
Catalyst Selection and Reaction Optimization
The choice of catalyst is paramount in the Knoevenagel condensation, influencing reaction rates, yields, and environmental impact. While traditional methods often employ organic bases like piperidine or pyridine, recent advancements have focused on developing more efficient and greener alternatives.[11]
Expertise in Catalyst Choice:
-
Basic Catalysts: Weak organic bases like piperidine, pyridine, and ammonium acetate are effective.[6] Their role is to facilitate the initial deprotonation of barbituric acid. However, they can be toxic and difficult to remove from the reaction mixture.
-
Lewis Acids: Catalysts such as ZnCl₂, CuCl₂, and Bi₂O₃ can also promote the reaction.[9][12] They function by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Green Catalysts: In line with the principles of green chemistry, a variety of environmentally benign catalysts have been developed. These include:
-
Ionic Liquids: Act as both solvent and catalyst, offering easy recyclability.
-
Solid Catalysts: Heterogeneous catalysts like natural phosphates, KF-Al₂O₃, and various nanoparticles (e.g., CuO, Ni) offer simple separation and reusability.[13]
-
Solvent-Free Grinding: As described in the protocol, using a solid catalyst like sodium acetate under solvent-free conditions is highly efficient.
-
Data-Driven Comparison of Catalytic Systems:
| Catalyst System | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | None (Grinding) | Room Temp | 10-20 min | ~90-95% | |
| Piperidine | Ethanol | Reflux | 4-12 h | ~80-90% | [14] |
| Bi₂O₃ Nanoparticles | Water | Room Temp | 15-30 min | ~92-98% | [9] |
| Ionic Liquid ([bmim]BF₄) | Ionic Liquid | Room Temp | 30-60 min | ~85-95% | |
| Microwave Irradiation | None | Microwave | 2-5 min | ~90-96% | [9] |
This table summarizes representative data; actual results may vary based on the specific substituted benzaldehyde used.
Applications in Drug Development
5-Benzylidenebarbituric acid derivatives are highly valued in pharmaceutical research due to their wide range of biological activities. The exocyclic double bond, conjugated with the pyrimidine ring, is a key structural feature that can interact with various biological targets.[2]
-
Enzyme Inhibition: These compounds have been identified as potent inhibitors of enzymes such as urease, xanthine oxidase, and tyrosinase.[2][15]
-
Antimicrobial and Antifungal Activity: Many derivatives exhibit significant activity against various bacterial and fungal strains.[2]
-
Anticancer Potential: Certain 5-arylidene barbiturates have demonstrated cytotoxic effects against various cancer cell lines, making them promising leads for anticancer drug development.[13]
-
Central Nervous System (CNS) Activity: As derivatives of the barbiturate core, they are continuously explored for sedative, hypnotic, and anticonvulsant properties.
The synthetic accessibility via the Knoevenagel condensation allows for the rapid generation of analogues with diverse substituents on the phenyl ring, facilitating structure-activity relationship (SAR) studies crucial for optimizing therapeutic efficacy.
Conclusion
The Knoevenagel condensation remains a powerful and versatile tool for the synthesis of 5-benzylidenebarbituric acid and its derivatives. By understanding the underlying mechanism and the rationale behind various experimental choices, researchers can select or design protocols that are not only high-yielding but also align with the principles of green chemistry. The continued exploration of novel catalytic systems and the broad pharmacological potential of the resulting products ensure that this classic reaction will remain highly relevant in the fields of organic synthesis and medicinal chemistry for the foreseeable future.
References
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
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A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Reaction Kinetics, Mechanisms and Catalysis, 132(2), 799–832. Retrieved from [Link]
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The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry, 34(2), 719-724. Retrieved from [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2018). World Journal of Pharmaceutical Research, 7(15), 356-377. Retrieved from [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Molecular Catalysis, 515, 111880. Retrieved from [Link]
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Catalysts, 14(3), 195. Retrieved from [Link]
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A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate. Retrieved from [Link]
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The chemical structure of benzylidene barbituric acid derivatives a-m. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (2011). Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]
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Scheme I: Synthesis of 5-benzylidenebarbituric acids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. (2015). Chemistry Central Journal, 9, 63. Retrieved from [Link]
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Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 316-328. Retrieved from [Link]
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Synthesis and Characterization of some Barbituric acid Derivatives. (2018). International Journal of Scientific Development and Research, 3(5), 397-406. Retrieved from [Link]
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benzylidene barbituric acid derivatives obtained via the Knoevenagel condensation... (n.d.). ResearchGate. Retrieved from [Link]
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Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives. (2019). Frontiers in Chemistry, 7, 229. Retrieved from [Link]
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (2011). Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]
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5-Benzylidenebarbituric acid. (n.d.). PubChem. Retrieved from [Link]
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alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2022). Rasayan Journal of Chemistry, 15(1), 478-483. Retrieved from [Link]
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Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives... (2018). Organic Chemistry Research, 4(2), 140-146. Retrieved from [Link]
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Synthesis of 5-arylidene barbituric acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Research Journal of Chemical Sciences, 4(7), 93-98. Retrieved from [Link]
-
Barbituric acid in the construction of spiro-heterocyclic scaffolds: an update. (2016). RSC Advances, 6(55), 49693-49724. Retrieved from [Link]
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Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). Synthetic Communications, 50(11), 1672-1678. Retrieved from [Link]
-
SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5– ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. (2019). Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]
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A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]
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Electrophilicity of 5-Benzylidene-1,3-dimethylbarbituric and -thiobarbituric Acids. (2007). The Journal of Organic Chemistry, 72(21), 8032-8038. Retrieved from [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(2), 123-128. Retrieved from [Link]
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Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. (n.d.). ResearchGate. Retrieved from [Link]
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Knoevenagel Condensation Reaction Mechanism. (2020, September 16). YouTube. Retrieved from [Link]
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By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. (2019). Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]
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5-(3,4-dihydroxybenzylidene)barbituric acid. (n.d.). SpectraBase. Retrieved from [Link]
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5-(3,4-dimethoxybenzylidene)barbituric acid. (n.d.). SpectraBase. Retrieved from [Link]
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5-Benzylidenebarbituric acid derivatives and their biological activities
An In-Depth Technical Guide to 5-Benzylidenebarbituric Acid Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-benzylidenebarbituric acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. As a Senior Application Scientist, the following sections will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, supported by field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Versatile Scaffold of Barbituric Acid
Barbituric acid, a cyclic ureide, has long been a cornerstone in medicinal chemistry. While the parent compound itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, have yielded a plethora of therapeutic agents. The introduction of a benzylidene moiety at this position gives rise to 5-benzylidenebarbituric acids, a class of compounds that has garnered significant attention for its diverse biological potential, ranging from antimicrobial and anticancer to anticonvulsant and herbicidal activities.[1][2] This versatility stems from the unique electronic and steric properties conferred by the exocyclic double bond and the phenyl ring, which can be readily functionalized to modulate the compound's biological profile.
Synthesis of 5-Benzylidenebarbituric Acid Derivatives: The Knoevenagel Condensation
The primary route for the synthesis of 5-benzylidenebarbituric acid derivatives is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this case, the active methylene group of barbituric acid reacts with a substituted or unsubstituted benzaldehyde. A variety of catalysts and reaction conditions have been employed to optimize this reaction, offering a range of options to suit different laboratory setups and green chemistry considerations.[3][4]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology can significantly impact yield, reaction time, and environmental footprint. Below is a comparative table of common approaches to the Knoevenagel condensation for the synthesis of 5-benzylidenebarbituric acid derivatives.
| Catalyst/Method | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Ethanol | Room Temp. | 2 hours | Good | [1] |
| Sodium Acetate (Grinding) | Solvent-free | Room Temp. | Short | High | [4] |
| Alum (KAl(SO₄)₂·12H₂O) | Water | 60°C | Short | Excellent | [5] |
| Microwave Irradiation | Solvent-free | N/A | Short | High | [4] |
| Electrochemical Synthesis | Water | 70°C | 6 minutes | 80 | [6] |
Experimental Protocol: A Green Synthesis Approach
This protocol details a solvent-free synthesis of 5-benzylidenebarbituric acid derivatives using grinding, a method that is both efficient and environmentally friendly.[4]
Materials:
-
Barbituric acid
-
Substituted benzaldehyde
-
Sodium acetate
-
Mortar and pestle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate (for TLC)
-
Distilled water
Procedure:
-
In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).
-
Grind the mixture at room temperature using a pestle.
-
Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, wash the solid product with distilled water.
-
Filter the product and recrystallize from a suitable solvent (e.g., ethanol).
Biological Activities of 5-Benzylidenebarbituric Acid Derivatives
The versatility of the 5-benzylidenebarbituric acid scaffold is evident in its wide array of biological activities. The following sections explore some of the most significant therapeutic and agrochemical applications.
Antimicrobial Activity
Several 5-benzylidenebarbituric acid derivatives have demonstrated promising activity against a range of pathogenic bacteria.[1] The mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.
Structure-Activity Relationship (SAR):
The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents on the benzylidene ring.
-
Electron-withdrawing groups , such as nitro and halo groups, at the para-position of the benzylidene ring generally enhance antibacterial activity.[1]
-
Electron-donating groups , such as methoxy and methyl groups, tend to show moderate to good activity.[1]
-
The presence of a hydroxyl group at the para-position has also been associated with significant antibacterial effects.[1]
Table of Minimum Inhibitory Concentrations (MIC) of Selected Derivatives:
| Compound | Substituent | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |
| 1 | 4-OCH₃ | 125 | 250 | [1] |
| 2 | 4-OH | 62.5 | 125 | [1] |
| 3 | 4-Cl | 31.25 | 62.5 | [1] |
| 4 | 4-NO₂ | 15.6 | 31.25 | [1] |
Experimental Protocol: Agar Well-Diffusion Method for Antibacterial Screening: [1]
Materials:
-
Nutrient Agar (NA)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Incubator
Procedure:
-
Prepare NA plates and allow them to solidify.
-
Inoculate the agar plates with the respective bacterial strains using sterile cotton swabs to create a lawn of bacteria.
-
Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a specific concentration of the test compound solution (e.g., 50 µL) into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Anticancer Activity
5-Benzylidenebarbituric acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[9][10]
Mechanism of Action:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] This can involve the upregulation of pro-apoptotic proteins like p53 and p21.[9]
-
Enzyme Inhibition: A notable mechanism is the inhibition of uridine phosphorylase, an enzyme that degrades fluoropyrimidine-based chemotherapeutic agents like 5-fluoro-2'-deoxyuridine (FdUrd).[8] By inhibiting this enzyme, 5-benzylidenebarbituric acid derivatives can enhance the efficacy of conventional anticancer drugs.[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening: [7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, DU145)
-
RPMI 1640 medium with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 20 minutes at room temperature.
-
Wash the plates with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Anticonvulsant Activity
Certain 5-benzylidenebarbituric acid derivatives have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.
Mechanism of Action:
The anticonvulsant activity of these compounds has been linked to the nitric oxide (NO) pathway. Specifically, some derivatives are thought to exert their effects by modulating the activity of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS can reverse the anticonvulsant effects of these compounds, indicating a crucial role for this signaling pathway.
Structure-Activity Relationship (SAR):
The lipophilicity of the derivatives, influenced by the substituents on the benzylidene ring, plays a critical role in their anticonvulsant activity, likely by affecting their ability to cross the blood-brain barrier.[2]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice:
Materials:
-
Male mice
-
Test compounds
-
Pentylenetetrazole (PTZ) solution
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the mice via i.p. injection.
-
After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Immediately place the mice in individual observation cages.
-
Observe the mice for the onset of clonic and tonic seizures and record the latency to the first seizure.
-
Record the percentage of animals protected from seizures and mortality.
Herbicidal Activity
In the realm of agrochemicals, certain 5-benzylidenebarbituric acid derivatives have shown potent herbicidal activity.[3]
Mechanism of Action:
The herbicidal effect of these compounds is attributed to the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3]
Structure-Activity Relationship (SAR):
The herbicidal efficacy is highly dependent on the substitution pattern of the benzylidene ring.
-
The presence of halogen atoms (e.g., Cl, F) on the phenyl ring can significantly enhance herbicidal activity.
-
The position of the substituents is also crucial, with certain substitution patterns leading to broad-spectrum weed control.
Conclusion and Future Perspectives
5-Benzylidenebarbituric acid derivatives represent a privileged scaffold in medicinal and agricultural chemistry, offering a remarkable diversity of biological activities. The ease of their synthesis via the Knoevenagel condensation allows for the creation of large libraries of compounds for screening and optimization. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of more potent and selective agents. Future research in this area will likely focus on elucidating the precise molecular targets for their antimicrobial and anticancer effects, as well as optimizing their pharmacokinetic and pharmacodynamic properties for clinical and agricultural applications. The continued exploration of this versatile chemical space holds great promise for the development of novel therapeutic and crop protection agents.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Benzylidenebarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Benzylidenebarbituric acid, a derivative of barbituric acid, serves as a crucial scaffold in medicinal chemistry and materials science. Its synthesis, typically achieved through a Knoevenagel condensation, yields a molecule with significant potential for further functionalization.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in drug design and materials development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 5-benzylidenebarbituric acid. We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting spectral data, offering a holistic understanding of this important molecule.
Introduction: The Significance of 5-Benzylidenebarbituric Acid
Barbituric acid and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects.[3][4] The introduction of a benzylidene group at the 5-position of the barbituric acid core dramatically alters its electronic and steric properties, opening avenues for new applications.[1] 5-Benzylidenebarbituric acid has emerged as a versatile intermediate in the synthesis of various heterocyclic compounds and as a subject of interest for its potential pharmacological activities.[5][6]
Accurate structural elucidation is the foundation of all further research and development. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity and purity of 5-benzylidenebarbituric acid, as well as to probe its chemical environment. This guide will walk you through the essential spectroscopic techniques, providing both the theoretical underpinnings and practical insights necessary for robust characterization.
Synthesis of 5-Benzylidenebarbituric Acid: The Knoevenagel Condensation
The primary synthetic route to 5-benzylidenebarbituric acid is the Knoevenagel condensation of barbituric acid with benzaldehyde.[1] This reaction is a classic example of a carbon-carbon bond-forming reaction, driven by the acidity of the methylene protons at the C5 position of barbituric acid.[3]
Experimental Protocol: Synthesis of 5-Benzylidenebarbituric Acid
-
Reactant Preparation: In a round-bottom flask, dissolve barbituric acid (1 mmol) and benzaldehyde (1 mmol) in a suitable solvent such as ethanol or water.[7]
-
Catalyst Addition (Optional): While the reaction can proceed without a catalyst, particularly in water, various catalysts can be employed to improve reaction times and yields.[1][7] These include mild bases like piperidine or environmentally benign catalysts such as alum.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization.[9]
The mechanism of this reaction provides a logical framework for understanding the final structure that will be analyzed.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of 5-benzylidenebarbituric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of 5-benzylidenebarbituric acid.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data for 5-Benzylidenebarbituric Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.4 - 11.2 | Singlet | 2H | N-H (Amide) |
| ~8.3 | Singlet | 1H | =C-H (Vinylic) |
| ~7.7 - 7.3 | Multiplet | 5H | Ar-H (Aromatic) |
Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can vary slightly depending on the solvent used.[10][11]
Interpretation and Causality:
-
N-H Protons (δ ~11.4 - 11.2): The two amide protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups, resulting in a downfield chemical shift. Their equivalence leads to a single peak with an integration of 2H.[9]
-
Vinylic Proton (δ ~8.3): The proton on the exocyclic double bond is significantly deshielded due to its attachment to a double bond and the anisotropic effect of the nearby aromatic ring and carbonyl groups. This results in a characteristic downfield singlet.[9]
-
Aromatic Protons (δ ~7.7 - 7.3): The five protons of the benzylidene group will appear in the aromatic region. The exact splitting pattern (multiplet) will depend on the resolution of the instrument and the specific electronic environment of each proton.[9]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 5-benzylidenebarbituric acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice due to the solubility of the compound and its ability to clearly show exchangeable protons like N-H.[12]
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the spectrum to the residual solvent peak.[13]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data for 5-Benzylidenebarbituric Acid
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 | C=O (Carbonyl) |
| ~150 | C=O (Carbonyl) |
| ~148 | =C-H (Vinylic) |
| ~133 - 128 | Ar-C (Aromatic) |
| ~121 | Ar-C (Aromatic) |
| ~118 | C5 of Barbiturate Ring |
Note: Chemical shifts are referenced to TMS and can vary with the solvent.
Interpretation and Causality:
-
Carbonyl Carbons (δ ~165 - 150): The three carbonyl carbons of the barbiturate ring are highly deshielded and appear at the downfield end of the spectrum.[9]
-
Vinylic and Aromatic Carbons (δ ~148 - 118): The carbons of the double bond and the aromatic ring appear in this region. The quaternary carbon of the barbiturate ring attached to the benzylidene group (C5) is also found here.[9]
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Diagram: Key NMR Correlations in 5-Benzylidenebarbituric Acid
Caption: Key proton and carbon environments in 5-benzylidenebarbituric acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Absorption Bands for 5-Benzylidenebarbituric Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium | N-H Stretch (Amide) |
| ~3030 | Variable | C-H Stretch (Aromatic) |
| 1740 - 1630 | Strong | C=O Stretch (Carbonyl) |
| 1680 - 1620 | Variable | C=C Stretch (Alkene) |
| 1700 - 1500 | Medium | C=C Stretch (Aromatic) |
Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[14]
Interpretation and Causality:
-
N-H Stretching (3500 - 3300 cm⁻¹): The N-H bonds in the amide groups give rise to characteristic stretching vibrations in this region. The presence of two N-H bonds may result in two distinct peaks.[15]
-
C=O Stretching (1740 - 1630 cm⁻¹): The carbonyl groups are strong absorbers in the IR spectrum, leading to intense peaks. The presence of multiple carbonyl groups in different chemical environments can lead to a broad or multiple peaks in this region.[15]
-
C=C Stretching (1680 - 1620 cm⁻¹ and 1700 - 1500 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the exocyclic alkene and the aromatic ring appear in this region.[3]
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[16]
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometry Data for 5-Benzylidenebarbituric Acid
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular Ion) |
| 215 | [M-H]⁺ |
| 172 | Fragmentation product |
| 102 | Fragmentation product |
Note: The molecular formula of 5-benzylidenebarbituric acid is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol .[16]
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺ at m/z 216): The peak corresponding to the intact molecule with a single positive charge is expected to be observed. Its presence confirms the molecular weight of the compound.[16]
-
Fragmentation Peaks: The molecule can fragment in the mass spectrometer, leading to the formation of smaller, charged species. Common fragmentation pathways for similar structures often involve the loss of small neutral molecules like CO or cleavage of the benzylidene group. The peak at m/z 102 is a prominent fragment.[16]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[17]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic characterization of 5-benzylidenebarbituric acid through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides insights into fragmentation pathways. A thorough understanding of these analytical techniques is indispensable for any researcher working with this versatile and important molecule, ensuring the integrity of their starting materials and the validity of their subsequent research.
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Wiley Online Library. Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. [Link]
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PubMed. Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. [Link]
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The Interplay of Form and Function: A Technical Guide to the Crystal Structure and Tautomerism of 5-Benzylidenebarbituric Acid Derivatives
Abstract
Derivatives of 5-benzylidenebarbituric acid represent a pivotal class of heterocyclic compounds, commanding significant attention within medicinal chemistry and materials science. Their biological activities, which include anticancer, antimicrobial, and enzyme inhibition properties, are intrinsically linked to their three-dimensional architecture and the subtle electronic interplay of their tautomeric forms. This technical guide provides an in-depth exploration of the synthesis, crystal structure, and tautomeric phenomena of these derivatives. We will dissect the causality behind synthetic strategies, detail the methodologies for structural elucidation, and analyze the supramolecular networks that dictate their solid-state form. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships in this important molecular family.
Introduction: The Barbiturate Core and the Significance of the 5-Benzylidene Moiety
Barbituric acid, a pyrimidine derivative, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1] While the parent molecule itself is not biologically active, substitution at the C5 position dramatically alters its properties. The introduction of a benzylidene group at this position via Knoevenagel condensation creates a conjugated system that is not only a potent pharmacophore but also a versatile platform for further functionalization.[2] These derivatives have demonstrated efficacy as inhibitors of crucial enzymes like uridine phosphorylase and urease, and exhibit a range of anti-tumor and anti-inflammatory activities.[3]
The therapeutic potential of these molecules is not solely dependent on their constituent atoms but is profoundly influenced by their spatial arrangement and the dynamic equilibrium between their tautomeric forms. The barbiturate ring can exist in several keto-enol and lactam-lactim forms, and the predominant tautomer can be influenced by its physical state (solid vs. solution) and its environment.[4] Understanding the crystal structure provides a definitive snapshot of the molecule's conformation and the specific tautomer stabilized in the solid state, offering invaluable insights for rational drug design and the development of new materials.
Synthetic Pathways: The Knoevenagel Condensation
The primary route for synthesizing 5-benzylidenebarbituric acid derivatives is the Knoevenagel condensation, a robust reaction that forms a carbon-carbon double bond between an active methylene compound (barbituric acid) and a carbonyl compound (an aromatic aldehyde).[5]
Mechanism and Rationale
The reaction is typically catalyzed by a weak base or acid. The active methylene protons at the C5 position of barbituric acid are acidic, allowing for the formation of a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the final 5-benzylidenebarbituric acid product.
Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of 5-benzylidenebarbituric acid derivatives.
Experimental Protocol: A Green Chemistry Approach
Modern synthetic approaches often prioritize environmentally benign methods. The following protocol describes a solvent-free grinding method, which is efficient and reduces waste.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (catalyst, 10 mmol)
-
Mortar and pestle
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Mixing: Accurately weigh and place the aromatic aldehyde, barbituric acid, and sodium acetate into a clean, dry mortar.
-
Grinding: Grind the mixture vigorously with the pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, add approximately 20 mL of distilled water to the solid reaction mixture and stir to dissolve any unreacted starting materials and the catalyst.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystalline 5-benzylidenebarbituric acid derivative.
-
Characterization: Confirm the structure and purity of the product using FT-IR, ¹H NMR, ¹³C NMR[6][7], and mass spectrometry.
Tautomerism: A Tale of Two States
Barbituric acid and its derivatives can exhibit both keto-enol and lactam-lactim tautomerism. The 5-benzylidene derivatives predominantly exist in the tri-keto form in the solid state, as this is often the most thermodynamically stable arrangement, stabilized by extensive intermolecular hydrogen bonding.[4]
Caption: Tautomeric equilibria in 5-benzylidenebarbituric acid derivatives.
Solid-State vs. Solution
-
Solid State: X-ray crystallography provides unambiguous evidence for the dominant tautomer in the crystal lattice. For most 5-benzylidenebarbituric acids, the tri-keto form is observed. The crystal packing forces and, most importantly, the formation of robust hydrogen-bonded networks, lock the molecule into this conformation.
-
Solution State: In solution, the tautomeric equilibrium is dynamic and highly dependent on the solvent.[8][9] NMR spectroscopy is the primary tool for studying these equilibria.[10]
-
Non-polar solvents (e.g., CDCl₃): Tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonds.
-
Polar, protic solvents (e.g., Methanol-d₄): Can disrupt intramolecular hydrogen bonds and form new intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the keto form.
-
Polar, aprotic solvents (e.g., DMSO-d₆): As strong hydrogen bond acceptors, they can significantly stabilize the enol tautomer.[8]
-
Experimental Protocol: NMR for Tautomer Analysis
Objective: To determine the keto-enol equilibrium constant (Keq) in different deuterated solvents.
Procedure:
-
Sample Preparation: Prepare dilute (~5-10 mM) solutions of the purified 5-benzylidenebarbituric acid derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure the solutions are left to equilibrate for at least one hour before analysis.[10]
-
Data Acquisition: Acquire ¹H NMR spectra for each solution. Key signals to monitor are the vinyl proton of the enol form (typically δ 5-6 ppm) and the methylene protons of the keto form (typically δ 3-4 ppm), though the latter is absent in 5-substituted derivatives. For these, changes in the chemical shifts of the N-H protons and the aromatic protons can be indicative of the tautomeric form.
-
Integration and Calculation: Carefully integrate the signals corresponding to each tautomer. The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the ratio of the integrated areas of the respective characteristic protons.
Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of these compounds in the solid state.[11][12] It reveals precise bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing.
The Crystallization Process: A Practical Guide
Obtaining high-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[1][13]
Protocol: Slow Evaporation Method
-
Purity is Paramount: Ensure the compound is highly pure (recrystallized at least once).
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming microcrystals.[13]
-
Preparation: Prepare a nearly saturated solution of the compound in a clean vial. If any particulate matter is present, filter the solution through a syringe filter into a new, clean vial.
-
Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free location. Disturbing the vial can lead to the formation of multiple small crystals instead of a single large one.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a pipette or fine forceps. Do not allow the crystals to dry out.
From Diffraction to Structure: The Workflow
Caption: Standard workflow for single-crystal X-ray structure determination.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data is processed to solve the "phase problem" and generate an initial electron density map. This model is then refined to achieve the best fit between the observed and calculated diffraction data.[12][14]
Supramolecular Assembly: The Role of Hydrogen Bonding
In the solid state, 5-benzylidenebarbituric acid derivatives are organized into complex supramolecular structures through a network of hydrogen bonds. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygens act as acceptors.
Common hydrogen bonding motifs observed in barbiturate crystal structures include:
-
Centrosymmetric Dimers: Two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming a characteristic R²₂(8) ring motif.
-
Chains and Ribbons: Molecules link head-to-tail to form one-dimensional chains. These chains can then interact with adjacent chains to form more complex sheets or ribbons.[15][16]
These hydrogen bonds are the primary forces stabilizing the tri-keto tautomer in the crystal lattice. The specific pattern of hydrogen bonding influences the crystal's density, stability, and even its solubility properties.
Table 1: Representative Crystallographic Data for a 5-Substituted Barbiturate Derivative
| Parameter | Value |
| Compound | 5-hydroxy-5-propylbarbituric acid[15] |
| Formula | C₇H₁₀N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 6.789 |
| c (Å) | 12.987 |
| β (°) | 109.45 |
| Volume (ų) | 840.4 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bond Network | 3D framework based on N-H···O and O-H···O bonds.[15] |
Note: This table presents data for a related derivative to illustrate typical parameters. Specific values will vary for each 5-benzylidenebarbituric acid derivative.
Applications in Drug Development
The detailed structural knowledge gained from these studies is critical for drug development.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive derivatives, researchers can identify key structural features and intermolecular interactions necessary for biological activity. For example, the precise orientation of the benzylidene ring relative to the barbiturate core can determine how well the molecule fits into an enzyme's active site.[17]
-
Rational Inhibitor Design: Crystal structures of these derivatives co-crystallized with their target enzymes can reveal the exact binding mode.[17] This information allows for the computational design of new, more potent, and selective inhibitors.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have different stabilities, dissolution rates, and bioavailability. A thorough understanding of the crystal structure and hydrogen bonding allows for the identification and characterization of different polymorphs, which is a critical step in pharmaceutical development.
Conclusion
The 5-benzylidenebarbituric acid derivatives are a class of compounds where the interplay between molecular structure, tautomerism, and supramolecular assembly dictates function. The Knoevenagel condensation provides a reliable synthetic entry point, while a combination of NMR spectroscopy and single-crystal X-ray diffraction offers a powerful toolkit for comprehensive characterization. In the solid state, the tri-keto tautomer is typically stabilized by robust N-H···O hydrogen bonding networks, which form predictable dimer and chain motifs. In solution, a dynamic equilibrium exists, which is sensitive to the solvent environment. The insights gleaned from these fundamental structural studies are not merely academic; they provide the essential framework for the rational design of next-generation therapeutics and advanced materials based on this versatile chemical scaffold.
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A Technical Guide to Applying Lipinski's Rule of Five for the Evaluation of 5-Benzylidenebarbituric Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of 'Drug-Likeness' in Early-Phase Discovery
In the landscape of modern drug discovery, the journey from a biologically active "hit" compound to a marketable oral therapeutic is fraught with challenges. A significant portion of these challenges lies not in the compound's potency, but in its pharmacokinetic profile—what the body does to the drug. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) govern a drug's ability to reach its target in sufficient concentration and duration to elicit a therapeutic effect.[1] Historically, promising compounds have failed in late-stage clinical trials due to poor ADME properties, incurring substantial financial and temporal costs. This underscores the critical need for early-stage screening tools that can predict the 'drug-likeness' of a compound.
Among the most influential and widely adopted of these tools is Lipinski's Rule of Five.[2][3] This guide provides a detailed technical framework for applying Lipinski's Rule of Five to a promising class of compounds: 5-Benzylidenebarbituric acid analogues. These molecules have garnered significant interest for their diverse biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[4] By systematically evaluating their physicochemical properties against Lipinski's criteria, researchers can strategically prioritize analogues with a higher probability of downstream success as orally bioavailable drugs.
Section 1: The Foundation - A Deep Dive into Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the Rule of Five (RO5) is a set of empirically derived guidelines used to assess the likelihood of a compound's oral bioavailability.[2][5] The "rule" is not a rigid law but a powerful filter based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[2] Adherence to these guidelines helps mitigate common issues like poor absorption and limited membrane permeability.[5]
The core tenets of Lipinski's Rule of Five state that an orally active drug candidate is less likely to have poor absorption or permeation if it violates no more than one of the following four criteria:[2][3][6]
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes. As molecular size increases, passive diffusion tends to decrease.[7][8]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity (its "greasiness"). A balanced lipophilicity is crucial; the molecule must be lipid-soluble enough to cross cell membranes but water-soluble enough to dissolve in the aqueous environment of the gut and bloodstream.[5][9] A LogP value exceeding 5 often correlates with poor aqueous solubility and potential accumulation in fatty tissues.[5]
-
Hydrogen Bond Donors (HBD) ≤ 5: This is the count of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[2] Hydrogen bonds must be broken for a molecule to move from an aqueous phase into a lipid membrane. A high number of HBDs can hinder membrane permeability.[10]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: This is the total count of all nitrogen and oxygen atoms.[2] Similar to HBDs, a high number of HBAs increases the energy required to shed the molecule's "water shell," which is necessary for it to enter the non-polar environment of a cell membrane.[11][12]
It is crucial to recognize that the RO5 is a guideline for passive diffusion and does not account for compounds that utilize active transport mechanisms.[2] Furthermore, many successful drugs, particularly natural products and newer modalities like PROTACs, exist "beyond the Rule of Five" (bRo5), highlighting its role as a probabilistic tool rather than an absolute determinant of success.[5][13]
Section 2: The Compound Class - 5-Benzylidenebarbituric Acid Analogues
The 5-Benzylidenebarbituric acid scaffold is a versatile structure derived from the Knoevenagel condensation of barbituric acid with various benzaldehydes.[4][14] This synthetic accessibility allows for the creation of large libraries of analogues with diverse substituents on the benzylidene ring. This chemical diversity is key to tuning the biological activity but also profoundly impacts the physicochemical properties relevant to the Rule of Five.
The core structure itself contains multiple hydrogen bond donors (the N-H groups of the barbiturate ring) and acceptors (the carbonyl oxygens and nitrogens), making careful substituent selection critical to remain within Lipinski's guidelines. For example, adding large, lipophilic groups to the aromatic ring can quickly increase both the molecular weight and the LogP, while adding groups with O-H or N-H moieties will increase the HBD count.
Section 3: Computational Workflow for Lipinski Parameter Analysis
The initial assessment of Lipinski's parameters is most efficiently performed in silico using computational tools. This allows for high-throughput screening of virtual or newly synthesized compounds without the immediate need for resource-intensive experimental validation.[15][16]
Experimental Protocol: In Silico ADME & Drug-Likeness Prediction
Objective: To calculate the four Lipinski parameters for a set of 5-Benzylidenebarbituric acid analogues and assess their compliance with the Rule of Five.
Required Tools:
-
A chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Access to a free web-based ADME prediction tool such as SwissADME.[17]
Methodology:
-
Structure Input:
-
Step 1.1: Obtain the chemical structure of the 5-Benzylidenebarbituric acid analogue of interest. This can be done by drawing the structure in a chemical editor or by finding its SMILES (Simplified Molecular Input Line Entry System) string from a database like PubChem.
-
Step 1.2: Navigate to the SwissADME web server (][18]">http://www.swissadme.ch).[19][18]
-
Step 1.3: Paste the SMILES string into the input box or use the built-in molecular editor to draw the structure. For multiple compounds, a list of SMILES can be entered, one per line.
-
-
Execution of Calculation:
-
Step 2.1: Once the structure(s) are entered, initiate the calculation by clicking the "Run" or equivalent button on the web server. The server will perform a series of calculations based on the input structure.[18]
-
-
Data Extraction and Interpretation:
-
Step 3.1: The SwissADME output will provide a comprehensive table of physicochemical properties.[20]
-
Step 3.2: Locate the relevant Lipinski parameters in the output:
-
Molecular Weight (MW): Typically listed in g/mol .
-
LogP: SwissADME provides multiple consensus predictions (e.g., iLOGP, XLOGP3). For consistency, select one predictor (e.g., Consensus LogP) for all analogues in the study.
-
H-Bond Donors (HBD): The number of N-H and O-H bonds.
-
H-Bond Acceptors (HBA): The number of N and O atoms.
-
-
Step 3.3: The output often includes a direct "Lipinski" filter result, indicating "Yes" or "No" and specifying the number of violations.[18]
-
The logical flow of this computational analysis is depicted in the diagram below.
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In Silico ADME Prediction for Substituted 5-Benzylidenebarbituric Acids: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Potential and Developmental Hurdles of 5-Benzylidenebarbituric Acids
Substituted 5-benzylidenebarbituric acids represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This is due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] The synthetic accessibility of these compounds, primarily through the Knoevenagel condensation, makes them an attractive scaffold for the development of novel therapeutics.[1][2] The pharmacological effects of barbiturates are largely influenced by the nature of the substituents at the C-5 position of the pyrimidine ring.[3]
However, the journey from a promising bioactive compound to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its efficacy and safety. Early assessment of these properties is paramount to de-risk drug development projects, saving valuable time and resources.[4] In silico ADME prediction has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large libraries of virtual compounds.[5][6]
This in-depth technical guide provides a comprehensive framework for conducting in silico ADME prediction for substituted 5-benzylidenebarbituric acids. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, step-by-step workflow. By leveraging computational tools, we can intelligently design and prioritize novel 5-benzylidenebarbituric acid derivatives with enhanced drug-like properties, accelerating their path toward clinical development.
Pillar I: Foundational ADME-Tox Principles for In Silico Assessment
A thorough in silico ADME-Tox evaluation encompasses a range of physicochemical and pharmacokinetic properties. For substituted 5-benzylidenebarbituric acids, the following parameters are of particular importance:
Physicochemical Properties and Drug-Likeness
The foundation of a good pharmacokinetic profile lies in the fundamental physicochemical properties of a molecule. These properties govern its behavior in various biological environments.
-
Lipinski's Rule of Five: This rule of thumb is a cornerstone of drug-likeness assessment for orally administered drugs.[7][8][9] It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
For novel 5-benzylidenebarbituric acid derivatives, adherence to Lipinski's Rule of Five is a primary filter for identifying candidates with a higher probability of oral bioavailability.
Absorption
For a drug to exert its systemic effect, it must first be absorbed into the bloodstream. Key in silico predictors of absorption include:
-
Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug that will be absorbed from the human intestine. High HIA is desirable for orally administered drugs.
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption. In silico models can predict the permeability of compounds across a Caco-2 cell monolayer.
Distribution
Once absorbed, a drug is distributed throughout the body via the circulatory system. Critical distribution parameters to consider are:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its therapeutic activity. High PPB can limit the amount of free drug available to reach the target site.
-
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[11][12] In silico models can predict the logBB (logarithm of the brain to plasma concentration ratio) to assess BBB permeability.[5][12]
Metabolism
The biotransformation of drugs, primarily in the liver, is a critical aspect of their disposition and can lead to the formation of active, inactive, or even toxic metabolites.
-
Cytochrome P450 (CYP450) Inhibition and Substrates: The CYP450 enzyme family is responsible for the metabolism of a vast number of drugs.[13][14] In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[13] Inhibition of these enzymes can lead to drug-drug interactions.
Excretion
The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. In silico models can provide insights into the likely routes and rates of excretion.
Toxicity
Early identification of potential toxicity is a crucial aspect of drug discovery. Key in silico toxicity predictions include:
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[15][16] In silico models are valuable for flagging compounds with a high risk of hERG inhibition.
-
Ames Mutagenicity: The Ames test is a widely used method to assess the mutagenic potential of a compound. In silico models can predict the likelihood of a compound being mutagenic, which is a critical safety endpoint.
Pillar II: A Step-by-Step Workflow for In Silico ADME-Tox Prediction
This section outlines a detailed, self-validating protocol for the in silico ADME-Tox assessment of a virtual library of substituted 5-benzylidenebarbituric acids.
Step 1: Preparation of the Molecular Structures
The accuracy of in silico predictions is highly dependent on the quality of the input molecular structures.
-
2D Structure Drawing: Draw the chemical structures of the substituted 5-benzylidenebarbituric acid derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Standardization and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the conformational energy of the molecules is at a local minimum, providing a more realistic representation for subsequent calculations.
Step 2: Selection of In Silico Tools
A variety of open-access and commercial software platforms are available for ADME-Tox prediction. It is advisable to use a consensus approach by employing multiple tools to increase the reliability of the predictions.[5]
-
SwissADME: A popular free web tool that provides predictions for a wide range of ADME parameters and drug-likeness properties.
-
pkCSM: Another web-based platform that predicts various pharmacokinetic and toxicity properties.
-
ADMETlab 2.0: A comprehensive online platform for ADMET prediction.
-
ProTox-II: A web server for the prediction of various toxicity endpoints.
Step 3: Execution of In Silico Predictions
-
Input Molecular Structures: Submit the prepared 3D structures of the 5-benzylidenebarbituric acid derivatives to the selected in silico platforms.
-
Run Predictions: Initiate the ADME-Tox prediction calculations on each platform.
-
Data Collection: Systematically collect the predicted data for each compound and each ADME-Tox parameter.
Step 4: Data Analysis and Interpretation
A critical step in the workflow is the comprehensive analysis and interpretation of the predicted data.
-
Tabulate the Results: Organize the predicted ADME-Tox data for all compounds in a structured table for easy comparison.
-
Apply Filtering Criteria: Establish acceptable ranges for each ADME-Tox parameter based on the desired therapeutic profile of the drug candidate. For example, for an orally bioavailable drug, compounds with poor predicted HIA or multiple violations of Lipinski's Rule of Five would be flagged.
-
Prioritize Candidates: Rank the compounds based on their overall ADME-Tox profiles. Compounds with a balanced profile of good absorption, favorable distribution, acceptable metabolic stability, and low toxicity risk should be prioritized for further investigation.
Pillar III: Data Presentation and Visualization
Clear and concise presentation of data is crucial for effective communication and decision-making.
Data Summary Table
The following table provides a template for summarizing the in silico ADME-Tox predictions for a series of substituted 5-benzylidenebarbituric acids.
| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | HIA (%) | Caco-2 Perm. (log Papp) | BBB Perm. (logBB) | CYP2D6 Inhibitor | hERG Inhibitor | Ames Mutagenicity |
| BBA-001 | 216.19 | 1.50 | 2 | 3 | 0 | High | Moderate | Low | No | No | No |
| BBA-002 | 294.28 | 2.80 | 2 | 4 | 0 | High | High | Moderate | No | No | No |
| BBA-003 | 350.35 | 4.20 | 2 | 5 | 0 | Moderate | Moderate | High | Yes | No | No |
| BBA-004 | 410.45 | 5.50 | 3 | 6 | 1 | Low | Low | Low | No | Yes | Yes |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
The following diagram, generated using Graphviz, illustrates the comprehensive in silico ADME-Tox prediction workflow.
Caption: In Silico ADME-Tox Prediction Workflow for Substituted 5-Benzylidenebarbituric Acids.
Logical Relationships in ADME Prediction
The interplay between different ADME properties is complex. The following diagram illustrates some of these key relationships.
Caption: Interrelationships between Key ADME-Tox Properties.
Conclusion: Driving Informed Decisions in Drug Discovery
The in silico ADME prediction workflow detailed in this guide provides a robust and efficient strategy for evaluating substituted 5-benzylidenebarbituric acids. By integrating these computational approaches early in the drug discovery process, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately, accelerate the development of novel and effective therapeutics. This proactive approach to identifying and mitigating potential ADME and toxicity issues is not just a matter of efficiency; it is a critical component of modern, rational drug design.
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A Comprehensive Technical Guide to the Quantum Chemical Calculation of 5-Benzylidenebarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzylidenebarbituric acid and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] Understanding the electronic structure and physicochemical properties of these molecules is paramount for the rational design of new therapeutic agents and functional materials. This guide provides an in-depth technical overview of the quantum chemical calculations applied to 5-benzylidenebarbituric acid, offering a robust framework for researchers. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a step-by-step computational workflow, and discuss the interpretation of key calculated parameters. The methodologies outlined herein are designed to provide reliable predictions of molecular geometry, electronic properties, and reactivity, thereby accelerating the discovery and development process.
Introduction: The Significance of 5-Benzylidenebarbituric Acid
Barbituric acid, first synthesized in 1864, serves as the parent structure for a wide range of derivatives known as barbiturates.[3][5] While barbituric acid itself is not pharmacologically active, substitutions at the C5 position of its pyrimidine ring give rise to compounds with a broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and anesthetic properties.[5] The introduction of a benzylidene group at the C5 position, forming 5-benzylidenebarbituric acid, creates a molecule with a polarized exocyclic double bond, making it a valuable scaffold in organic synthesis and medicinal chemistry.[1] This structural feature allows for a variety of chemical modifications, leading to derivatives with potential applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] Furthermore, the extended π-conjugation in these molecules imparts interesting nonlinear optical (NLO) properties, making them candidates for materials science applications.[1]
Given the vast therapeutic and technological potential of 5-benzylidenebarbituric acid derivatives, a detailed understanding of their molecular structure and electronic properties is crucial. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[6][7][8][9] These computational methods allow for the elucidation of molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are often difficult to obtain through experimental means alone.[1]
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory has emerged as one of the most popular and effective quantum mechanical methods for studying molecular systems in drug design and materials science.[6][9] Unlike traditional wave-function-based methods, DFT calculates the electronic properties of a molecule based on its electron density (ρ), a function of only three spatial coordinates.[6][9] This approach significantly reduces the computational cost without compromising accuracy for many applications, allowing for the study of larger and more complex molecules.[9]
The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. The energy is expressed as a functional of the density, E[ρ]. The challenge lies in finding the exact form of this functional. In practice, approximations are used, with the most common being the Local Density Approximation (LDA), the Generalized Gradient Approximation (GGA), and hybrid functionals.[6]
Hybrid functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a portion of the exact Hartree-Fock exchange, which often leads to more accurate results for molecular properties like atomization energies, reaction barriers, and geometries.[6] The choice of the functional and the basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for obtaining reliable results. The 6-311G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[1]
Computational Workflow for 5-Benzylidenebarbituric Acid
A systematic computational investigation of 5-benzylidenebarbituric acid involves several key steps, from initial structure preparation to the analysis of various molecular properties.
Molecular Structure and Optimization
The first step is to obtain the 3D structure of 5-benzylidenebarbituric acid. This can be done using molecular modeling software or by retrieving it from chemical databases like PubChem.[10] The initial structure is then subjected to geometry optimization, a process that finds the minimum energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.
Experimental Protocol: Geometry Optimization
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input File Preparation:
-
Define the molecular structure of 5-benzylidenebarbituric acid using its Cartesian coordinates or Z-matrix.
-
Specify the level of theory: a hybrid functional like B3LYP is recommended for a good balance of accuracy and computational cost.[6]
-
Choose an appropriate basis set, for instance, 6-311G(d,p), which includes polarization functions for better description of bonding.[1]
-
Set the keyword for geometry optimization (e.g., Opt).
-
-
Execution: Run the calculation on a suitable computational resource.
-
Verification: After the optimization converges, it is essential to perform a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Vibrational Analysis
The frequency calculation not only confirms the stability of the optimized structure but also provides theoretical vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.
Table 1: Calculated Electronic Properties of 5-Benzylidenebarbituric Acid Derivatives (Example Data)
| Derivative | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| Inhibitor I | -5.24 | -2.96 | 2.28 |
| Inhibitor II | -4.97 | -3.18 | 1.78 |
| Data adapted from a study on 5-arylidene-1,3-dialkylbarbituric acid derivatives.[11] |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate potentials.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state.[12] It partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule and can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight intermolecular contacts.[13] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the crystal packing.[13] For instance, a study on a barbituric acid derivative revealed that H···O interactions were the primary contributors to intermolecular stabilization.[12]
Interpretation and Application in Drug Design
The results obtained from quantum chemical calculations provide a wealth of information that can be directly applied to drug design and development.
-
Structure-Activity Relationships (SAR): By calculating the properties of a series of 5-benzylidenebarbituric acid derivatives, researchers can establish quantitative structure-activity relationships. For example, correlating the HOMO-LUMO gap with observed biological activity can help in designing more potent compounds.
-
Receptor-Ligand Interactions: The MEP map can be used to predict how a molecule will interact with the active site of a biological target.[7] Regions of negative potential on the ligand are likely to interact with positively charged or hydrogen-bond donor residues in the receptor, and vice versa.
-
Pharmacokinetic Properties: Calculated properties such as molecular volume and polar surface area can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[7]
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, are indispensable tools for the in-depth study of 5-benzylidenebarbituric acid and its derivatives. This guide has outlined a comprehensive computational workflow, from geometry optimization to the analysis of electronic properties and intermolecular interactions. The insights gained from these calculations provide a solid theoretical foundation for understanding the structure, reactivity, and potential biological activity of these versatile compounds. By integrating these computational approaches into the research and development pipeline, scientists can accelerate the discovery of new drugs and materials with tailored properties.
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Unmasking the Interactome: A Technical Guide to Discovering Novel Biological Targets of 5-Benzylidenebarbituric Acid
Abstract
The barbituric acid scaffold has long been associated with sedative and hypnotic activities, primarily through modulation of the GABA-A receptor. However, the introduction of a benzylidene moiety at the 5-position dramatically broadens the therapeutic potential of this chemical class, with derivatives of 5-benzylidenebarbituric acid exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This diversification strongly suggests the engagement of novel biological targets beyond the central nervous system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic discovery and validation of these novel molecular targets. We will delve into the strategic design of target identification studies, detailing both cutting-edge and classical methodologies, from initial computational predictions to rigorous experimental validation in cellular contexts. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their quest to unlock the full therapeutic potential of 5-benzylidenebarbituric acid and its analogs.
Introduction: The Emergence of 5-Benzylidenebarbituric Acid as a Privileged Scaffold
Barbiturates are a well-established class of drugs that act as central nervous system depressants by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to neuronal hyperpolarization and an overall inhibitory effect on neurotransmission. While this mechanism accounts for their sedative, hypnotic, and anticonvulsant properties, the pharmacological profile of 5-benzylidenebarbituric acid derivatives extends far beyond this classical understanding.
The addition of the 5-benzylidene group creates a unique pharmacophore that has been shown to interact with a diverse range of biological targets, leading to activities such as:
-
Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes like urease, xanthine oxidase, and tyrosinase.
-
Anticancer and Anti-inflammatory Activity: Various analogs have demonstrated potential in these therapeutic areas.
-
Antimicrobial Properties: Antibacterial and antifungal effects have also been reported.
This expanded activity profile strongly indicates that 5-benzylidenebarbituric acid engages with novel biological targets, making it a highly attractive scaffold for drug discovery. The primary challenge, and the focus of this guide, is the systematic and unbiased identification of these targets to elucidate the compound's mechanism of action and guide further drug development.
Strategic Planning for Target Deconvolution: A Multi-pronged Approach
A robust target identification strategy should not rely on a single methodology. Instead, a multi-pronged approach that combines computational, biochemical, and cell-based techniques is essential for generating and validating high-confidence target candidates. This integrated workflow provides layers of evidence, mitigating the risk of false positives and providing a more complete picture of the compound's biological interactions.
Below is a recommended overarching workflow for the discovery of novel targets for 5-benzylidenebarbituric acid.
Caption: A multi-pronged workflow for novel target discovery.
Computational Approaches: In Silico Target Prediction
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of 5-benzylidenebarbituric acid. These in silico techniques leverage the compound's structure to predict its interactions with known protein targets.
Molecular Docking and Pharmacophore Modeling
Molecular docking simulates the binding of a small molecule to the active site of a protein, predicting the binding conformation and affinity. Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups responsible for biological activity, which can then be used to screen for proteins with complementary binding sites.
Workflow for Computational Target Prediction:
-
Compound Preparation: Generate a 3D conformation of 5-benzylidenebarbituric acid and its derivatives.
-
Target Database Selection: Choose a database of protein structures (e.g., PDB) relevant to the observed phenotypes (e.g., cancer, inflammation).
-
Docking Simulation: Perform high-throughput virtual screening by docking the compound into the binding sites of the selected proteins.
-
Scoring and Ranking: Rank the potential targets based on docking scores, which estimate binding affinity.
-
Pharmacophore Generation: If a set of active analogs is available, generate a pharmacophore model to identify common structural features.
-
Pharmacophore-based Screening: Screen a 3D database of proteins with the generated pharmacophore to identify potential targets.
-
Hit List Generation: Compile a list of high-confidence putative targets for experimental validation.
Causality Behind Experimental Choices: Starting with computational methods is a cost-effective way to narrow down the vast search space of the proteome. By focusing on proteins implicated in the observed biological effects, the probability of identifying relevant targets is significantly increased.
Experimental Target Identification: From "Fishing" to Functional Insights
Following hypothesis generation, a suite of experimental techniques can be employed to identify and validate the direct molecular targets of 5-benzylidenebarbituric acid.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a classic and powerful technique for isolating proteins that physically interact with a small molecule. The compound of interest is immobilized on a solid support, which is then used as "bait" to "fish" for its binding partners from a cell lysate.
Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of 5-benzylidenebarbituric acid with a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid). The linker should be attached at a position that does not interfere with the compound's biological activity.
-
Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubation: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound as a competitor.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Trustworthiness of the Protocol: To ensure the identified proteins are true binders, a crucial control experiment is to pre-incubate the cell lysate with an excess of the free, unmodified 5-benzylidenebarbituric acid before adding it to the affinity resin. True targets will be competed off and will be absent or significantly reduced in the final eluate compared to the control experiment without the free compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a sophisticated chemical proteomics approach that provides functional information about the identified targets. It utilizes chemical probes that covalently react with the active sites of specific enzyme classes, allowing for the assessment of their functional state in a complex biological sample.
Competitive ABPP for Target Discovery:
-
Probe Selection: Choose a broad-spectrum activity-based probe that targets a class of enzymes suspected to be modulated by 5-benzylidenebarbituric acid (e.g., serine hydrolase probes if an effect on this class is hypothesized).
-
Competitive Incubation: Pre-incubate the cell lysate with varying concentrations of 5-benzylidenebarbituric acid.
-
Probe Labeling: Add the activity-based probe to the lysate. The probe will only label the active sites of enzymes that are not already occupied by the test compound.
-
Analysis: The extent of probe labeling is quantified, typically by gel-based methods or mass spectrometry. A decrease in probe labeling for a particular protein in the presence of 5-benzylidenebarbituric acid indicates that the compound is binding to and inhibiting that protein.
Causality Behind Experimental Choices: ABPP is particularly valuable as it not only identifies a binding event but also confirms that this interaction occurs at a functional site of the protein, thereby directly linking target engagement to a potential modulation of protein activity. This method is excellent for identifying "off-targets" as well.
Thermal Proteome Profiling (TPP)
TPP is a powerful technique for identifying drug targets in their native cellular environment without the need for chemical modification of the compound. The principle is based on the fact that the binding of a ligand to a protein alters its thermal stability.
Protocol for Thermal Proteome Profiling:
-
Cell Treatment: Treat intact cells with 5-benzylidenebarbituric acid or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble proteins from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry.
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve." A shift in the melting curve of a protein in the drug-treated sample compared to the control indicates a direct interaction.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Trustworthiness of the Protocol: TPP provides high-confidence data as the interactions are observed in living cells, preserving the native protein conformations and post-translational modifications. The dose-dependent nature of the thermal shift can also be assessed to confirm a specific interaction.
Target Validation: From Putative Hits to Confirmed Targets
Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods.
Biochemical Validation
For putative enzyme targets, direct biochemical assays should be performed to confirm functional modulation. This can include:
-
Enzyme kinetics: Determine if 5-benzylidenebarbituric acid acts as an inhibitor or activator and determine its potency (IC50 or EC50).
-
Binding assays: Directly measure the binding affinity of the compound to the purified protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Cellular Target Engagement
Confirming that the compound interacts with its target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a targeted version of TPP that can be used for this purpose.
Protocol for CETSA:
-
Cell Treatment: Treat cells with 5-benzylidenebarbituric acid.
-
Heating: Heat the cell lysate to a temperature that causes partial denaturation of the target protein.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining by Western blotting. An increase in the amount of soluble protein in the drug-treated sample indicates that the compound has bound to and stabilized the protein.
Genetic Validation
To establish a causal link between the engagement of a specific target and the observed cellular phenotype, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be employed. If the knockdown or knockout of a putative target protein phenocopies the effect of treatment with 5-benzylidenebarbituric acid, it provides strong evidence that the compound exerts its biological effect through that target.
Data Presentation and Interpretation
To facilitate the analysis and comparison of data from different experiments, quantitative results should be summarized in a clear and structured format.
Table 1: Summary of Putative Targets and Validation Data
| Putative Target | Identification Method | Biochemical Validation (IC50/Kd) | Cellular Target Engagement (CETSA) | Genetic Validation (Phenocopy) |
| Protein X | Affinity Chromatography-MS | 1.2 µM (IC50) | Yes | Yes |
| Protein Y | Thermal Proteome Profiling | 5.6 µM (Kd) | Yes | Partial |
| Protein Z | Activity-Based Protein Profiling | 0.8 µM (IC50) | Yes | No |
Conclusion and Future Directions
The discovery of novel biological targets for 5-benzylidenebarbituric acid holds immense promise for the development of new therapeutics for a wide range of diseases. The multi-pronged approach outlined in this guide, which integrates computational, biochemical, and cell-based methodologies, provides a robust framework for the successful deconvolution of its mechanism of action. By moving beyond the classical understanding of barbiturates, researchers can unlock the full therapeutic potential of this privileged scaffold. Future work should focus on elucidating the structure-activity relationships of 5-benzylidenebarbituric acid derivatives and their off-target profiles to develop highly selective and potent drug candidates.
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Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Methods in Molecular Biology. [Link]
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Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). SpringerLink. [Link]
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The chemical structure of benzylidene barbituric acid derivatives a-m. (n.d.). ResearchGate. [Link]
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Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). MDPI. [Link]
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What is the impact of thermal proteome profiling on drug target identification? (n.d.). Consensus. [Link]
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The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations. (2014). Frontiers in Plant Science. [Link]
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Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. [Link]
Initial Screening of 5-Benzylidenebarbituric Acid for Enzyme Inhibition: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. Among these, 5-benzylidenebarbituric acid and its derivatives have emerged as a class of compounds with significant and varied biological activities.[1][2] This technical guide provides a comprehensive framework for the initial screening of 5-benzylidenebarbituric acid for enzyme inhibition, drawing upon established methodologies and field-proven insights to empower researchers in their quest for new therapeutic agents.
The barbituric acid core is a privileged structure in medicinal chemistry, historically known for its effects on the central nervous system.[3][4] However, the introduction of a benzylidene moiety at the 5-position dramatically broadens the compound's biological profile, extending its potential to act as an inhibitor of various enzymes.[1] This guide will delve into the rationale for selecting this scaffold, the strategic choice of target enzymes, detailed protocols for inhibition assays, and the critical steps of data analysis and hit validation.
The Rationale: Why Screen 5-Benzylidenebarbituric Acid?
The decision to screen a particular compound is rooted in its chemical architecture and known biological precedents. 5-Benzylidenebarbituric acid is an attractive candidate for several reasons:
-
Synthetic Accessibility: The compound and its derivatives can be readily synthesized via the Knoevenagel condensation of barbituric acid with various benzaldehydes.[2][5][6] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Structural Features: The presence of a polarized exocyclic double bond and multiple hydrogen bond donors and acceptors within the barbiturate ring provides a rich pharmacophore for interaction with enzyme active sites.[2]
-
Proven Biological Activity: A growing body of literature demonstrates the inhibitory potential of 5-benzylidenebarbituric acid derivatives against a range of enzymes, including urease, tyrosinase, and α-glucosidase, validating its status as a versatile scaffold for inhibitor design.[3][7][8]
Strategic Selection of Target Enzymes
An effective screening campaign begins with the logical selection of enzyme targets. Based on the known activities of the 5-benzylidenebarbituric acid scaffold, the following enzymes represent high-priority targets for initial screening:
-
Urease: This nickel-containing metalloenzyme is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori.[7][9] Inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related pathologies. Barbituric acid derivatives have shown potent urease inhibitory activity, making this a logical starting point.[10][11][12]
-
Tyrosinase: A copper-containing enzyme that plays a crucial role in melanin biosynthesis.[8] Its inhibitors are of great interest in the cosmetic industry for skin whitening agents and in medicine for the treatment of hyperpigmentation disorders. Several 5-benzylidenebarbiturate derivatives have been identified as potent tyrosinase inhibitors.[13][14]
-
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine.[15][16] Its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[17] Barbiturate derivatives have also been explored for their α-glucosidase inhibitory potential.[3]
Experimental Design and Protocols
A robust experimental design is the cornerstone of reliable screening results. This section provides detailed, step-by-step methodologies for the synthesis of the parent compound and for conducting initial enzyme inhibition assays.
Synthesis of 5-Benzylidenebarbituric Acid
The Knoevenagel condensation is a reliable and efficient method for the synthesis of 5-benzylidenebarbituric acid.[5]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve barbituric acid (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or water.[6]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, or an acid catalyst like alum.[5][6] Green chemistry approaches often utilize water as a solvent and may be performed under catalyst-free conditions or with a recyclable catalyst.[2]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the solid product is typically collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then recrystallized to obtain the pure 5-benzylidenebarbituric acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 5-benzylidenebarbituric acid.
General Protocol for Enzyme Inhibition Screening
The following is a generalized protocol that can be adapted for the specific target enzyme.
Materials and Reagents:
-
Purified enzyme (e.g., Jack bean urease, mushroom tyrosinase)
-
Substrate (e.g., urea for urease, L-DOPA for tyrosinase)
-
Buffer solution appropriate for the enzyme's optimal pH
-
5-Benzylidenebarbituric acid (test compound)
-
Positive control inhibitor (e.g., thiourea for urease, kojic acid for tyrosinase)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, test compound, and positive control in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Buffer
-
Test compound at various concentrations (serial dilutions)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Monitoring: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diagram of the Enzyme Inhibition Screening Workflow
Caption: General workflow for an enzyme inhibition screening assay.
Data Analysis and Interpretation
The primary output of an initial screen is the IC₅₀ value. This value provides a quantitative measure of the potency of the inhibitor.
| Parameter | Description | Significance |
| % Inhibition | The percentage by which the enzyme's activity is reduced by the inhibitor. | Indicates the effectiveness of the compound at a given concentration. |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. | A lower IC₅₀ value indicates a more potent inhibitor. |
A compound is typically considered a "hit" if it demonstrates a significant and reproducible inhibitory effect at a relevant concentration in the primary assay.
Understanding the Mechanism of Inhibition
While the initial screen identifies inhibitory activity, further studies are necessary to understand the mechanism of inhibition. Kinetic studies can help determine if the inhibition is competitive, non-competitive, or uncompetitive. For instance, some 5-benzylidene barbiturate derivatives have been shown to be irreversible inhibitors of mushroom tyrosinase.[8] Molecular docking studies can provide insights into the binding mode of the inhibitor within the enzyme's active site, as has been demonstrated for barbituric acid derivatives with urease.[10]
Potential Enzyme-Inhibitor Interaction Pathway
Caption: Simplified model of competitive enzyme inhibition.
Hit Validation and Secondary Assays
A "hit" from a primary screen is not a confirmed inhibitor. A crucial next step is hit validation, which involves:
-
Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.
-
Dose-Response Curve: Generating a full dose-response curve to accurately determine the IC₅₀.
-
Orthogonal Assays: Using a different assay format to confirm the inhibitory activity and rule out assay artifacts.
-
Selectivity Profiling: Testing the hit compound against other related enzymes to assess its selectivity.
Conclusion
The initial screening of 5-benzylidenebarbituric acid for enzyme inhibition is a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive framework, from the rationale for selecting the compound to the detailed protocols for screening and the critical steps of data interpretation and hit validation. By combining a solid understanding of the underlying chemistry and biology with rigorous experimental design, researchers can effectively explore the therapeutic potential of this versatile molecular scaffold. The journey from a screening hit to a clinical candidate is long and challenging, but it begins with a well-executed initial screening campaign as outlined herein.
References
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Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Yan, Q., et al. (2009). Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities. European Journal of Medicinal Chemistry, 44(10), 4235-4241. Retrieved from [Link]
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New barbiturates and thiobarbiturates as potential enzyme inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Barakat, A., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Chemistry Central Journal, 9, 65. Retrieved from [Link]
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Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. (n.d.). Brieflands. Retrieved from [Link]
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Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved from [Link]
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Barbiturate. (n.d.). Wikipedia. Retrieved from [Link]
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The chemical structure of benzylidene barbituric acid derivatives a-m. (n.d.). ResearchGate. Retrieved from [Link]
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Clinical implications of enzyme induction and enzyme inhibition. (n.d.). PubMed. Retrieved from [Link]
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Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (n.d.). ScienceDirect. Retrieved from [Link]
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Barbiturates. (n.d.). National Institutes of Health. Retrieved from [Link]
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Interactions of barbituric acid (left) and 5-benzylidene barbituric... (n.d.). ResearchGate. Retrieved from [Link]
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(a) Flow chart of the proposed enzyme inhibitor screening methodology... (n.d.). ResearchGate. Retrieved from [Link]
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. (n.d.). Iraqi National Library and Archives. Retrieved from [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. Retrieved from [Link]
-
Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (n.d.). MDPI. Retrieved from [Link]
-
Scheme I: Synthesis of 5-benzylidenebarbituric acids. Spectral analysis... (n.d.). ResearchGate. Retrieved from [Link]
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Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (n.d.). TSI Journals. Retrieved from [Link]
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Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved from [Link]
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5-Benzylidenebarbituric acid. (n.d.). PubChem. Retrieved from [Link]
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Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation. (n.d.). PubMed. Retrieved from [Link]
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A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. (n.d.). National Institutes of Health. Retrieved from [Link]
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Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. (n.d.). MDPI. Retrieved from [Link]
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α-Glucosidase inhibition activities of the isolated compounds. The... (n.d.). ResearchGate. Retrieved from [Link]
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In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (n.d.). PLOS ONE. Retrieved from [Link]
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Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. (n.d.). National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from 5-Benzylidenebarbituric Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological interest. The focus of this document is on synthetic strategies commencing from 5-benzylidenebarbituric acid and its analogues. We will delve into the mechanistic underpinnings of the key reactions, present validated, step-by-step protocols, and discuss the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Pharmacological Significance of Pyrano[2,3-d]pyrimidines
The fusion of a pyran ring with a pyrimidine core gives rise to the pyrano[2,3-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2] These compounds exhibit a remarkable breadth of biological and pharmacological activities, making them attractive targets for drug discovery programs.[2][3]
Reported therapeutic properties include:
-
Anticancer Activity: Certain derivatives have shown potent anti-proliferative effects against various cancer cell lines and can act as inhibitors of crucial enzymes like PARP-1.[4][5]
-
Anti-inflammatory Effects: The scaffold is associated with significant anti-inflammatory properties.[6]
-
Antimicrobial and Antifungal Activity: A number of pyrano[2,3-d]pyrimidines have been identified as effective agents against various bacterial and fungal strains.[1][7]
-
Other Biological Activities: The therapeutic potential of this class extends to antiviral, antioxidant, cardiotonic, and antiallergic activities.[2][3][7]
Given their importance, the development of efficient, versatile, and environmentally benign synthetic methodologies is a primary objective for organic and medicinal chemists.[1] This guide focuses on a robust and common pathway to these valuable molecules.
Mechanistic Insight: The Domino Knoevenagel-Michael Cyclocondensation
The synthesis of the pyrano[2,3-d]pyrimidine core from 5-benzylidenebarbituric acid and an active methylene compound, such as malononitrile, proceeds through a well-established domino reaction sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The process is a classic example of a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization/tautomerization.
A plausible mechanism is outlined below:
-
Knoevenagel Condensation: The reaction is often initiated by a base, which deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic carbanion.
-
Michael Addition: The enolate of barbituric acid (or the barbituric acid itself) then acts as a Michael donor, attacking the electron-deficient β-carbon of the Knoevenagel adduct (the benzylidene intermediate).[8] This forms a new carbon-carbon bond and generates an intermediate Michael adduct.
-
Intramolecular Cyclization: The Michael adduct then undergoes an intramolecular cyclization. The nitrogen of the barbituric acid moiety attacks the nitrile carbon.
-
Tautomerization: A final tautomerization step leads to the stable, aromatic pyrano[2,3-d]pyrimidine scaffold.
The following diagram illustrates this mechanistic pathway.
Caption: Domino Knoevenagel-Michael cyclocondensation mechanism.
Synthetic Protocols
The synthesis of pyrano[2,3-d]pyrimidines can be approached in two primary ways: a one-pot, three-component reaction or a stepwise approach involving the pre-synthesis and isolation of 5-benzylidenebarbituric acid. The latter provides a more controlled route and is the focus of this guide.
Protocol 1: Synthesis of 5-Benzylidenebarbituric Acid
This initial step involves the Knoevenagel condensation of an aromatic aldehyde with barbituric acid. The choice of solvent and catalyst can influence reaction time and yield. An aqueous medium is often preferred for its environmental benefits.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Barbituric acid
-
Ethanol
-
Water
-
Catalyst (e.g., piperidine, L-proline, or catalyst-free under reflux)
Procedure:
-
In a round-bottom flask, dissolve barbituric acid (1.0 eq) in a minimal amount of hot water or a water/ethanol mixture (e.g., 1:1 v/v).
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Catalytic approach: Add a catalytic amount of a base like piperidine (0.1 eq) or an organocatalyst like L-proline. Stir the mixture at room temperature or with gentle heating (60-80 °C).
-
Catalyst-free approach: Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. The solid product, 5-benzylidenebarbituric acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol or acetic acid if necessary.
Protocol 2: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from 5-Benzylidenebarbituric Acid
This protocol details the reaction of the pre-synthesized 5-benzylidenebarbituric acid with an active methylene compound, typically malononitrile, to yield the final pyrano[2,3-d]pyrimidine.
Materials:
-
5-Benzylidenebarbituric acid derivative (from Protocol 1)
-
Malononitrile
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), piperidine, L-proline)
Procedure:
-
To a solution of 5-benzylidenebarbituric acid (1.0 eq) in the chosen solvent (e.g., ethanol/water 1:1), add malononitrile (1.0 eq).
-
Add a catalytic amount of the selected base (e.g., DABCO, 10 mol%).[1][9]
-
Stir the reaction mixture at room temperature. The reaction is often rapid, with a precipitate of the product forming within 30 minutes to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold water, followed by cold ethanol, to remove any impurities.
-
Dry the final pyrano[2,3-d]pyrimidine product under vacuum.
The following workflow diagram summarizes the overall synthetic strategy.
Caption: Overall experimental workflow for the two-step synthesis.
Data Presentation: Comparative Analysis of Catalytic Systems
A variety of catalysts can be employed for the synthesis of pyrano[2,3-d]pyrimidines. The choice of catalyst can significantly impact reaction time, yield, and the environmental footprint of the synthesis. Green chemistry principles encourage the use of mild, efficient, and recyclable catalysts in aqueous media.[1]
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| L-proline | Water/Ethanol | Room Temp. | ~2 hours | High | [1] |
| DABCO | Water/Ethanol | Room Temp. | ~2 hours | Excellent | [1][9] |
| TBAB | Water | Room Temp. | ~2 hours | High | [1] |
| CAN | Water | Room Temp. | Short | Excellent | [1] |
| SBA-Pr-SO3H | Solvent-free | 140 °C | 15 min | High | [8] |
| Visible Light | Water/Ethanol | Room Temp. | Short | High | [10][11] |
| Ultrasound | Water | Room Temp. | Short | Excellent | [1][12] |
TBAB: Tetrabutylammonium bromide; CAN: Ceric ammonium nitrate; DABCO: 1,4-diazabicyclo[2.2.2]octane; SBA-Pr-SO3H: Sulfonic acid nanoporous silica.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the 5-benzylidenebarbituric acid intermediate in Protocol 1 can be confirmed by standard analytical techniques (¹H NMR, IR, melting point) before proceeding to the final step. The purity and identity of the final pyrano[2,3-d]pyrimidine product should be rigorously confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., NH₂, C≡N, C=O).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Consistent and reproducible results across multiple runs, with characterization data matching literature values, will validate the robustness of the synthetic method.
Conclusion
The synthesis of pyrano[2,3-d]pyrimidine derivatives from 5-benzylidenebarbituric acid is a reliable and versatile method for accessing this important class of bioactive molecules. The two-step approach allows for greater control and purification of intermediates, while the availability of numerous "green" catalytic systems provides opportunities to optimize the synthesis for efficiency and environmental sustainability. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these compounds for further investigation in their drug discovery and development endeavors.
References
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422. [Link]
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Yadav, D., & Singh, P. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
-
Various Authors. (n.d.). Synthesis of pyrano[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Mohamadpour, F. (2022). Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine scaffolds. ResearchGate. [Link]
-
Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Asl, Z. H. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 22(1), 5. [Link]
-
Various Authors. (n.d.). Synthesis of pyrano[2,3-d]pyrimidine derivatives 4(a-j). ResearchGate. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. [Link]
-
Abd El-Sattar, N. E., Ali, O. M., & El-Sayed, W. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4684-4695. [Link]
-
Various Authors. (n.d.). Possible mechanism of pyrano[2,3-d]pyrimidine products. ResearchGate. [Link]
-
Various Authors. (n.d.). Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Assy, M. G. (2015). The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. Oriental Journal of Chemistry, 31(2), 1165-1170. [Link]
-
Mohamadpour, F. (2022). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Scientific Reports, 12(1), 10834. [Link]
-
Smodiš, J., & Stanovnik, B. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica, 58(1), 151-157. [Link]
-
Haggam, R. A., Assy, M. G., Mohamed, E. K., & Mohamed, A. S. (2021). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ChemistrySelect, 6(19), 4840-4846. [Link]
-
Various Authors. (n.d.). Synthesis of pyrano[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. ResearchGate. [Link]
-
Ziarani, G. M., Aleali, F., & Lashgari, N. (2016). Recent applications of barbituric acid in multicomponent reactions. RSC Advances, 6(54), 48481-48508. [Link]
-
Various Authors. (n.d.). Plausible mechanism for the synthesis of pyrano[2,3-d]pyrimidinone. ResearchGate. [Link]
-
Various Authors. (n.d.). One‐pot synthesis of pyrano(2,3‐d)pyrimidone derivatives catalyzed by L‐proline in aqueous media. ResearchGate. [Link]
-
Various Authors. (n.d.). One-pot three-component synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous media under ultrasonic irradiation. ResearchGate. [Link]
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The Pivotal Role of 5-Benzylidenebarbituric Acid in Modern Multicomponent Synthesis: A Guide for Researchers
Introduction: Beyond a Simple Derivative, a Gateway to Molecular Complexity
5-Benzylidenebarbituric acid and its derivatives represent a cornerstone in the edifice of modern synthetic chemistry. Far from being mere curiosities, these compounds are powerful synthons, particularly in the realm of multicomponent reactions (MCRs). Their inherent reactivity, stemming from the electron-deficient olefinic bond conjugated to the barbiturate core, makes them ideal Michael acceptors. This, coupled with the acidic protons of the barbituric acid moiety, unlocks a diverse array of chemical transformations, enabling the rapid assembly of complex heterocyclic scaffolds. Many of these resulting structures are of significant interest to the pharmaceutical and materials science industries.
This application note provides an in-depth exploration of the utility of 5-benzylidenebarbituric acid in several key multicomponent reactions. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into the optimization of these powerful synthetic strategies. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage these reactions in their own discovery programs.
I. Synthesis of Pyrano[2,3-d]pyrimidines: A Workhorse Reaction
The synthesis of pyrano[2,3-d]pyrimidines is arguably one of the most well-established and versatile applications of 5-benzylidenebarbituric acid in MCRs. This reaction typically proceeds through a domino Knoevenagel-Michael cyclocondensation pathway, offering a straightforward route to a privileged heterocyclic scaffold known for a wide range of biological activities.[1]
Reaction Mechanism: A Stepwise Look at Complexity Generation
The generally accepted mechanism for this three-component reaction, involving an aromatic aldehyde, malononitrile, and barbituric acid, is initiated by the in-situ formation of 5-benzylidenebarbituric acid.[2][3]
Figure 1: General mechanism for pyrano[2,3-d]pyrimidine synthesis.
The reaction commences with a Knoevenagel condensation between the aromatic aldehyde and barbituric acid to form the pivotal 5-benzylidenebarbituric acid intermediate. This intermediate then acts as a potent Michael acceptor for the conjugate addition of the carbanion generated from malononitrile. The resulting Michael adduct subsequently undergoes an intramolecular cyclization, followed by tautomerization, to yield the final pyrano[2,3-d]pyrimidine product.
Experimental Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine
This protocol is a representative example of the synthesis of a pyrano[2,3-d]pyrimidine derivative.
Materials:
-
1,3-Dimethylbarbituric acid (1 mmol, 0.156 g)
-
4-Chlorobenzaldehyde (1 mmol, 0.140 g)
-
Malononitrile (1 mmol, 0.066 g)
-
Dibutylamine (DBA) (10 mol%, catalytic)
-
Ethanol:Water (1:1, 10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 1,3-dimethylbarbituric acid (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and the ethanol:water (1:1, 10 mL) solvent mixture.
-
Add a catalytic amount of dibutylamine (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 3:7).
-
Upon completion of the reaction (typically within 1-2 hours), the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 60 °C to obtain the pure pyrano[2,3-d]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Influence of Substituents and Catalysts
The efficiency of pyrano[2,3-d]pyrimidine synthesis is influenced by the choice of catalyst and the electronic nature of the substituents on the aromatic aldehyde.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Dibutylamine | aq. Ethanol | 60 | 92 | [4] |
| 2 | 4-Nitrobenzaldehyde | SBA-Pr-SO3H | Solvent-free | 15 | 95 | [2] |
| 3 | Benzaldehyde | L-proline | aq. Ethanol | 30 | 90 | [5] |
| 4 | 4-Methoxybenzaldehyde | DABCO | aq. Ethanol | 45 | 88 | [6] |
| 5 | Thiophene-2-carbaldehyde | None (Green Synthesis) | aq. Ethanol | 120 | - | [7] |
Table 1: Comparison of reaction conditions for the synthesis of pyrano[2,3-d]pyrimidine derivatives.
II. Synthesis of Pyrimido[4,5-b]quinolines: Building Fused Heterocyclic Systems
The multicomponent synthesis of pyrimido[4,5-b]quinolines represents another powerful application of barbituric acid chemistry.[8] This reaction typically involves the condensation of an aromatic amine, an aldehyde, and barbituric acid (or a derivative thereof), often under acidic or catalyst-free conditions.[9][10] The in-situ generated 5-benzylidenebarbituric acid is a key intermediate in this transformation as well.
Reaction Mechanism: A Cascade to Polycyclic Architectures
The reaction proceeds through a cascade of reactions, initiated by the formation of 5-benzylidenebarbituric acid.
Figure 2: Proposed mechanism for pyrimido[4,5-b]quinoline synthesis.
Following the formation of 5-benzylidenebarbituric acid, a Michael addition of the aniline derivative occurs. The resulting adduct then undergoes an intramolecular cyclization, followed by dehydration and aromatization to afford the final fused pyrimido[4,5-b]quinoline system.
Experimental Protocol: Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones
The following is a general procedure for the L-proline catalyzed synthesis of 5-arylpyrimido[4,5-b]quinoline-diones in an aqueous medium.[11]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Barbituric Acid (1 mmol)
-
L-proline (20 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), barbituric acid (1 mmol), and L-proline (20 mol%) in water (5 mL).
-
Reflux the reaction mixture for the appropriate time as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylpyrimido[4,5-b]quinoline-dione.
-
Confirm the structure of the product using spectroscopic methods.
Data Presentation: Catalyst and Substrate Scope
A variety of catalysts have been employed for the synthesis of pyrimido[4,5-b]quinolines, each with its own advantages.
| Entry | Aldehyde | Amine | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | L-proline | 6 | 92 | [11] |
| 2 | 4-Chlorobenzaldehyde | 4-Chloroaniline | Trityl chloride | 2.1 | 92 | [12] |
| 3 | 4-Nitrobenzaldehyde | Aniline | None (Acetic Acid) | 2 | - | [10] |
| 4 | 4-(4-chlorobenzyloxy)benzaldehyde | 6-amino-1,3-dimethyluracil | DABCO | - | - | [13] |
Table 2: Selected examples for the synthesis of pyrimido[4,5-b]quinoline derivatives.
III. Synthesis of Spiro-Heterocycles: Accessing Three-Dimensional Complexity
5-Benzylidenebarbituric acid can also serve as a precursor for the synthesis of complex spiro-heterocycles. These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel intellectual property space.
Reaction Mechanism: A Biginelli-like Approach to Spiro Compounds
The formation of spiro-pyrimidinones from barbituric acid, an aromatic aldehyde, and urea or thiourea proceeds via a Biginelli-like reaction pathway.[14]
Figure 3: Proposed mechanism for the Biginelli-like synthesis of spiro-pyrimidinones.
The reaction is thought to proceed through the formation of an acyliminium ion from the condensation of the aldehyde and urea. This is followed by the nucleophilic attack of the enol form of barbituric acid onto the iminium ion. Subsequent intramolecular cyclization and dehydration yield the final spiro-heterocyclic product.
Experimental Protocol: Synthesis of Spiro-(2-oxo-4,6-diphenylhexahydropyrimidine-5,5′-barbituric acid)
The following protocol describes the synthesis of a spiro-pyrimidinone derivative using a heterogeneous nanoporous solid acid catalyst.[14]
Materials:
-
Barbituric acid (5 mmol, 0.65 g)
-
Benzaldehyde (15 mmol, 1.65 g)
-
Urea (5 mmol, 0.3 g)
-
SBA-Pr-SO3H (0.02 g)
Procedure:
-
Activate the SBA-Pr-SO3H catalyst in a vacuum at 100 °C and then cool to room temperature.
-
In a reaction vessel, add the activated catalyst, barbituric acid (5 mmol), benzaldehyde (15 mmol), and urea (5 mmol).
-
Heat the reaction mixture in an oil bath at 150 °C for 20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add hot ethanol to dissolve the product.
-
Separate the catalyst by filtration.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystalline product by filtration and dry under vacuum.
-
Characterize the spiro-pyrimidinone using appropriate analytical methods.
IV. Hantzsch-like Reaction for 5-Alkylated Barbituric Acids
A less common, yet elegant, application of barbituric acid in multicomponent reactions is a Hantzsch-like reaction for the synthesis of 5-alkylated barbituric acids. This reaction utilizes a Hantzsch 1,4-dihydropyridine as a reducing agent in a one-pot, three-component reaction with an aldehyde and barbituric acid.[15]
Reaction Mechanism: A Reductive Alkylation Cascade
This reaction proceeds through an initial Knoevenagel condensation to form the 5-benzylidenebarbituric acid intermediate, which is then reduced in situ by the Hantzsch ester.
Figure 4: Mechanism of the Hantzsch-like synthesis of 5-alkylated barbituric acids.
The Hantzsch 1,4-dihydropyridine transfers a hydride to the β-carbon of the electron-deficient alkene of the 5-benzylidenebarbituric acid, which is subsequently protonated to yield the 5-alkylated product. The Hantzsch ester is concomitantly oxidized to the corresponding pyridine derivative.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Benzylated Barbituric Acids
This protocol describes a solvent-free, microwave-assisted synthesis of 5-benzylated barbituric acids.[15]
Materials:
-
N,N-Dimethyl barbituric acid (1 mmol)
-
Aldehyde (1 mmol)
-
Hantzsch 1,4-dihydropyridine (1.1 mmol)
Procedure:
-
In a microwave-safe vessel, mix N,N-dimethyl barbituric acid (1 mmol), the aldehyde (1 mmol), and the Hantzsch 1,4-dihydropyridine (1.1 mmol).
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for 3-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by column chromatography on silica gel to separate the 5-alkylated barbituric acid from the pyridine byproduct.
-
Characterize the product by spectroscopic methods.
Conclusion: A Versatile Tool for Modern Synthesis
5-Benzylidenebarbituric acid, whether used as a starting material or generated in situ, is a remarkably versatile and powerful building block in multicomponent reactions. The reactions highlighted in this application note provide efficient and atom-economical routes to a wide variety of complex and medicinally relevant heterocyclic scaffolds. By understanding the underlying mechanisms and utilizing the provided protocols as a starting point, researchers can effectively employ these methodologies to accelerate their discovery and development efforts. The continued exploration of new catalysts and reaction conditions for these transformations promises to further expand the synthetic utility of this important class of compounds.
References
-
A green and efficient one-pot process to achieve 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives, using a three-component reaction involving anilines, aldehydes and barbituric acids was developed. This protocol was accomplished efficiently using l-proline as catalyst in an aqueous medium to give the corresponding products in high yield. Also, 2-amino-4-arylquinoline-3-carbonitrile derivatives were obtained by replacing the barbituric acid with malononitrile in the designed protocol. (Source: Green Chemistry, URL: [Link])
-
A straightforward and efficient method for the synthesis of pyrano[2,3-d]pyrimidine diones derivatives from the reaction of barbituric acid, malononitrile and various aromatic aldehydes using SBA-Pr-SO3H as a nanocatalyst is reported. (Source: PMC, URL: [Link])
-
This review highlights the multicomponent synthetic routes adopted to prepare heterocyclic compounds incorporated with the pyrano[2,3-d]pyrimidine skeleton in the preceding two years. (Source: NIH, URL: [Link])
-
Functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones were synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines. (Source: PubMed, URL: [Link])
-
A very efficient synthesis of Pyrano[2,3-d] pyrimidine derivatives can be achieved using cerric ammonium nitrate (CAN) in an aqueous medium under ultrasonic irradiation. (Source: Journal of Materials and Environmental Science, URL: [Link])
-
Annulated pyrano[2,3-d]pyrimidine derivatives were synthesized via one-pot three component condensation reactions of various aromatic aldehydes, malononitrile and barbituric acid in aqueous ethanol using dibutylamine (DBA) as catalyst. (Source: ResearchGate, URL: [Link])
-
Functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones were synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines. (Source: ResearchGate, URL: [Link])
-
1,4-diazabicyclo[2.2.2]octane (DABCO) was used as a catalyst for one-pot, three-component condensation reactions consisting of aromatic aldehydes, malononitrile and thiobarbituric acid in aqueous ethanol at room temperature. (Source: Oriental Journal of Chemistry, URL: [Link])
-
In this research, we have synthesized a novel LDH-based catalyst and presented a simple, rapid, green, and high-efficiency method under mild conditions for the synthesis of pyrano[2,3-d]pyrimidine derivatives through a one-pot three-component condensation reaction. (Source: ACS Publications, URL: [Link])
-
Reaction of barbituric acids with aldehydes and dihydropyridines in one pot under microwave (MW) irradiation in the absence of solvent, affords 55–82% of the 5-benzylated barbituric acids. (Source: PubMed, URL: [Link])
-
A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum's acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill. (Source: Organic & Biomolecular Chemistry, URL: [Link])
-
The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. (Source: Wikipedia, URL: [Link])
-
Barbituric acid and uracil and their analogous play an important role in synthesizing pyrimidoquinolines via multicomponent reaction strategies (MCR). (Source: ResearchGate, URL: [Link])
-
An efficient synthesis of pyrimido[4,5-b]quinolone and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. (Source: Scientia Iranica, URL: [Link])
-
This acid-catalyzed, three-component reaction between an aldehyde, a ß-ketoester and urea constitutes a rapid and facile synthesis of dihydropyrimidones, which are interesting compounds with a potential for pharmaceutical application. (Source: Organic Chemistry Portal, URL: [Link])
-
The preparation of pyrimido[4,5-b]quinolines was reported in the presence of trityl chloride (TrCl) as a neutral and cheap compound which is commercially available. (Source: PMC, URL: [Link])
-
The purpose of this research was to develop a simple method for synthesis of 5-ethylbarbituric acid and 5-phenylbarbituric acid derivatives in which the hydrogen at the 5 position is replaced by an amine function. (Source: SMARTech, URL: [Link])
-
Barbituric acid (BA) derivatives (chalcones) (1 and 2) were prepared from the reaction of -methylcinnamaldehyde or terephthalatedehyde with barbituric acid in the presence of acetic acid through the well-known reaction Knoevenagel. (Source: IJSDR, URL: [Link])
-
The document summarizes the Biginelli reaction, which was discovered in 1893 by Italian chemist Pietro Biginelli. It involves the acid-catalyzed cyclocondensation of beta-keto esters, aldehydes, and urea or thiourea in alcohols to produce dihydropyrimidinones (DHPMs). (Source: Slideshare, URL: [Link])
-
A simple and efficient method has been developed for the synthesis of 2,4,7-tri(substituted)phenyl-2,4,8,10-tetraza-3,9-dithioxo-5-oxobicyclo-[4.4.0]dec-1(6)-ene (4) and 2,4,7-tri(substituted)phenyl-2,4,8,10-tetraza-3-thioxo-5,9-dioxobicyclo[4.4.0]dec-1(6)-ene (5), by a one-pot, three-component cyclocondensation reaction of a 1,3 dicarbonyl compound (thiobarbituric acid), an aromatic aldehyde, and urea/thiourea using catalytic a amount of concentrated HCl in refluxing ethanol. (Source: Serbian Chemical Society, URL: [Link])
-
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) with pore size 6 nm as an efficient heterogeneous nanoporous solid acid catalyst exhibited good catalytic activity in the Biginelli-like reaction in the synthesis of spiroheterobicyclic rings with good yield and good recyclability. (Source: PMC, URL: [Link])
-
This review highlights the multicomponent synthetic routes adopted to prepare heterocyclic compounds incorporated with the pyrano[2,3-d]pyrimidine skeleton in the preceding two years. (Source: ResearchGate, URL: [Link])
-
Maleki et al. reported a highly efficient, eco-friendly, and heterogeneous Fe3O4-@poly(vinyl alcohol) NP-catalyzed one-pot procedure to synthesize pyrano[2,3-d]-pyrimidinedione. (Source: ACS Omega, URL: [Link])
-
Various pyrano[2,3-d]pyrimidines were synthesized by the multicomponent reaction of aldehydes, malononitrile, and acidic C–H compounds such as barbituric acid through the tandem Knoevenagel–Michael cyclocondensation pathway in an environmentally friendly reactive medium in the presence of a recoverable nanocomposite. (Source: ResearchGate, URL: [Link])
-
This review paper provides a comprehensive overview of barbituric acid's synthesis, reactions, and bio-applications, highlighting its multifaceted role in various fields. (Source: MDPI, URL: [Link])
-
We have developed a SnO2/SiO2 catalyzed efficient and rapid protocol for the synthesis of pyrano[2,3-d]pyrimidinone derivatives by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature. (Source: ResearchGate, URL: [Link])
-
Green synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile (1) by treating cyclic compounds containing active methylene group with thiophen-2-carbaldehyde and malononitrile in solution of water : ethanol (1 : 1 ratio) as three component system for 2 h. (Source: NIH, URL: [Link])
-
The synthesis of pyrimido[4,5- b ]quinolines has been a challenging topic in medicinal chemistry. (Source: ResearchGate, URL: [Link])
-
The Fe3O4-Phenantroline-Zn catalyst is shown to be efficient for the multicomponent synthesis of heterocycles including highly substituted piperidines and pyrano[2,3-d]pyrimidines. (Source: ResearchGate, URL: [Link])
-
The VH reagent was prepared by mixing DMF (0.3 mol, 23 ml) added dropwise to ice-cold phosphoryl chloride (0.2 mol, 18.7 ml) following the procedure detailed in §3.3, to yield 9 as a yellow solid (72% yield). (Source: Springer, URL: [Link])
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Development of 5-Benzylidenebarbituric acid-based chemosensors for ion detection
5-Benzylidenebarbituric acid derivatives are highly versatile and tunable platforms for the development of optical chemosensors. Their straightforward synthesis, coupled with their sensitive and selective response to biologically and environmentally important ions like cyanide, makes them valuable tools for analytical chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply these sensors in their own work. Future research may focus on expanding the library of derivatives to target other ions, including heavy metals, [7][8]and immobilizing these sensors onto solid supports or flexible materials for the development of portable, real-time detection devices. [9]
References
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El-Dash, Y. S., Mahmoud, A. M., El-Mosallamy, S. S., & El-Nassan, H. B. (2020). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect. Available at: [Link]
-
Kavitha, R., Stalin, T., & Srinivasan, P. (2014). Colorimetric detection of fluoride ion by 5-arylidenebarbituric acids: dual interaction mode for fluoride ion with single receptor. Dalton Transactions. Available at: [Link]
-
Zare, A., et al. (2018). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. ResearchGate. Available at: [Link]
-
El-Nassan, H. B., et al. (2020). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect. Available at: [Link]
-
Grijalvo, S., Eritja, R., & Díaz-Díaz, D. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors. Available at: [Link]
-
Nandi, G. C. (2020). Synthesis of 5-arylidene barbituric acid derivatives. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. Inorganic Chemistry Research. Available at: [Link]
-
Yang, Z. (2012). An Efficient Synthesis of 5-Arylidene Barbiuric and Thiobarbituric Acids Catalyzed by Mg(NTf2)2 in Water. Advanced Materials Research. Available at: [Link]
-
Grijalvo, S., Eritja, R., & Díaz-Díaz, D. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. CORE. Available at: [Link]
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El-Dash, Y. S. (2020). The proposed mechanism of 5‐arylidenebarbiturate synthesis under EC conditions in water. ResearchGate. Available at: [Link]
-
Harris, T. D. (2024). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Chemical Biology. Available at: [Link]
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Nimse, S. B., & Kim, T. (2013). The competitive nature of discriminated anions (5 equiv. each) added in... ResearchGate. Available at: [Link]
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Batenko, N., & Gaile, A. (2022). CHEMOSENSORS BASED ON 5-ETHYLIDENE-SUBSTITUTED BARBITURIC ACID DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Oliveira, E., et al. (2018). Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2020). A fluorescent sensor array based on a single cucurbitu[7]ril–truxene probe for simultaneous identification of five heavy metal ions. Analytical Methods. Available at: [Link]
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Jia, Y., et al. (2008). Imidazolium-based macrocycles as multisignaling chemosensors for anions. Dalton Transactions. Available at: [Link]
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Li, Z., et al. (2021). A Flexible Chemosensor Based on Colorimetric and Fluorescent Dual Modes for Rapid and Sensitive Detection of Hypochlorite Anion. Polymers. Available at: [Link]
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Pirc, S., et al. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica. Available at: [Link]
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Synthesis and evaluation of 5-Benzylidenebarbituric acid derivatives as potential herbicides
An Application Guide for the Synthesis and Herbicidal Evaluation of 5-Benzylidenebarbituric Acid Derivatives
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-benzylidenebarbituric acid derivatives and the subsequent evaluation of their potential as herbicidal agents. Designed for researchers and scientists in agrochemical discovery and development, this document outlines the scientific rationale, step-by-step experimental procedures, and data interpretation methods grounded in established scientific literature.
Introduction: The Quest for Novel Herbicides
The continuous evolution of herbicide-resistant weeds presents a significant challenge to global food security, necessitating the discovery of new herbicidal compounds with novel modes of action. Barbituric acid and its derivatives have long been recognized for their diverse biological activities. The modification of the C-5 position of the barbituric acid scaffold has emerged as a particularly fruitful strategy in medicinal and agrochemical research. The synthesis of 5-benzylidenebarbituric acids via the Knoevenagel condensation is a robust and versatile method for creating a library of compounds for biological screening. Recent studies have highlighted that certain derivatives in this class exhibit potent herbicidal activity, potentially by inhibiting key plant enzymes like protoporphyrinogen IX oxidase (PPO).[1][2][3]
This application note provides a self-validating framework for chemists and biologists to synthesize, purify, characterize, and evaluate these promising compounds in a systematic and efficient manner.
Part I: Synthesis and Characterization
The cornerstone of this workflow is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (barbituric acid) and an aldehyde (a substituted benzaldehyde).[4][5] This reaction is highly efficient and can be adapted for green chemistry principles, minimizing environmental impact.
Scientific Rationale
The choice of the 5-benzylidenebarbituric acid scaffold is deliberate. The planar structure and the presence of multiple hydrogen bond donors and acceptors allow for potential interactions with enzyme active sites. The benzylidene moiety offers a readily modifiable position; by introducing various substituents onto the aromatic ring, one can systematically alter the electronic and steric properties of the molecule to optimize herbicidal potency and spectrum.[6] This process is fundamental to establishing a Structure-Activity Relationship (SAR).
Detailed Protocol 1: Green Synthesis of 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol employs an eco-friendly approach using water as a solvent and a mild, inexpensive catalyst.[4]
Materials and Reagents:
-
Barbituric acid (1.28 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Potassium Alum (KAl(SO₄)₂·12H₂O) (0.47 g, 1 mmol, 10 mol%)
-
Distilled water (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add barbituric acid (10 mmol), 4-chlorobenzaldehyde (10 mmol), potassium alum (1 mmol), and distilled water (20 mL).
-
Reaction Execution: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction is typically complete within 1-2 hours.
-
Reaction Monitoring (Causality): The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression. This step is crucial for ensuring the reaction has gone to completion and avoiding unnecessary heating, which can lead to side product formation.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 10 mL) to remove the catalyst and any unreacted water-soluble starting materials.
-
Recrystallization (Self-Validation): The purity of the compound is critical for accurate biological evaluation. Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. This process removes most impurities, and a sharp, consistent melting point of the recrystallized product is a strong indicator of high purity.
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Record the final mass and calculate the percentage yield.
Protocol 2: Structural Characterization
Confirmation of the chemical structure is a mandatory validation step.
-
Melting Point: Determine the melting point of the purified product. A sharp melting range (e.g., within 1-2°C) is indicative of high purity. For 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, a literature melting point is 287-288°C.[4]
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum. Key vibrational bands to confirm include N-H stretching (around 3200-3350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the characteristic amide C=O stretching (around 1670-1710 cm⁻¹).[4]
-
¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR provides definitive structural proof.
-
NH protons: Two singlets for the N-H protons of the barbituric acid ring, typically downfield (δ 11.0-11.5 ppm).[4]
-
Vinyl proton: A singlet for the benzylic proton (=CH-Ar), typically around δ 8.2-8.3 ppm.[4]
-
Aromatic protons: Signals corresponding to the substituted benzene ring (e.g., for a 4-substituted ring, two doublets in the δ 7.5-8.1 ppm region).[4]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the synthesized compound. Look for the [M]+ or [M+H]+ ion peak. For 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione, the calculated mass is 216, and the ESI-MS should show a peak at m/z = 216 [M]+.[4]
Synthesis and Characterization Workflow
Caption: Workflow for pre- and post-emergence herbicidal screening.
Part III: Structure-Activity Relationship (SAR) Insights
The data gathered from the herbicidal assays allows for the development of an SAR, which guides the design of more potent analogues.
Key SAR Observations
For 5-benzylidenebarbituric acid derivatives, herbicidal activity is significantly influenced by the nature and position of substituents on the benzylidene ring. [6][7]
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -Br) on the aromatic ring generally enhance herbicidal activity compared to the unsubstituted analogue. [6]This suggests that the electronic properties of the aromatic ring are crucial for target binding or translocation within the plant.
-
Steric Effects: The position of the substituent matters. For example, substitution at the ortho or para positions often yields higher activity than at the meta position. [6]3. Lipophilicity: While not the sole factor, the overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to penetrate the plant cuticle and membranes. [1][8]4. Barbiturate Ring Substitution: Methylation of one or both imide hydrogens can increase the onset of action. [9]However, replacing the carbonyl oxygens with sulfur atoms can decrease activity. [9]
SAR Logical Diagram
Caption: Relationship between chemical structure and herbicidal activity.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and evaluation of 5-benzylidenebarbituric acid derivatives as potential herbicides. The protocols are designed to be self-validating, ensuring data integrity from synthesis through biological screening. The SAR analysis indicates that derivatives bearing electron-withdrawing groups on the benzylidene ring are promising candidates for further development.
Future work should focus on lead optimization by synthesizing a broader range of derivatives to refine the SAR. Advanced studies should include mode of action investigations to confirm PPO inhibition, evaluation against a wider panel of weed species, and crop safety assessments to identify compounds with potential for commercial development.
References
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- Wagh, S. B., & Bachhav, N. D. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1637-1642. [Link: https://rasayanjournal.co.in/admin/php/upload/1010_pdf.pdf]
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Application Notes & Protocols: A Guide to the Synthesis and Antioxidant Evaluation of 5-Arylidene Barbiturates
Introduction
Barbituric acid, a pyrimidine derivative, serves as a foundational scaffold for a vast array of compounds with significant pharmacological and biological activities.[1][2] While the parent molecule is not pharmacologically active, its derivatives, particularly those substituted at the C-5 position, are renowned for their roles as sedatives, anticonvulsants, and anesthetics.[2][3] In recent years, the exploration of barbituric acid derivatives has expanded into new therapeutic areas, including the development of potent antioxidant agents.[1][4]
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage by scavenging free radicals.[5] The 5-arylidene barbiturates have emerged as a promising class of compounds capable of acting as potent free radical scavengers.[6][7][8] Their chemical structure is particularly amenable to scavenging radicals through mechanisms like hydrogen atom or electron donation.
This guide provides a comprehensive, field-proven framework for the synthesis of 5-arylidene barbiturates via the Knoevenagel condensation and the subsequent evaluation of their antioxidant efficacy using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Part I: Synthesis of 5-Arylidene Barbiturates via Knoevenagel Condensation
Principle of the Reaction
The synthesis of 5-arylidene barbiturates is most efficiently achieved through the Knoevenagel condensation. This classic organic reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. In this specific application, the active methylene group of barbituric acid reacts with various aromatic aldehydes.[3][9] The reaction is typically catalyzed by a weak base and can often be performed under environmentally benign ("green") conditions.
Reaction Mechanism: Knoevenagel Condensation
The mechanism proceeds in several distinct steps. First, a basic catalyst abstracts a proton from the active methylene group of barbituric acid, creating a highly reactive carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final, stable 5-arylidene barbiturate product.
Caption: Reaction mechanism for the synthesis of 5-arylidene barbiturates.
Experimental Protocol: A Green Synthesis Approach
This protocol utilizes a solvent-free grinding method with sodium acetate as a catalyst, which is an environmentally friendly and efficient alternative to traditional solvent-based methods.
Materials and Reagents
-
Barbituric acid
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium acetate (anhydrous)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure
-
Reactant Preparation: In a clean, dry mortar, combine barbituric acid (1.0 eq), the desired aromatic aldehyde (1.0 eq), and sodium acetate (0.2 eq).
-
Causality Note: Using equimolar amounts of the reactants ensures efficient conversion without the need for complex purification to remove excess starting material. Sodium acetate acts as a mild base, sufficient to catalyze the reaction without causing unwanted side reactions.
-
-
Reaction Initiation: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase).
-
Expertise Insight: Grinding increases the surface area of the solid reactants and generates localized heat through friction, promoting the reaction without the need for external heating or solvents. The reaction mixture often turns into a paste or solidifies as the product is formed.
-
-
Product Isolation (Work-up): After completion, add approximately 10 mL of cold distilled water to the mortar and triturate the solid product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold distilled water (2 x 10 mL) and then a small amount of cold ethanol. This removes the catalyst and any unreacted starting materials.
-
Trustworthiness Check: The purity of the product can be initially assessed by its melting point. For more rigorous characterization, recrystallization from a suitable solvent (like ethanol or acetic acid) can be performed.
-
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The final structure of the synthesized 5-arylidene barbiturate should be confirmed using standard spectroscopic techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][7][8]
Part II: Evaluation of DPPH Radical Scavenging Activity
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for evaluating the free radical scavenging capacity of antioxidant compounds.[5][10] DPPH is a stable free radical that possesses a deep violet color due to the delocalization of its spare electron, with a maximum absorbance around 517 nm.[11]
When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it to form the reduced, stable DPPH-H molecule.[12][13] This process leads to a color change from deep violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[5][14] The primary scavenging mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[12][15]
Workflow for DPPH Radical Scavenging Assay
The entire experimental process, from the initial preparation of solutions to the final calculation of results, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Experimental Protocol: DPPH Assay
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometric grade methanol or ethanol
-
Synthesized 5-arylidene barbiturates (test samples)
-
96-well microplate
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Procedure
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to prepare a stock solution. Dilute this stock with methanol to achieve a working concentration of 0.1 mM.
-
Preparation of Test Samples and Control: Prepare a stock solution (e.g., 1 mg/mL) of each synthesized barbiturate and the positive control (ascorbic acid) in methanol. Perform serial dilutions from these stock solutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[5]
-
Reaction Setup in 96-Well Plate:
-
Add 100 µL of each sample dilution into respective wells.
-
Add 100 µL of the positive control dilutions into their wells.
-
For the control (blank), add 100 µL of methanol to several wells.
-
-
Reaction Initiation: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[16]
-
Causality Note: Incubation in the dark is crucial because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings. A 30-minute incubation period is typically sufficient for the reaction between the antioxidant and DPPH to reach a steady state.
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14][16]
Data Analysis and Interpretation
-
Calculate Percentage of DPPH Radical Scavenging Activity: The scavenging activity is expressed as the percentage of inhibition (% I) and is calculated using the following formula:[5][14]
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution + methanol).
-
A_sample is the absorbance of the sample (DPPH solution + test compound or standard).
-
-
Determine the IC₅₀ Value: The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant efficacy. To determine the IC₅₀, plot the percentage of inhibition against the corresponding concentrations of the test sample. The IC₅₀ value can then be calculated from the resulting dose-response curve using linear regression analysis.[5]
Data Presentation
The antioxidant activities of various synthesized derivatives should be summarized in a table for clear comparison against a known standard.
| Compound ID | Substituent on Aryl Ring | IC₅₀ (µg/mL) ± SD |
| Derivative 1 | 4-OH | 25.4 ± 1.2 |
| Derivative 2 | 4-OCH₃ | 48.9 ± 2.5 |
| Derivative 3 | 4-Cl | 150.2 ± 5.8 |
| Derivative 4 | Unsubstituted | 112.7 ± 4.1 |
| Ascorbic Acid | (Positive Control) | 15.8 ± 0.9 |
| Note: Data are hypothetical and for illustrative purposes only. |
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of 5-arylidene barbiturates is highly dependent on the nature and position of the substituents on the aryl ring. Generally, the presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) enhances radical scavenging activity.[15] This is because these groups can stabilize the resulting phenoxyl radical through resonance after hydrogen donation. Specifically, an ortho-dihydroxyl (catechol) structure is known to confer exceptionally high antioxidant activity.[17] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) tend to decrease the antioxidant potential.
Conclusion
This guide details robust and reproducible protocols for the synthesis of 5-arylidene barbiturates and the evaluation of their potential as DPPH radical scavengers. The Knoevenagel condensation provides an efficient route for synthesis, which can be optimized using green chemistry principles. The DPPH assay offers a straightforward and reliable method for quantifying antioxidant activity, enabling the effective screening and comparison of newly synthesized compounds. The structure-activity relationships derived from these studies are crucial for the rational design of novel and more potent barbiturate-based antioxidants for potential therapeutic applications.
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- Synthesis and DPPH Radical Scavenging Activity of 5-Arylidene-N,Ndimethylbarbitur
- A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Deriv
- Synthesis and DPPH radical scavenging activity of 5-arylidene-N,N-dimethylbarbitur
- Synthesis and DPPH Radical Scavenging Activity of 5-Arylidene-N,Ndimethylbarbitur
- DPPH Radical Scavenging Assay - Bio-protocol.
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- Synthesis of 5-Arylidene Barbiturates: A Novel Class of DPPH Radical Scavengers - Bentham Science.
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- Mechanism of phenolic compound interactions with DPPH (2,2-Diphenyl-1-picrylhydrazyl) using vanillic acid as an example.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH.
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Application Notes and Protocols for 5-Benzylidenebarbituric Acid Analogues in Antimicrobial and Antifungal Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of 5-benzylidenebarbituric acid analogues. These compounds have emerged as a promising class of heterocyclic molecules with a wide spectrum of biological activities.[1][2][3] This guide will delve into their synthesis, mechanisms of action, and detailed protocols for evaluating their efficacy against various microbial pathogens.
Introduction to 5-Benzylidenebarbituric Acid Analogues
Barbituric acid, a pharmacologically inactive parent compound, serves as a versatile scaffold for the synthesis of derivatives with significant therapeutic potential.[4] The introduction of a benzylidene moiety at the C-5 position gives rise to 5-benzylidenebarbituric acids, which have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][4] The ease of synthesis and the ability to introduce various substituents on the phenyl ring make these analogues attractive for structure-activity relationship (SAR) studies to optimize their antimicrobial potency.
Part 1: Synthesis of 5-Benzylidenebarbituric Acid Analogues
The primary synthetic route to 5-benzylidenebarbituric acid analogues is the Knoevenagel condensation reaction between barbituric acid (or its derivatives) and substituted benzaldehydes.[1][2] This reaction is valued for its efficiency and versatility.
Protocol 1: Green Synthesis of 5-Arylidine Barbituric Acid Derivatives
This protocol describes an environmentally friendly, solvent-free method for synthesizing 5-arylidine barbituric acid derivatives using a grinding technique with a catalytic amount of sodium acetate.
Materials:
-
Barbituric acid
-
Substituted aromatic aldehydes
-
Sodium acetate
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
In a mortar, combine equimolar amounts of barbituric acid and the desired aromatic aldehyde.
-
Add a catalytic amount of sodium acetate to the mixture.
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in preliminary optimization experiments (typically 5-15 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid product will be formed.
-
Wash the solid product with cold water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidine barbituric acid derivative.
-
Dry the purified product and determine its melting point.
-
Characterize the final compound using FT-IR and ¹H NMR spectroscopy to confirm its structure.
Causality Behind Experimental Choices:
-
Grinding (Mechanochemistry): This solvent-free approach reduces the environmental impact and can lead to shorter reaction times and higher yields compared to traditional solvent-based methods. The mechanical energy input facilitates the reaction between the solid reactants.
-
Sodium Acetate as a Catalyst: A mild base like sodium acetate is sufficient to deprotonate the active methylene group of barbituric acid, initiating the Knoevenagel condensation.
-
Recrystallization: This is a standard purification technique for solid organic compounds, ensuring the removal of impurities and leading to a highly pure final product.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis and purification of 5-benzylidenebarbituric acid analogues.
Part 2: Antimicrobial and Antifungal Susceptibility Testing
Once synthesized and purified, the novel 5-benzylidenebarbituric acid analogues must be evaluated for their biological activity. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) provide a framework for this assessment.[5][6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a widely used method to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Synthesized 5-benzylidenebarbituric acid analogues
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each 5-benzylidenebarbituric acid analogue in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (microorganisms with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7][9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Alternatively, the optical density (OD) can be measured using a microplate reader.
-
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is the "gold standard" for susceptibility testing as it is quantitative, versatile, and relatively inexpensive.[10] It allows for the testing of multiple compounds and concentrations simultaneously.
-
McFarland Standard: This ensures a standardized inoculum density, which is crucial for the reproducibility and accuracy of the MIC results.
-
Positive and Negative Controls: These are essential for validating the experiment. The positive control confirms the viability of the microorganisms, while the negative control ensures the sterility of the medium.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microbe), the MBC or MFC can be determined following the MIC assay.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile micropipette tips or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) of the suspension.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial inoculum preparation.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The antimicrobial and antifungal activity data should be compiled and analyzed to identify promising lead compounds and to understand the relationship between their chemical structure and biological activity.
Table 1: Example of Antimicrobial Activity Data for 5-Benzylidenebarbituric Acid Analogues
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BBA-1 | H | 64 | 128 | 256 |
| BBA-2 | 4-Cl | 32 | 64 | 128 |
| BBA-3 | 4-NO₂ | 16 | 32 | 64 |
| BBA-4 | 4-OCH₃ | 128 | 256 | >256 |
| BBA-5 | 4-N(CH₃)₂ | 8 | 16 | 32 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
This is example data and does not represent actual experimental results.
Interpretation of SAR:
From the example data, a preliminary SAR can be deduced:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl ring appear to enhance antimicrobial activity compared to the unsubstituted analogue (BBA-1).
-
Electron-donating groups (e.g., -OCH₃) seem to decrease activity.
-
A strongly electron-donating group like dimethylamino (-N(CH₃)₂) shows a significant increase in potency, suggesting a different mode of interaction.
These initial findings can guide the synthesis of a second generation of analogues with potentially improved efficacy.
Conclusion
5-Benzylidenebarbituric acid analogues represent a valuable and versatile scaffold for the development of new antimicrobial and antifungal agents. The protocols and guidelines presented here provide a robust framework for their synthesis, biological evaluation, and lead optimization. By systematically applying these methodologies, researchers can contribute to the discovery of novel therapeutic agents to combat the growing threat of antimicrobial resistance.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- ChemistrySelect. (2020). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe.
- U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria.
- Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches.
- MI - Microbiology. (n.d.). Antifungal Susceptibility.
- Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Frontiers in Microbiology. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.
- ResearchGate. (n.d.). Scheme I: Synthesis of 5-benzylidenebarbituric acids.
- International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Antibacterial Activity of 5- benzylidenebarbituric acids : A structure - reactivity Study.
- Chemical Methodologies. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital.
- Molecular Diversity. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents.
- Journal of Visualized Experiments. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- International Journal of Molecular Sciences. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- ResearchGate. (2021). Antibacterial and Antifungal Activities of 5-Arylidene-N,N-Dimethylbarbiturates Derivatives.
- ResearchGate. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids.
- Journal of Infection and Public Health. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies.
- RSC Advances. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies.
- ChemMedChem. (2009). Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities.
- Acta Chimica Slovenica. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids.
- Molecules. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.
- International Journal of Molecular Sciences. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications.
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Application Notes and Protocols for Evaluating the Urease Inhibitory Activity of 5-Benzylidenebarbituric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in-vitro screening, and evaluation of 5-benzylidenebarbituric acid derivatives as potential urease inhibitors. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate the discovery and development of novel therapeutic agents targeting urease-mediated pathologies.
Introduction: The Significance of Urease Inhibition
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for numerous pathogens, including Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[2][3][4] The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[4] Beyond its role in infectious diseases, urease activity contributes to the formation of infection-induced urinary stones and the pathogenesis of hepatic encephalopathy and coma.[1][2] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization, diminishing fertilizer efficacy and causing environmental pollution.[1]
The development of potent and safe urease inhibitors is, therefore, a significant goal in both medicine and agriculture.[1] 5-Benzylidenebarbituric acid derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent urease inhibitory activity.[2][3][5][6] Their structural similarity to urea, coupled with the versatility of synthetic modifications, makes them attractive candidates for inhibitor design.
Rationale for 5-Benzylidenebarbituric Acid Derivatives as Urease Inhibitors
The therapeutic potential of barbituric acid derivatives extends beyond their classical use as central nervous system depressants. These compounds exhibit a broad spectrum of biological activities, including anticonvulsant, sedative, anti-osteoporosis, and anti-tumor effects. The core structure of 5-benzylidenebarbituric acid provides a robust scaffold for interacting with the active site of urease. The mechanism of inhibition is believed to involve the coordination of the barbituric acid moiety with the nickel ions in the enzyme's active site.[2][7] Molecular docking and dynamics studies suggest that the enol form of the barbituric acid derivative is more stable upon binding and interacts with key amino acid residues, such as Ala169, KCX219, Asp362, and Ala366, thereby stabilizing the enzyme-inhibitor complex.[2][7]
The benzylidene substituent at the 5-position plays a crucial role in modulating the inhibitory potency. Variations in the substitution pattern on the aromatic ring allow for the fine-tuning of electronic and steric properties, which in turn influences the binding affinity of the compound for the urease active site. This provides a clear path for structure-activity relationship (SAR) studies to optimize inhibitor efficacy.
Synthesis of 5-Benzylidenebarbituric Acid Derivatives: A Green Chemistry Approach
A variety of synthetic methods have been reported for the preparation of 5-benzylidenebarbituric acid derivatives. Traditional methods often involve long reaction times and the use of hazardous organic solvents. In line with the principles of green chemistry, a solvent-free approach using grinding at room temperature offers a more environmentally friendly and efficient alternative.
Protocol 3.1: Solvent-Free Synthesis via Grinding[8]
This protocol describes a Knoevenagel-type condensation reaction between an aromatic aldehyde and barbituric acid, catalyzed by sodium acetate under solvent-free grinding conditions.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Barbituric acid
-
Sodium acetate (catalyst)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry mortar, combine the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and a catalytic amount of sodium acetate (0.2 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in the relevant literature (typically 5-15 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid product will be formed.
-
Wash the solid product with water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure 5-benzylidenebarbituric acid derivative.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic techniques (e.g., IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
In-Vitro Urease Inhibition Assay
The most widely used method for assessing the urease inhibitory activity of compounds is a colorimetric assay based on the quantification of ammonia produced from the enzymatic hydrolysis of urea.[1] The Berthelot, or indophenol, method is a sensitive and reliable technique for this purpose.[1]
Principle of the Berthelot Method
The assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium.[1] This reaction, catalyzed by sodium nitroprusside, forms a blue-green indophenol compound.[1] The absorbance of this colored product is measured spectrophotometrically at a wavelength between 625 and 670 nm.[1] The intensity of the color is directly proportional to the amount of ammonia produced, and therefore, inversely proportional to the activity of the urease inhibitor.
Protocol 4.1: Spectrophotometric Urease Inhibition Assay[1][2][3]
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 4 mM, pH 7.0)
-
Phenol reagent
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Sodium nitroprusside (catalyst)
-
Test compounds (5-benzylidenebarbituric acid derivatives) dissolved in a suitable solvent (e.g., methanol, DMSO)
-
Standard inhibitor (e.g., thiourea, acetohydroxamic acid)
-
96-well microplate
-
Microplate reader
-
Incubator
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of jack bean urease in phosphate buffer to a final concentration that gives a readable absorbance in the linear range of the assay.
-
Substrate Solution: Prepare a solution of urea in phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent. Further dilute these stock solutions to the desired concentrations for the assay.
Procedure:
-
In a 96-well microplate, add 5 µL of the test compound solution (or solvent for the control) to each well.
-
Add 25 µL of the urease enzyme solution to each well, except for the blank wells.
-
Incubate the plate at 30-37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 30-37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and initiate color development by adding 45 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance of each well at 625-670 nm using a microplate reader.
Data Analysis
The percentage of urease inhibition is calculated using the following formula:[1]
% Inhibition = [1 - (ODtest well / ODcontrol)] x 100
Where:
-
ODtest well is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (100% enzyme activity).
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic evaluation of a series of 5-benzylidenebarbituric acid derivatives allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent inhibitors.
Table 1: Urease Inhibitory Activity of Selected 5-Benzylidenebarbituric Acid Derivatives
| Compound ID | Substituent on Benzylidene Ring | IC₅₀ (µM) | Reference |
| Thiourea (Standard) | - | 21.2 ± 1.3 | [2] |
| Compound 4i | 4-Methyl | 17.6 ± 0.23 | [2] |
| Compound 5l | 4-Hydroxy | 17.2 ± 0.44 | [2] |
| Compound 4c | 4-Nitro | > 50 (example) | [2] |
| Compound 4a | Unsubstituted | 22.7 ± 0.20 | [2] |
| Compound 4g | 2,4-Dichloro | 25.3 ± 0.50 | [2] |
Note: The IC₅₀ values presented are examples from the literature and may vary depending on the specific assay conditions.
Key SAR Observations:
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the inhibitory activity. For instance, compounds with hydroxyl or methyl groups often exhibit enhanced potency compared to the unsubstituted analog.[2][8] In contrast, strongly electron-withdrawing groups like a nitro group may decrease activity.[8]
-
Steric Effects: The position and size of the substituents on the phenyl ring can affect how the inhibitor fits into the enzyme's active site. Bulky groups may cause steric hindrance, leading to reduced inhibitory activity.
-
Hydrogen Bonding: Substituents capable of forming hydrogen bonds with amino acid residues in the active site can enhance the binding affinity and, consequently, the inhibitory potency.
Molecular docking studies can further illuminate the binding modes of these inhibitors and provide a rational basis for the observed SAR.[2][5][7] The interactions with the nickel ions and surrounding amino acid residues are critical for potent inhibition.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the synthesis and evaluation of 5-benzylidenebarbituric acid derivatives as urease inhibitors. By following these methodologies, researchers can systematically screen compound libraries, establish structure-activity relationships, and identify lead candidates for further development. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents to combat urease-associated diseases and to improve the efficiency of nitrogen-based fertilizers.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Design, Synthesis, and Evaluation of 5-Benzylidenebarbituric Acid Derivatives as Potent Anticancer Agents: Application Notes and Protocols
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, chemical synthesis, and preclinical evaluation of 5-benzylidenebarbituric acid derivatives as a promising class of anticancer therapeutics. These application notes and protocols are curated to provide not only step-by-step instructions but also the underlying scientific principles and field-proven insights to ensure experimental success and data integrity.
Introduction: The Therapeutic Potential of 5-Benzylidenebarbituric Acids
The barbituric acid scaffold has long been a privileged structure in medicinal chemistry. The introduction of a benzylidene moiety at the 5-position creates a class of compounds with significant potential in oncology. These derivatives have demonstrated a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] Their synthetic accessibility via the Knoevenagel condensation makes them an attractive starting point for the development of novel cancer therapies.[3][4]
Part 1: Rational Design and Synthesis
The design of novel 5-benzylidenebarbituric acid derivatives hinges on the strategic modification of the phenyl ring of the benzylidene group. Substituents on this ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
A careful analysis of existing literature suggests key SAR trends that can guide the design of more potent analogs.
| Substitution Pattern | Observed Effect on Anticancer Activity | Putative Rationale |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Often enhance activity | May increase the electrophilicity of the exocyclic double bond, facilitating nucleophilic attack by biological targets. |
| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Variable effects, can increase potency in some cases | May improve binding to specific pockets in target proteins or alter pharmacokinetic properties. |
| Hydroxyl groups (-OH) | Can contribute to activity | May form key hydrogen bond interactions with amino acid residues in the target's active site. |
| Positional Isomerism (ortho, meta, para) | Significantly impacts activity | Alters the overall shape of the molecule and the orientation of functional groups, affecting target binding. |
Protocol 1: Synthesis of 5-Benzylidenebarbituric Acid Derivatives via Knoevenagel Condensation
This protocol describes a general and efficient method for the synthesis of 5-benzylidenebarbituric acid derivatives. The Knoevenagel condensation involves the reaction of an active methylene compound (barbituric acid) with an aldehyde in the presence of a basic catalyst.[5]
Materials:
-
Barbituric acid
-
Substituted benzaldehyde derivatives
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Piperidine or Sodium Acetate (as catalyst)[4]
-
Beakers, round-bottom flasks, magnetic stirrer, reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve barbituric acid (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol or glacial acetic acid with gentle warming and stirring.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (a few drops) or sodium acetate (0.1 equivalents).[4]
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-benzylidenebarbituric acid derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 1: General workflow for the synthesis of 5-benzylidenebarbituric acid derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the synthesized compounds.[6][7]
Protocol 2: Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for determining the concentration-dependent cytotoxic effects of the compounds on cancer cell lines.[8][9] The principle relies on the reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Synthesized 5-benzylidenebarbituric acid derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[8]
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Addition: Add MTT (final concentration 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.[8]
-
Formazan Solubilization (for MTT): If using MTT, remove the medium and add a solubilization buffer to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[7]
Protocol 3: Apoptosis Assays
Understanding whether a compound induces programmed cell death is a critical step in characterizing its anticancer mechanism.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[13]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate.
Figure 2: Putative apoptotic signaling pathway induced by 5-benzylidenebarbituric acid derivatives.
Protocol 4: Cell Cycle Analysis
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[16]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the cells and treat with RNase A, then stain with PI.[16]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Part 3: In Vivo Evaluation of Antitumor Efficacy
Promising compounds from in vitro studies should be further evaluated in vivo to assess their therapeutic potential in a more complex biological system. Human tumor xenograft models in immunodeficient mice are widely used for this purpose.
Protocol 5: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 5% Tween 80)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.
Figure 3: Workflow for in vivo evaluation using a human tumor xenograft model.
Part 4: Pharmacokinetic and Pharmacodynamic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound (pharmacokinetics, PK) and its effect on the body (pharmacodynamics, PD) is essential for optimizing dosing and predicting clinical outcomes.
Application Note: PK/PD Correlation
The goal is to establish a relationship between the drug concentration in the plasma or at the tumor site and the observed antitumor effect. This information is critical for determining the therapeutic window of the compound.
Key Parameters to Assess:
-
Pharmacokinetics: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t½), clearance, and bioavailability.
-
Pharmacodynamics: Biomarker modulation in tumor tissue (e.g., inhibition of a target kinase, induction of apoptotic markers).
Conclusion
The 5-benzylidenebarbituric acid scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The protocols and application notes provided in this guide offer a robust framework for the systematic design, synthesis, and preclinical evaluation of these compounds. By integrating rational design with comprehensive in vitro and in vivo testing, researchers can accelerate the development of new and effective cancer therapies.
References
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- Vertex AI Search. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
- Vertex AI Search. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Vertex AI Search. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing.
- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Solutions OP. (2020, November 11). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
- Creative Biolabs. (n.d.). Xenograft Models.
- BenchChem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
- ResearchGate. (2024, November 25). PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Oncohema Key. (2016, June 28). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
- BD Biosciences. (n.d.). Cell Cycle Protocols.
- TSI Journals. (2016, July 26). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol.
- PubMed. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
- ResearchGate. (2025, August 6). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids.
- BenchChem. (n.d.). Application Notes and Protocols for Apoptosis Assays in Cells Treated with Wu-5.
- PubMed. (n.d.). Pharmacokinetic-pharmacodynamic relationships of the anthracycline anticancer drugs.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Vertex AI Search. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Vertex AI Search. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Scheme I: Synthesis of 5-benzylidenebarbituric acids.
- Abcam. (n.d.). Apoptosis western blot guide.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- USF Health. (n.d.). Apoptosis Protocols.
- PubMed. (2011, March). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids.
- Vertex AI Search. (n.d.). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs.
- PubMed. (1995, March 1). Enhancement of 5-fluoro-2'-deoxyuridine antitumor efficacy by the uridine phosphorylase inhibitor 5-(benzyloxybenzyl)barbituric acid acyclonucleoside.
- Inorganic Chemistry Research. (2024, January 15). One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero.
- PMC. (n.d.). Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids.
- PMC. (n.d.). Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives.
- ResearchGate. (n.d.). The chemical structure of benzylidene barbituric acid derivatives a-m.
- Rasayan Journal of Chemistry. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium.
- TSI Journals. (2016, July 26). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.
- JOCPR. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and.
- ResearchGate. (n.d.). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2.
- Shri R.L.T. College of Science, Akola. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
- ResearchGate. (2025, August 6). Enhancement of 5-fluoro-2'-deoxyuridine antitumor efficacy by the uridine phosphorylase inhibitor 5-(benzyloxybenzyl)barbituric acid acyclonucleoside.
- MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.
- ResearchGate. (n.d.). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe.
- ResearchGate. (n.d.). Interactions of barbituric acid (left) and 5-benzylidene barbituric....
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Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for 5-Benzylidenebarbituric Acid Synthesis
Welcome to the technical support center for the Knoevenagel condensation synthesis of 5-benzylidenebarbituric acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results. Our approach is rooted in explaining the fundamental principles behind the experimental choices, providing you with the knowledge to adapt and refine the synthesis for your specific needs.
Section 1: Foundational Knowledge & Core Mechanism
This section addresses the fundamental principles of the Knoevenagel condensation as it applies to barbituric acid. Understanding these core concepts is the first step toward successful optimization and troubleshooting.
Q1: What is the detailed reaction mechanism for the synthesis of 5-benzylidenebarbituric acid?
A: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. It proceeds via a nucleophilic addition of an active methylene compound (barbituric acid) to a carbonyl group (benzaldehyde), which is followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base.
The mechanism involves three key stages:
-
Enolate Formation: A weak base abstracts an acidic proton from the active methylene group (C5) of barbituric acid, creating a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the two adjacent carbonyl groups.[2][3]
-
Nucleophilic Attack: The resulting carbanion (enolate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral alkoxide intermediate.[2]
-
Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy adduct (an aldol-type intermediate). This intermediate then readily undergoes base-induced dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product, 5-benzylidenebarbituric acid.[2]
Caption: Knoevenagel condensation mechanism for 5-benzylidenebarbituric acid.
Q2: Why is a weak base preferred over a strong base like NaOH or KOH as a catalyst?
A: The choice of a weak base (e.g., piperidine, pyridine, ammonium salts) is critical for the success of the Knoevenagel condensation.[1][4]
-
Expertise & Experience: A strong base, such as sodium hydroxide, is sufficiently basic to deprotonate not only the active methylene compound but also the α-hydrogens of the aldehyde (if present). More importantly, strong bases can promote the self-condensation of the aldehyde reactant (an aldol condensation), leading to a mixture of unwanted side products and significantly reducing the yield of the desired 5-benzylidenebarbituric acid.[1][3][5]
-
Causality: The active methylene protons on barbituric acid are sufficiently acidic (pKa ≈ 4) to be deprotonated by a weak amine base. This allows for the selective formation of the required nucleophile without initiating competing side reactions involving the aldehyde.
Q3: How critical is the purity of the starting materials (barbituric acid and benzaldehyde)?
A: The purity of starting materials is paramount for achieving high yields and simplifying purification.
-
Benzaldehyde: Benzaldehyde is susceptible to air oxidation, forming benzoic acid. The presence of benzoic acid can neutralize the basic catalyst, thereby inhibiting or stopping the reaction. It is highly recommended to use freshly distilled or newly purchased benzaldehyde. If you suspect oxidation, you can wash the benzaldehyde with a mild aqueous base (like sodium bicarbonate solution), dry it, and distill it before use.
-
Barbituric Acid: While generally stable, barbituric acid should be pure and dry. Impurities can interfere with the reaction, and moisture can affect the concentration and reaction kinetics, especially in solvent-free conditions. A method for purifying commercial barbituric acid involves recrystallization from hot water with the aid of aluminum oxide.[6]
Section 2: Optimizing Reaction Parameters
Fine-tuning the reaction conditions is essential for maximizing yield and purity. This section provides data-driven insights into the most critical parameters.
Q4: How does solvent selection impact the reaction?
A: Solvent choice significantly influences reaction rate, yield, and even the reaction mechanism.[4] The polarity of the solvent can affect both the initial deprotonation and the final dehydration step.[7]
| Solvent Type | Examples | Typical Conditions & Outcomes | Rationale & Expert Insight |
| Protic Polar | Ethanol, Methanol, Water | Refluxing for 4-12h is common.[8] Water can be a highly effective "green" solvent, often providing high yields in short times, especially at elevated temperatures (e.g., 70°C).[9][10] | Protic solvents can stabilize the ionic intermediates. Hot water can be particularly effective by increasing the solubility of the reactants.[9] |
| Aprotic Polar | DMF, Acetonitrile | Can lead to very high conversion and selectivity in short reaction times (e.g., <15 minutes).[7] | These solvents effectively solvate cations, leaving the enolate anion more "naked" and nucleophilic, which can accelerate the reaction. |
| Non-Polar | Toluene, Diethyl Ether | Generally result in longer reaction times compared to polar solvents.[4][7] Often used with a Dean-Stark trap to remove water azeotropically. | Useful when water removal is necessary to drive the reaction equilibrium toward the product, as the byproduct water can sometimes inhibit the reaction.[4] |
| Solvent-Free | Grinding | Grinding reactants with a catalyst (e.g., sodium acetate) at room temperature can yield the product in minutes.[3][11] | This is an excellent green chemistry approach that minimizes waste. The mechanical energy facilitates contact and reaction between the solid reactants. |
Q5: What are the most common catalysts, and how do I choose one?
A: Catalyst choice ranges from traditional weak bases to modern, greener alternatives. Your selection may depend on desired reaction time, environmental considerations, and separation concerns.
| Catalyst Class | Examples | Typical Loading | Advantages & Considerations |
| Amine Bases | Piperidine, Pyridine | Catalytic (e.g., 0.1 eq) | Highly effective and traditional.[1] However, they are toxic and require careful handling and removal. |
| Mild Inorganic Bases | Sodium Acetate | Stoichiometric or Catalytic | Inexpensive, less hazardous. Very effective in solvent-free grinding methods.[11] |
| Lewis Acids / Solid Acids | ZnCl₂, Alum, Bi₂O₃, CuO | Catalytic (e.g., 20 mol%) | Can activate the aldehyde's carbonyl group.[12] Many are heterogeneous, allowing for easy recovery and reuse.[10][13][14] |
| "Green" Catalysts | L-tyrosine, Ionic Liquids | Catalytic | Often allow for reactions in aqueous media or under mild conditions, improving the environmental profile of the synthesis.[8] |
| Catalyst-Free | (Electrochemical or in Water) | N/A | Possible under specific conditions like electrochemical synthesis or simply by refluxing in water, which acts as both solvent and a weak acid/base promoter.[9][15] |
Expert Recommendation: For a robust and simple starting point, consider using ethanol or water as a solvent with a catalytic amount of a weak base like piperidine or a greener alternative like sodium acetate.[8][11]
Section 3: Troubleshooting Guide
Even with an optimized protocol, issues can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Q7: My reaction is giving a very low yield or has failed completely. What should I check?
A: A low or zero yield is a common issue that can almost always be resolved by systematically evaluating the reaction components and conditions.[5] Use the following workflow to diagnose the problem.
Caption: A systematic workflow for diagnosing low-yield Knoevenagel condensations.
Q8: I've isolated a product, but it's not 5-benzylidenebarbituric acid. What are the likely side products?
A: Depending on the reaction conditions, several side products can form. The two most common are:
-
Michael Adduct: If an excess of barbituric acid is used or under certain catalytic conditions, a second molecule of barbituric acid can add to the α,β-unsaturated product via a Michael addition. This results in a symmetric adduct.[8][16] To avoid this, use a 1:1 stoichiometry of benzaldehyde to barbituric acid.
-
Pyrano[2,3-d]pyrimidine Derivatives: In some cases, particularly in multicomponent reactions involving other reagents like malononitrile, complex heterocyclic structures such as pyrano[2,3-d]pyrimidines can be formed.[8][12][17] This is less common in the direct reaction between only benzaldehyde and barbituric acid but is a known possibility.[16]
Q9: The product precipitated, but it seems oily or impure. What is the best purification strategy?
A: The crude product can often be purified effectively by simple procedures without the need for column chromatography.
-
Washing: After filtering the crude solid, wash it thoroughly with a solvent in which the product is poorly soluble but the impurities are soluble. Cold ethanol or diethyl ether are excellent choices.[4] This removes unreacted benzaldehyde and other soluble impurities.
-
Recrystallization: This is the most powerful purification technique for this product. A mixture of ethanol and water, or ethanol and chloroform, is often effective.[18] Dissolve the crude product in the minimum amount of the hot solvent system, then allow it to cool slowly. The pure 5-benzylidenebarbituric acid should crystallize out, leaving impurities in the mother liquor.
Q10: How can I definitively confirm the identity and purity of my final product?
A: A combination of spectroscopic and physical data is required for unambiguous characterization.
-
Melting Point: 5-Benzylidenebarbituric acid has a reported melting point. Compare your experimental value to the literature value. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks. You should see N-H stretching (around 3200-3100 cm⁻¹), C=O stretching for the amide carbonyls (around 1730-1690 cm⁻¹), and C=C stretching for the benzylidene group (around 1650 cm⁻¹).[11]
-
¹H NMR Spectroscopy: The most diagnostic signals are the vinyl proton of the C=CHPh group (a singlet around 8.2-8.3 ppm) and the two N-H protons (broad singlets, often >11 ppm in DMSO-d₆).[11][14] The aromatic protons of the phenyl group will appear in the 7-8 ppm region.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₁H₈N₂O₃, MW = 216.19 g/mol ).[19]
Section 4: Experimental Protocols
Here we provide two validated, step-by-step protocols: a classic method and a green, solvent-free alternative.
Caption: A generalized workflow for the synthesis of 5-benzylidenebarbituric acid.
Protocol 1: Classic Synthesis in Ethanol
This protocol uses a traditional solvent and catalyst system, known for its reliability.[8]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add barbituric acid (1.28 g, 10 mmol) and ethanol (30 mL).
-
Charge Reactants: Stir the mixture to dissolve the barbituric acid (gentle warming may be required). Add freshly distilled benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Add Catalyst: Add piperidine (0.085 g, 0.1 mL, 1 mmol) to the reaction mixture.
-
React: Heat the mixture to reflux (approx. 78°C) and maintain stirring for 4 hours.
-
Monitor: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate/hexane. The product should appear as a new, less polar spot than barbituric acid.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the flask in an ice bath. The product should precipitate as a pale yellow solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted benzaldehyde. Dry the product in a vacuum oven. If further purification is needed, recrystallize from an ethanol/water mixture.
Protocol 2: Green, Solvent-Free Synthesis by Grinding
This environmentally friendly protocol avoids organic solvents and proceeds rapidly at room temperature.[3][11]
-
Setup: In a clean, dry mortar, combine barbituric acid (1.28 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
React: Using a pestle, grind the mixture vigorously at room temperature. The solid mixture may become slightly pasty as the reaction proceeds.
-
Monitor: Continue grinding for 10-20 minutes. The reaction progress can be monitored by TLC by dissolving a small sample of the reaction mixture in ethyl acetate.
-
Workup: Once the reaction is complete, add about 20 mL of water to the mortar and stir to dissolve the sodium acetate and any unreacted barbituric acid.
-
Purification: Transfer the slurry to a Büchner funnel and collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol (10 mL). Dry the purified product.
References
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ResearchGate. (n.d.). The chemical structure of benzylidene barbituric acid derivatives a-m. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids | Request PDF. Retrieved January 1, 2026, from [Link]
-
Mahmoud, A. M., et al. (2022). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect. [Link]
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PubMed. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica. [Link]
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TSI Journals. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal. [Link]
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ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved January 1, 2026, from [Link]
-
PubMed. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity. [Link]
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Rasayan Journal of Chemistry. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]
-
ResearchGate. (n.d.). benzylidene barbituric acid derivatives obtained via the Knoevenagel condensation... Retrieved January 1, 2026, from [Link]
-
Organic Chemistry Research. (2018). Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives...[Link]
-
Taylor & Francis Online. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications. [Link]
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Progress in Chemical and Biochemical Research. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative.[Link]
-
National Center for Biotechnology Information. (n.d.). 5-Benzylidenebarbituric acid. PubChem Compound Database. Retrieved January 1, 2026, from [Link]
-
Inorganic Chemistry Research. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero.[Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 1, 2026, from [Link]
-
International Science Community Association. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR Assignment for compounds 5 to 12. Retrieved January 1, 2026, from [Link]
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.[Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.[Link]
-
TSI Journals. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.[Link]
-
NIST. (n.d.). 5-Vanillylidene barbituric acid. NIST Chemistry WebBook. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid | Request PDF. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-arylidene barbituric acid derivatives. Retrieved January 1, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and.[Link]
-
ResearchGate. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme I: Synthesis of 5-benzylidenebarbituric acids. Spectral analysis... Retrieved January 1, 2026, from [Link]
- Google Patents. (n.d.). RU2477276C1 - Method of purifying barbituric acid.
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Technical Support Center: Catalyst-Free Synthesis of 5-Benzylidenebarbiturates in Green Solvents
Welcome to the technical support center for the catalyst-free synthesis of 5-benzylidenebarbiturates. This guide is designed for researchers, chemists, and drug development professionals engaged in developing greener, more sustainable synthetic methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and in-depth FAQs to ensure the success and integrity of your work.
The synthesis of 5-benzylidenebarbiturates via the Knoevenagel condensation is a cornerstone reaction in medicinal chemistry, yielding compounds with a wide array of biological activities.[1] Traditional methods, however, often rely on hazardous organic solvents and catalysts. The shift towards catalyst-free synthesis in green solvents like water, ethanol, or even under solvent-free conditions, represents a significant advancement in sustainable chemistry.[2][3][4] This guide provides the practical, field-proven insights needed to navigate this advanced technique.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or energy.
-
Poor Solubility of Reactants: Barbituric acid and some aromatic aldehydes have limited solubility in certain green solvents, particularly water at room temperature.[5] If the reactants are not adequately dissolved or suspended, the reaction rate will be severely diminished.
-
Sub-optimal Temperature: The Knoevenagel condensation is temperature-dependent. While some reactions proceed at room temperature, many require heating to achieve a reasonable rate and yield.[5]
-
Incorrect Stoichiometry: An improper molar ratio of barbituric acid to the aldehyde can lead to unreacted starting material and lower yields.
-
Deactivated Aldehyde: Aromatic aldehydes with strong electron-donating groups may be less reactive.
Recommended Solutions:
-
Optimize Reaction Time and Temperature:
-
First, ensure your reactants have adequate solubility. For water-based syntheses, heating the mixture to 70-80°C can dramatically improve both solubility and reaction rate, often reducing reaction times to mere minutes.[5][6]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane and ethyl acetate) to determine the optimal reaction time.
-
If using a solvent-free grinding method, ensure vigorous and consistent grinding to maximize contact between reactants.
-
-
Verify Reagent Quality and Stoichiometry:
-
Use an equimolar (1:1) ratio of the aromatic aldehyde and barbituric acid.
-
Confirm the purity of your starting materials. Impurities in the aldehyde can inhibit the reaction.
-
-
Address Solubility Issues:
-
When using water, perform the reaction at an elevated temperature as described above. The product often precipitates upon cooling, simplifying isolation.[5]
-
Alternatively, consider using ethanol, in which the reactants may have better solubility at lower temperatures.
-
For a truly solvent-free approach, grinding the solid reactants together can initiate the reaction mechanically.
-
dot digraph "Troubleshooting_Workflow_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fontname="Arial", fontsize=11];
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start -> check_sol; check_sol -> check_temp [label="Yes"]; check_sol -> sol_no [label="No", color="#EA4335", fontcolor="#EA4335"]; check_temp -> check_time [label="Yes"]; check_temp -> temp_no [label="No", color="#EA4335", fontcolor="#EA4335"]; check_time -> check_stoich [label="Yes"]; check_time -> time_no [label="No", color="#EA4335", fontcolor="#EA4335"]; check_stoich -> stoich_no [label="No", color="#EA4335", fontcolor="#EA4335"]; } ` Caption: A workflow for diagnosing and solving low product yield.
Q2: The final product is impure. How can I improve its purity?
Potential Causes:
-
Unreacted Starting Materials: The most common impurities are residual barbituric acid or benzaldehyde from an incomplete reaction.
-
Formation of Side-Products: Although the reaction is generally clean, side-products like bis-adducts can occasionally form, especially with prolonged reaction times or incorrect stoichiometry.
-
Contamination from Work-up: The isolation process may introduce contaminants.
Recommended Solutions:
-
Recrystallization: This is the most effective method for purifying the solid 5-benzylidenebarbiturate product.
-
Solvent Selection: Ethanol or an ethanol-water mixture is often an excellent choice. The ideal solvent should dissolve the product well when hot but poorly when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.
-
-
Washing: Before recrystallization, washing the crude solid can remove a significant amount of unreacted starting materials.
-
After filtering the initial reaction mixture, wash the solid product with cold distilled water to remove any remaining water-soluble starting materials or byproducts.
-
A subsequent wash with a cold non-polar solvent like hexane can help remove residual unreacted aldehyde.
-
Frequently Asked Questions (FAQs)
This section explores the fundamental scientific principles governing the catalyst-free synthesis of 5-benzylidenebarbiturates.
Q1: How can the reaction proceed without a catalyst? What is the mechanism?
The reaction is a Knoevenagel condensation. While termed "catalyst-free," the synthesis often relies on the green solvent itself to act as a weak Brønsted base or on ambient energy.[2]
-
Mechanism:
-
Enolate Formation: The active methylene group on barbituric acid (pKa ≈ 4) is highly acidic. A weak base, such as water, can deprotonate it to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final, stable α,β-unsaturated product, the 5-benzylidenebarbiturate.
-
This process is particularly efficient in protic solvents like water and ethanol, which can facilitate the necessary proton transfers.[2] In some electrochemical methods, electrons act as the "catalyst," eliminating the need for a chemical base.[7]
dot digraph "Knoevenagel_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
sub [label="Barbituric Acid + Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Step 1: Enolate Formation\n(Deprotonation by H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; attack [label="Step 2: Nucleophilic Attack\n(Enolate attacks aldehyde carbonyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Aldol-type Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Step 3: Dehydration\n(Loss of H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="5-Benzylidenebarbiturate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> enolate; enolate -> attack; attack -> intermediate; intermediate -> dehydration; dehydration -> product; } ` Caption: The mechanism of the water-mediated Knoevenagel condensation.
Q2: Why are "green solvents" effective, and how do I choose the right one?
Green solvents are chosen to minimize environmental impact, reduce cost, and improve safety.[8][9][10] For this synthesis, water, ethanol, and solvent-free (grinding) conditions are the most common choices.
-
Water: An ideal green solvent. It is non-toxic, non-flammable, and inexpensive. It can act as a weak catalyst and often allows for easy product isolation, as the organic product precipitates upon cooling.[2] Its main drawback is the poor solubility of some organic reactants at room temperature, often necessitating heat.[5]
-
Ethanol: A biodegradable and relatively benign solvent. It often provides better solubility for organic reactants than water at lower temperatures.
-
Solvent-Free (Grinding): This method is the epitome of green chemistry, eliminating solvents entirely.[4] The mechanical energy from grinding provides the activation energy for the reaction between the solid reactants. This often results in short reaction times and high yields with a simple work-up.
The choice depends on your specific substrates and available equipment. A comparison is provided in the table below.
Data Summary: Comparison of Green Synthesis Conditions
| Synthesis Method | Typical Temperature | Typical Time | Typical Yield | Green Chemistry Merits | Key Considerations |
| Water | 70 - 80 °C | 5 - 20 min | >80%[5] | Excellent safety profile; low cost; low E-factor (e.g., 0.59).[5] | Requires heating for good solubility and reaction rates. |
| Ethanol | Room Temp. to Reflux | 30 - 90 min | ~60-70%[5] | Good solubility for reactants; renewable resource. | Higher E-factor than water (e.g., 1.00); requires solvent removal.[5] |
| Solvent-Free (Grinding) | Room Temperature | 10 - 30 min | >90% | No solvent waste; high atom economy; simple work-up. | Requires physical grinding; may not be suitable for all substrates. |
Green Chemistry Metrics Note: The E-factor (Environmental Factor) reflects the total waste produced; a lower value is better. Mass Intensity (MI) is the ratio of total mass used to the product mass; a value closer to 1 is better. Water-based synthesis shows significantly better metrics than traditional organic solvents.[5]
Experimental Protocols
The following are generalized, authoritative protocols based on published literature. Always perform your own risk assessment before beginning any experiment.
Protocol 1: Synthesis in Water (Adapted from electrochemical studies, applicable for thermal conditions)[6][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol) and barbituric acid (1.0 mmol).
-
Solvent Addition: Add distilled water (e.g., 5-10 mL).
-
Reaction: Heat the mixture to 70-80°C with vigorous stirring. The reactants will dissolve, and the product will often begin to precipitate as a solid.
-
Monitoring: Monitor the reaction for completion via TLC (typically 6-20 minutes).
-
Isolation: Once complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Work-up: Collect the solid product by suction filtration. Wash the solid with cold distilled water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent like ethanol if necessary.
Protocol 2: Solvent-Free Grinding Synthesis[1][8]
-
Setup: In a mortar, combine the aromatic aldehyde (10 mmol) and barbituric acid (10 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and texture.
-
Monitoring: Continue grinding for the recommended time (e.g., 10-30 minutes) or until TLC indicates the consumption of starting materials.
-
Work-up: After completion, wash the resulting solid product with distilled water to remove any unreacted barbituric acid. Filter the solid.
-
Purification: The product is often of high purity, but can be recrystallized from ethanol if needed.
References
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
benzylidene barbituric acid derivatives obtained via the Knoevenagel... ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Trade Science Inc. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]
-
Evaluation of Michael-type acceptor reactivity of 5-benzylidenebarbiturates, 5-benzylidenerhodanines, and related heterocycles using NMR. PubMed. Available at: [Link]
-
(PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. Available at: [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. TSI Journals. Available at: [Link]
-
By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. JETIR. Available at: [Link]
-
Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. International Science Community Association. Available at: [Link]
-
Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. Africa Research Connect. Available at: [Link]
-
The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. ResearchGate. Available at: [Link]
-
The proposed mechanism of 5‐arylidenebarbiturate synthesis under EC conditions in water. ResearchGate. Available at: [Link]
-
Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. Wiley Online Library. Available at: [Link]
-
Green Solvents Fundamental and Industrial Applications. Springer. Available at: [Link]
-
Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines. Green Chemistry (RSC Publishing). Available at: [Link]
-
Green Solvents and Sustainable Catalysis: Applications in Organic Synthesis. Journal of Chemical Health Risks. Available at: [Link]
-
Catalyst-free synthesis of hydrazino-containing glycine derivatives via a diaziridine in situ formation/ring-opening cascade. Green Chemistry (RSC Publishing). Available at: [Link]
-
Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ResearchGate. Available at: [Link]
Sources
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- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. africaresearchconnects.com [africaresearchconnects.com]
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- 9. Green Solvents Fundamental and Industrial Applications [ouci.dntb.gov.ua]
- 10. jchr.org [jchr.org]
Technical Support Center: Microwave-Assisted Synthesis of 5-Arylidene Barbituric Acid Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 5-arylidene barbituric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis, primarily a Knoevenagel condensation, is significantly accelerated by microwave irradiation, offering a greener and more efficient alternative to conventional heating methods.[1][2][3][4] This resource aims to empower you to overcome common experimental hurdles and optimize your synthetic protocols.
The derivatives of barbituric acid are of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including sedative, hypnotic, anticonvulsant, and anesthetic properties.[5][6] More recent studies have highlighted their potential in anti-tumor, anti-cancer, and anti-AIDS treatments.[7]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the microwave-assisted synthesis of 5-arylidene barbituric acid derivatives.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or the reaction doesn't seem to be proceeding. What are the possible causes and solutions?
A: Low product yield is a common issue that can stem from several factors. Let's break down the potential causes and how to address them.
Possible Causes & Solutions:
-
Inadequate Microwave Power or Time: Microwave synthesis relies on efficient energy transfer to the reactants and solvent.[1] If the power is too low or the reaction time is too short, the activation energy for the Knoevenagel condensation may not be reached.
-
Solution: Gradually increase the microwave power and/or reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). It's often a fine balance; excessive power or time can lead to side product formation. A typical starting point is a power of 160-400W for 2-10 minutes.[3][8]
-
-
Improper Solvent Choice: The choice of solvent is critical in microwave chemistry. The solvent's ability to absorb microwave energy (dielectric properties) directly impacts heating efficiency.[1] Non-polar solvents are generally poor microwave absorbers.
-
Catalyst Inactivity or Insufficient Amount: While some variations of this synthesis can proceed without a catalyst, many protocols utilize one to enhance the reaction rate.[10] The catalyst may be inactive or used in an insufficient quantity.
-
Solution: A variety of catalysts can be employed, including acidic clays, ionic liquids, and various nanoparticles like CuO or Fe2O3.[7][8][12][13] Ensure your catalyst is active and consider slightly increasing the catalyst loading. For example, aminosulfonic acid has been shown to be an effective and environmentally friendly catalyst for this reaction under grinding conditions.[14]
-
-
Poor Quality of Reactants: The purity of barbituric acid and the aromatic aldehyde is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly purified reactants. Recrystallize the barbituric acid and distill the aromatic aldehyde if necessary.
-
-
Steric Hindrance: Aromatic aldehydes with bulky ortho substituents may react slower due to steric hindrance, which can impede the approach of the nucleophilic barbituric acid.[14]
-
Solution: For sterically hindered aldehydes, you may need to increase the reaction temperature (by increasing microwave power) and/or extend the reaction time.
-
Issue 2: Formation of Side Products and Discoloration
Q: My final product is discolored, and I'm observing unexpected spots on my TLC plate. What's causing this and how can I fix it?
A: The formation of side products and discoloration often indicate that the reaction conditions are too harsh, leading to decomposition or polymerization.
Possible Causes & Solutions:
-
Overheating and Decomposition: Excessive microwave power or prolonged irradiation can lead to the decomposition of reactants or the desired product. This can result in a dark, tarry reaction mixture.
-
Solution: Reduce the microwave power and/or reaction time. It is better to run the reaction for a shorter duration, check the progress via TLC, and then continue irradiation if necessary. The goal is to find the minimum energy input required for a complete reaction.
-
-
Self-Condensation or Polymerization: Aldehydes, especially under basic conditions, can undergo self-condensation. The product itself can also potentially polymerize under harsh conditions.
-
Solution: Use a milder catalyst or reduce the catalyst amount. Maintaining a more neutral or slightly acidic pH can sometimes mitigate these side reactions.
-
-
Uneven Heating (Hot Spots): In domestic microwave ovens, the microwave distribution can be uneven, leading to localized overheating or "hot spots".[15]
-
Solution: If using a domestic microwave, placing the reaction vessel on a rotating turntable can help ensure more uniform heating. For reproducible results, a dedicated scientific microwave reactor with a stirrer is highly recommended.[15]
-
Issue 3: Difficulty with Product Isolation and Purification
Q: I'm having trouble isolating a pure product from the reaction mixture. What's the best work-up procedure?
A: The work-up procedure is critical for obtaining a high-purity product. The 5-arylidene barbituric acid derivatives are often solids with limited solubility in water.
Recommended Work-up Protocol:
-
Cooling: After the reaction is complete, allow the reaction vessel to cool to room temperature. This will often cause the product to precipitate if it was molten during the reaction.
-
Washing with Water: Add distilled water to the crude reaction mixture and stir. This will dissolve any remaining water-soluble starting materials or catalysts.
-
Filtration: Filter the solid product using a Buchner funnel. Wash the solid cake with plenty of distilled water to remove any residual impurities.
-
Recrystallization: The key to high purity is recrystallization from a suitable solvent. Ethanol or a mixture of ethanol and water is commonly used.[3][5][16] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the microwave-assisted synthesis of 5-arylidene barbituric acid derivatives?
A1: The reaction is a Knoevenagel condensation.[6][7][17] The active methylene group at the C-5 position of barbituric acid is highly acidic and can be easily deprotonated to form a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final 5-arylidene barbituric acid derivative. Microwave irradiation accelerates this process by rapidly and efficiently heating the reaction mixture.[1]
Reaction Mechanism Visualization
Caption: Knoevenagel condensation mechanism for 5-arylidene barbituric acid synthesis.
Q2: What are the main advantages of using microwave irradiation over conventional heating for this synthesis?
A2: The advantages of microwave-assisted organic synthesis (MAOS) are significant:[1][18]
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Drastically reduced (minutes vs. hours)[3][16] | Significantly longer[3][16] |
| Yields | Often higher and with better purity[3][16][18] | Can be lower due to side reactions |
| Energy Efficiency | More energy-efficient as it heats the sample directly[1][18] | Less efficient, heats the vessel and surroundings |
| Environmental Impact | Greener, often allowing for solvent-free conditions[1][11] | Often requires solvents, leading to more waste |
| Heating Profile | Uniform and rapid heating[1] | Slower, with potential temperature gradients |
Q3: Can I perform this reaction without a solvent?
A3: Yes, and it is often the preferred method. Solvent-free, or "dry media," synthesis is a cornerstone of green chemistry.[4][11] For this particular reaction, grinding the reactants together, with a catalyst if needed, and then exposing them to microwave irradiation is a highly effective and environmentally friendly approach.[10][14] This simplifies the work-up procedure as there is no solvent to remove.
Q4: What safety precautions should I take when using a microwave for chemical synthesis?
A4: Safety is paramount.
-
Use a Dedicated Microwave Reactor: Domestic microwave ovens are not designed for laboratory synthesis and can be hazardous.[15] Use a microwave reactor specifically designed for chemical reactions, which includes features for pressure and temperature monitoring and control.
-
Pressure Build-up: Be aware of potential pressure build-up, especially when using volatile solvents or if the reaction generates gaseous byproducts.[18][19] Never use a completely sealed vessel unless it is specifically designed for high-pressure reactions.
-
Solvent Choice: Avoid using low-boiling, flammable solvents unless you are using a properly sealed and pressure-rated reaction vessel.
-
Arcing: Avoid introducing metal objects (spatulas, magnetic stir bars with metal cores) into the microwave cavity, as this can cause arcing.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. jetir.org [jetir.org]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction [inorgchemres.org]
- 14. Efficient Method for Synthesis of the Derivatives of 5‐Arylidene Barbituric Acid Catalyzed by Aminosulfonic Acid With Grinding: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arcjournals.org [arcjournals.org]
- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. ijnrd.org [ijnrd.org]
- 19. thestudentroom.co.uk [thestudentroom.co.uk]
Technical Support Center: Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the electrochemical synthesis of 5-benzylidenebarbiturate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing or troubleshooting this efficient and green synthetic methodology. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to optimize your reactions, solve common problems, and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and components of the electrochemical synthesis.
Q1: What is the core principle of the electrochemical synthesis of 5-benzylidenebarbiturates?
This synthesis is an application of the Knoevenagel condensation, a classic reaction between an active methylene compound (barbituric acid) and a carbonyl compound (an aromatic aldehyde).[1][2] In the electrochemical approach, instead of using a chemical base as a catalyst, an electric current is applied. The reaction is initiated by the cathodic reduction of barbituric acid to generate a key anionic intermediate, which then drives the condensation.[3][4]
Q2: Why choose an electrochemical method over traditional synthesis?
The electrochemical method offers significant advantages rooted in the principles of green chemistry.[5]
-
Catalyst-Free: It eliminates the need for potentially expensive or hazardous base catalysts.[6] The electron itself acts as the "catalyst."
-
High Efficiency & Speed: Reactions can be completed in minutes (e.g., 6 minutes) with high yields, a stark contrast to conventional methods that may require hours or even days.[3]
-
Atom Economy: These methods are highly atom-economical, reducing chemical waste.[5]
-
Milder Conditions: The reaction can proceed under milder conditions, often avoiding harsh reflux temperatures.
-
Environmental Friendliness: Using water as a solvent, as demonstrated in optimized protocols, further enhances the green credentials of this synthesis, resulting in a lower E-factor (environmental factor) compared to syntheses in organic solvents.[3]
Q3: What is the proposed reaction mechanism?
The reaction proceeds via a Knoevenagel-type mechanism initiated at the cathode.
-
Anion Formation: Barbituric acid is reduced at the cathode to form a reactive anion. Cyclic voltammetry studies confirm that barbituric acid is reduced at a lower potential than the aldehyde, indicating this is the initial step.[3][6]
-
Nucleophilic Attack: This electrochemically generated anion acts as a potent nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative.
-
Condensation & Dehydration: A subsequent condensation and dehydration step eliminates a molecule of water to form the final 5-benzylidenebarbiturate product.[4]
Caption: Proposed mechanism for electrochemical synthesis.
Q4: What is the function of the supporting electrolyte and which one should I use?
The supporting electrolyte is crucial for any electrochemical reaction. Its primary role is to increase the ionic conductivity of the solution, which minimizes the ohmic drop (IR drop) and ensures the applied potential is experienced primarily at the electrode-solution interface.[7][8][9] It essentially allows the current to flow efficiently.
For this specific synthesis in water, Sodium Bromide (NaBr) has been shown to be a cost-effective and highly effective choice, providing excellent yields.[3] While other salts like tetrabutylammonium hexafluorophosphate (NBu₄PF₆) also work well, NaBr is often preferred for its availability and lower cost.[3] The choice of electrolyte should be a species that is not electroactive within the potential window of the main reaction.[8]
Q5: Which electrode material is best for this synthesis?
The choice of electrode material can significantly influence reaction rate, selectivity, and product distribution.[10][11] For the synthesis of 5-benzylidenebarbiturates, graphite electrodes for both the anode and cathode are highly recommended.[3] They are inexpensive, readily available, and have demonstrated high efficiency for this transformation. While other materials like platinum can be used, graphite provides an excellent balance of performance and cost. Using reticulated vitreous carbon (RVC) as a cathode has been reported to give very poor yields and should be avoided.[3]
Section 2: Optimized Experimental Protocol & Conditions
This section provides a field-proven, step-by-step protocol for the synthesis, along with a summary of optimal conditions derived from comprehensive studies.[3][5]
Detailed Step-by-Step Methodology
-
Cell Assembly: Prepare an undivided electrochemical cell equipped with two graphite plate electrodes (e.g., 1.5 cm x 1.5 cm) serving as the anode and cathode. Ensure the electrodes are parallel and securely positioned.
-
Reactant Preparation: In the electrochemical cell, combine barbituric acid (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the supporting electrolyte, sodium bromide (NaBr, 0.2 mmol).
-
Solvent Addition: Add 10 mL of distilled water as the solvent.
-
Heating and Stirring: Place the cell on a magnetic stir plate with heating. Begin stirring and heat the mixture to 70°C. The increased temperature aids in the solubility of the reactants.[3]
-
Electrolysis: Once the temperature is stable at 70°C, connect the electrodes to a DC power supply. Apply a constant current of 20 mA.
-
Reaction Monitoring: Continue the electrolysis for 6 minutes. The reaction is typically complete within this timeframe. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Work-Up and Isolation: After 6 minutes, disconnect the power supply. Allow the reaction mixture to cool to room temperature. The product often precipitates as a pure crystalline solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and then a small amount of cold ethanol to remove any residual starting materials. Dry the product under vacuum. Further purification is typically not necessary.[3][12]
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Water | Green solvent, enhances reaction rate at elevated temperature due to better solubility of reactants.[3] |
| Temperature | 70°C | Significantly increases reaction speed and yield compared to room temperature.[3] |
| Anode | Graphite | Cost-effective and provides high efficiency.[3] |
| Cathode | Graphite | Cost-effective and provides high efficiency.[3] |
| Electrolyte | Sodium Bromide (NaBr) | Readily available, inexpensive, and results in high product yields.[3] |
| Current | 20 mA (constant current) | Provides a controlled rate of electron transfer for the reaction. |
| Reaction Time | 6 minutes | Sufficient for the reaction to reach completion under the optimized conditions.[3] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Q: My reaction yield is very low or I'm getting no product. What should I check first?
A: Low or no yield is the most common issue and can usually be traced to a few key areas. Follow this checklist:
-
Electrical Connection and Power: Is your power supply on and set to the correct current (20 mA)? Are the clips making good contact with the graphite electrodes? A poor connection will prevent the necessary electron transfer.
-
Reaction Temperature: Was the reaction mixture maintained at 70°C? Operating at room temperature will drastically reduce the yield and slow the reaction.[3] Ensure your hot plate is calibrated and the temperature is stable.
-
Electrode Surface (Fouling): The surface of the electrodes can become passivated or "fouled" with polymeric films or adsorbed species over time, preventing efficient electron transfer.[13]
-
Solution: Gently polish the surface of the graphite electrodes with fine-grit sandpaper (e.g., 600 grit), rinse with deionized water and acetone, and dry completely before use. This exposes a fresh, active surface.
-
-
Reagent Quality and Stoichiometry: Are your barbituric acid and aldehyde of sufficient purity? Are you using a 1:1 molar ratio? Impurities can interfere with the reaction.
Q: The reaction works, but my yields are inconsistent between runs. How can I improve reproducibility?
A: Poor reproducibility often points to subtle variations in experimental setup or materials.
-
Standardize Electrode Pre-treatment: Always treat your electrodes the same way before each run (as described above). An inconsistent surface area or activity level is a major source of variability.
-
Consistent Stirring Rate: Ensure the stirring rate is consistent. The rate affects the mass transport of reactants to the electrode surface, which influences the reaction rate.
-
Solvent and Electrolyte Purity: While the aqueous protocol is robust, ensure you are using distilled or deionized water and a reliable source of NaBr. If adapting the protocol for an organic solvent, ensure it is of high purity and appropriately dried, as water content can alter the electrochemical environment.[7]
Q: I am seeing significant side products or my final product is impure. What is the likely cause?
A: While this electrochemical method is known for producing highly pure products directly from the reaction,[3] impurities can arise from several sources.
-
Competing Reactions: The Knoevenagel condensation itself is generally very clean.[1] However, at incorrect potentials or with excessively long reaction times, side reactions like aldehyde self-condensation (if using a strong base in traditional synthesis) or over-oxidation/reduction of starting materials or products could occur.
-
Solution: Adhere strictly to the recommended reaction time (6 minutes) and current (20 mA). Extending the reaction time does not improve the yield of the target compound and may promote decomposition or side reactions.[3]
-
-
Starting Material Impurities: The most likely source of contamination is impure starting aldehydes.
-
Solution: Purify the aldehyde by distillation or recrystallization before use if its purity is in doubt. Confirm the purity of your starting materials via NMR or GC-MS.
-
Q: Can I use different substituted benzaldehydes? Will this affect the reaction?
A: Yes, the reaction scope is broad and accommodates a variety of substituted benzaldehydes.[3]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring are well-tolerated.[3]
-
Yield Variation: Be aware that the electronic nature of the substituent can affect the reaction yield. While most substrates give good to excellent yields, some, particularly those with sterically hindering groups or highly deactivating groups, may result in lower yields under the standard conditions.[3] You may need to perform minor optimization of reaction time for specific challenging substrates.
Section 4: Product Characterization
Confirming the successful synthesis and purity of your 5-benzylidenebarbiturate derivative is a critical final step. A combination of standard analytical techniques should be employed.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Look for the characteristic singlet for the vinylic proton (=CH-Ar) typically in the range of δ 8.2-9.9 ppm. The two NH protons of the barbiturate ring will appear as two distinct, D₂O-exchangeable singlet signals, usually between δ 9.9-12.1 ppm.[3] The aromatic protons will appear in their expected regions.
-
¹³C NMR: Will confirm the presence of all unique carbons, including the carbonyls of the barbiturate ring and the carbons of the benzylidene moiety.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see strong C=O stretching bands for the carbonyl groups and N-H stretching bands for the amine protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound, providing definitive evidence of the product's identity.
References
-
El-Dash, Y. S., Mahmoud, A. M., El-Mosallamy, S. S., & El-Nassan, H. B. (2022). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemElectroChem. [Link]
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El-Dash, Y. S., et al. (2022). The proposed mechanism of 5-arylidenebarbiturate synthesis under EC conditions in water. ResearchGate. [Link]
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El-Dash, Y. S., et al. (2022). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ResearchGate. [Link]
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Africa Research Connect. (n.d.). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. [Link]
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ACS Publications. (n.d.). Modified Working Electrodes for Organic Electrosynthesis. [Link]
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National Institutes of Health (NIH). (n.d.). Modified Working Electrodes for Organic Electrosynthesis. PMC. [Link]
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ResearchGate. (n.d.). Influence of concentration of supporting electrolyte on electrochemistry of redox systems on multi-walled carbon nanotubes. [Link]
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Gombos, L. G., Nikl, J., & Waldvogel, S. R. (2024). Dual Roles of Supporting Electrolytes in Organic Electrosynthesis. KITopen. [Link]
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ACS Central Science. (2021). Organic Electrochemistry: Molecular Syntheses with Potential. [Link]
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Wikipedia. (n.d.). Supporting electrolyte. [Link]
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ResearchGate. (n.d.). Electrode Materials in Modern Organic Electrochemistry. [Link]
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University of Cambridge. (n.d.). Supporting Electrolyte. [Link]
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National Institutes of Health (NIH). (n.d.). Recent Progress on Organic Electrodes Materials for Rechargeable Batteries and Supercapacitors. PMC. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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ResearchGate. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. [Link]
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ResearchGate. (n.d.). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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RSC Advances. (n.d.). Barbituric acids in the synthesis of heterocyclic compounds. SciSpace. [Link]
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ResearchGate. (n.d.). A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. [Link]
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JETIR. (n.d.). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. [Link]
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ResearchGate. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
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National Institutes of Health (NIH). (2023). Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. PMC. [Link]
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Alhazmi, H., & Albratty, M. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Link]
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Semantic Scholar. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]
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MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. [Link]
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National Institutes of Health (NIH). (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. [Link]
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National Institutes of Health (NIH). (2024). Electrochemical oxidative radical cascade cyclization of dienes and diselenides towards the synthesis of seleno-benzazepines. PMC. [Link]
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ResearchGate. (n.d.). Analytical Techniques for Characterization of Nanomaterials. [Link]
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ResearchGate. (n.d.). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. [Link]
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ResearchGate. (n.d.). The reaction among benzaldehyde (1), malononitrile (2) and barbituric acid (7) catalyzed by thiamine hydrochloride. [Link]
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ResearchGate. (n.d.). Interaction of Barbituric Acids with o-Dialkylaminobenzaldehydes. [Link]
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Improving yield and purity of 5-Benzylidenebarbituric acid products
Welcome to the technical support center for the synthesis of 5-benzylidenebarbituric acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Knoevenagel condensation of barbituric acid and benzaldehyde. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary to improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis.
Q1: What is the fundamental reaction mechanism for the synthesis of 5-benzylidenebarbituric acid?
The synthesis is a classic example of the Knoevenagel condensation.[1] The reaction involves the condensation of an active methylene compound (barbituric acid) with a carbonyl compound that lacks α-hydrogens (benzaldehyde).[2] The mechanism, typically catalyzed by a base or an acid, proceeds as follows:
-
Deprotonation: The catalyst (often a weak base) abstracts a proton from the C5 methylene group of barbituric acid, which is highly acidic (pKa ≈ 4.01 in water), to form a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step forms an aldol-type intermediate.
-
Dehydration: The intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, 5-benzylidenebarbituric acid. The formation of the conjugated system is the thermodynamic driving force for this final step.
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent issue and can stem from several factors. The most common are:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or a deactivated or inappropriate catalyst.[3]
-
Side Reactions: Depending on the reaction conditions, starting materials can be consumed by competing reaction pathways, primarily the formation of Michael adducts or pyrano[2,3-d]pyrimidines.[4][5]
-
Suboptimal Reagents or Solvents: The purity of your barbituric acid and benzaldehyde is critical.[3] Additionally, the choice of solvent can dramatically impact reaction rates and yields. While many "green" methods in water or under solvent-free conditions report high yields, classical methods often use alcohols like ethanol or methanol.[1][6]
-
Product Loss During Workup: Significant amounts of product can be lost during filtration, transfer, and particularly during recrystallization if the incorrect solvent is chosen or if too much solvent is used.
Q3: I see unexpected spots on my TLC plate or peaks in my NMR spectrum. What are these impurities?
Beyond unreacted starting materials, the most likely impurities are byproducts from side reactions. The reaction between barbituric acid and benzaldehyde can selectively yield three different product types depending on the conditions.[4]
-
Expected Product (II): 5-Benzylidenebarbituric acid.
-
Side Product (III) - Michael Adduct: If an excess of barbituric acid is present or under certain catalytic conditions, a second molecule of barbituric acid can add across the newly formed double bond via a Michael addition.
-
Side Product (IV) - Pyrano[2,3-d]pyrimidine: This heterocyclic compound can form through a domino Knoevenagel/hetero-Diels-Alder type reaction pathway.[7]
Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial for identifying the formation of these byproducts early.
Q4: What is the most effective method for purifying the final product?
The most common and effective purification method for 5-benzylidenebarbituric acid is recrystallization. The crude product, after being filtered and washed with water to remove water-soluble catalysts and unreacted barbituric acid, can be recrystallized from a suitable solvent.
-
Common Solvents: Ethanol, or a mixture of ethanol and acetic acid, is frequently reported to yield highly pure crystalline product.[6]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low Product Yield
| Possible Cause | Scientific Explanation & Validation | Recommended Solution(s) |
| 1.1 Incomplete Reaction | The reaction has not proceeded to completion, leaving significant starting material. This can be verified by TLC or ¹H NMR of the crude product. Factors include insufficient time, low temperature reducing reaction kinetics, or an inactive catalyst. | A. Extend Reaction Time: Monitor the reaction via TLC until the starting material spot disappears or ceases to diminish. B. Increase Temperature: Gently heating the reaction (e.g., refluxing in ethanol at 70-80°C) can significantly increase the reaction rate.[2][6] C. Verify Catalyst: If using a solid catalyst, ensure it is properly activated and not "poisoned." Consider testing a different catalyst from the table below. |
| 1.2 Suboptimal Reaction Conditions | The choice of catalyst and solvent system is paramount for achieving high yields. Some catalysts are highly effective under specific conditions (e.g., solvent-free grinding) but perform poorly in solution.[8] Water can be an effective "green" solvent, especially at elevated temperatures (70°C), where it can increase reactant solubility and yield.[6] | A. Consult Catalyst Table: Refer to the "Comparison of Catalytic Systems" table below to select a proven, high-yielding system. B. Solvent Optimization: If a reaction is sluggish in one solvent (e.g., ethanol at room temperature), try a different solvent or a solvent-free grinding method with a suitable catalyst like aminosulfonic acid or sodium acetate.[8] |
| 1.3 Competing Side Reactions | As discussed in the FAQs, Michael adducts or pyrano[2,3-d]pyrimidines can form, consuming your reactants and reducing the yield of the desired product.[4] This is often promoted by non-equimolar ratios of reactants or specific catalysts. | A. Control Stoichiometry: Use a precise 1:1 molar ratio of barbituric acid to benzaldehyde. B. Modify Conditions: Altering the catalyst or solvent can change the reaction pathway. For instance, some conditions are explicitly designed to favor the formation of pyrano[2,3-d]pyrimidines.[9] Stick to protocols specifically optimized for 5-benzylidenebarbituric acid. |
| 1.4 Physical Loss During Workup | Product can be lost during transfers between glassware, by adhering to filter paper, or by dissolving in wash solvents. Over-washing or using a wash solvent in which the product has some solubility will decrease yield. | A. Careful Technique: Ensure quantitative transfers by rinsing glassware with the mother liquor or a small amount of cold wash solvent.[3] B. Proper Washing: After filtration, wash the crude product with a solvent in which it is insoluble but impurities are soluble. Cold water is typically effective for removing unreacted barbituric acid. C. Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution to prevent significant product loss in the filtrate upon cooling. |
Problem 2: Product Purity Issues
| Possible Cause | Scientific Explanation & Validation | Recommended Solution(s) |
| 2.1 Contamination with Starting Materials | The final product is contaminated with unreacted barbituric acid and/or benzaldehyde. This is easily identified by ¹H NMR (aldehyde proton at ~10 ppm) or by TLC. It is a direct result of an incomplete reaction. | A. Drive Reaction to Completion: Use the strategies outlined in section 1.1 to ensure all starting materials are consumed. B. Washing: Unreacted barbituric acid has some water solubility and can be removed by thoroughly washing the filtered crude product with cold distilled water. Benzaldehyde can be removed with a cold non-polar solvent wash (e.g., hexane), but care must be taken as the product may have slight solubility. C. Recrystallization: A well-executed recrystallization is highly effective at removing both starting materials. |
| 2.2 Formation of Michael Adduct | The product contains the symmetric Michael adduct, a common byproduct.[4] This impurity has a significantly different molecular weight and will be visible on TLC and in mass spectrometry data. Its ¹H NMR spectrum will be more complex than the desired product. | A. Strict Stoichiometry: Adherence to a 1:1 molar ratio of reactants is the most effective way to suppress this side reaction. B. Purification: The Michael adduct has different polarity and solubility compared to the desired product. It can often be separated by careful column chromatography or fractional crystallization if standard recrystallization is insufficient. |
| 2.3 Trapped Solvent in Crystals | The final, dried product appears pure by NMR but gives a low melting point or fails elemental analysis. This can be due to solvent molecules being trapped within the crystal lattice during recrystallization. | A. Thorough Drying: Dry the final product under high vacuum for several hours, potentially with gentle heating (e.g., 60-80°C in a vacuum oven), to remove trapped solvent. Ensure the temperature is well below the product's melting point. |
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the standard laboratory procedure for the synthesis and purification of 5-benzylidenebarbituric acid.
Caption: Standard workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this flowchart to diagnose and address suboptimal results in your synthesis.
Sources
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- 3. Troubleshooting [chem.rochester.edu]
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- 9. orgchemres.org [orgchemres.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Benzylidenebarbituric Acid
Welcome to the technical support center for 5-Benzylidenebarbituric acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the success of your research. Our approach is rooted in scientific principles and practical, field-proven experience.
Introduction: The Solubility Puzzle of 5-Benzylidenebarbituric Acid
5-Benzylidenebarbituric acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities. However, their planar structure and potential for strong intermolecular hydrogen bonding can lead to poor solubility in many common organic solvents, creating a significant bottleneck in experimental workflows. This guide will walk you through a logical progression of techniques to effectively solubilize this compound, from simple adjustments to more advanced methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with 5-Benzylidenebarbituric acid.
Q1: I'm having trouble dissolving 5-Benzylidenebarbituric acid in my usual organic solvent. Why is it so poorly soluble?
A1: The poor solubility of 5-Benzylidenebarbituric acid often stems from its molecular structure. The molecule has a planar aromatic ring and a barbituric acid core with multiple hydrogen bond donors and acceptors. This allows the molecules to pack tightly in a crystal lattice and form strong intermolecular hydrogen bonds, making it difficult for solvent molecules to break them apart and solvate the compound.
Q2: What is a good starting solvent to try for dissolving 5-Benzylidenebarbituric acid?
A2: Based on experimental evidence from synthetic procedures, Dimethyl Sulfoxide (DMSO) is an excellent starting point. It is a powerful, polar aprotic solvent capable of disrupting the strong intermolecular forces of 5-Benzylidenebarbituric acid. For less polar applications, warm ethanol or ethyl acetate may also be effective, as these are often used in the synthesis and purification of this compound.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gentle heating can significantly improve the solubility of 5-Benzylidenebarbituric acid. Increased temperature provides the energy needed to overcome the crystal lattice energy. However, it is crucial to be mindful of the compound's stability at higher temperatures. Always start with gentle warming (e.g., 40-50°C) and monitor for any signs of degradation, such as a color change.
Q4: I've heard that pH can affect the solubility of barbiturates. How can I use this to my advantage?
A4: 5-Benzylidenebarbituric acid is an acidic compound due to the protons on the nitrogen atoms of the barbituric acid ring. Deprotonating these acidic protons by adding a base will form a salt, which is generally much more soluble in polar solvents. This is a highly effective strategy for aqueous and some polar organic solvent systems.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are facing persistent solubility issues, follow this systematic troubleshooting guide. Start with the simplest techniques and progress to more complex methods as needed.
Problem 1: The compound is not dissolving in a non-polar or moderately polar solvent at room temperature.
-
Step 1: Solvent Selection & Co-solvency.
-
Explanation: The principle of "like dissolves like" is a good starting point. However, for compounds like 5-Benzylidenebarbituric acid, a single solvent may not be sufficient. A co-solvent system can be highly effective. Co-solvents work by reducing the polarity of the primary solvent, making it more compatible with the solute.
-
Protocol:
-
Start with a strong, polar aprotic solvent like DMSO or DMF to create a concentrated stock solution.
-
For your final experimental concentration, you can then dilute this stock into your desired solvent system.
-
If direct dissolution in a less polar solvent is required, try a mixture. For example, a small percentage of DMSO or ethanol in your primary solvent can dramatically increase solubility.
-
-
-
Step 2: Thermal Intervention.
-
Explanation: As mentioned in the FAQs, increasing the temperature provides the necessary energy to break the intermolecular bonds of the solid. The solubility of many organic solids, including benzoic acid (a related acidic compound), increases with temperature.
-
Protocol:
-
Suspend the 5-Benzylidenebarbituric acid in your chosen solvent.
-
Gently warm the mixture in a water bath while stirring.
-
Start at a low temperature (e.g., 40°C) and gradually increase it, monitoring for dissolution.
-
Once dissolved, you can try to slowly cool the solution to see if the compound remains in solution at a lower temperature (creating a supersaturated solution). Be aware that precipitation may occur upon cooling.
-
-
Problem 2: The compound precipitates out of solution upon standing or when diluted.
-
Step 1: pH Modification.
-
Explanation: Since 5-Benzylidenebarbituric acid is acidic, increasing the pH of the solution will lead to deprotonation and the formation of a more soluble salt. This is a powerful technique, especially for polar solvent systems.
-
Protocol:
-
Suspend the compound in your chosen solvent.
-
Add a small amount of a suitable base. For organic solvents, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. For aqueous or protic organic solvents, a solution of sodium bicarbonate or sodium hydroxide can be effective.
-
Stir and observe for dissolution. It is advisable to add the base dropwise to avoid over-shooting the desired pH and potentially causing degradation.
-
-
-
Step 2: Utilizing Surfactants.
-
Explanation: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules. This is particularly useful in aqueous or semi-aqueous systems.
-
Protocol:
-
Select a non-ionic surfactant like Tween® 80 or a polyethylene glycol (PEG) derivative, as these are generally less likely to interfere with biological assays.
-
Prepare your solvent system containing a low concentration of the surfactant (e.g., 0.1-1%).
-
Attempt to dissolve the 5-Benzylidenebarbituric acid in this surfactant-containing solvent.
-
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting the solubility of 5-Benzylidenebarbituric acid.
Caption: A logical workflow for troubleshooting solubility issues.
Quantitative Data Summary
| Solvent | Predicted Solubility at Room Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Often used as a solvent for reactions involving barbituric acid derivatives. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a powerful polar aprotic solvent. |
| Ethanol | Low to Moderate | May require heating to achieve higher concentrations. |
| Methanol | Low to Moderate | Similar to ethanol. |
| Ethyl Acetate | Low | Used for recrystallization, suggesting some solubility, likely when heated. |
| Acetone | Low | May have limited success. |
| Water | Very Low | Solubility is expected to be poor, but can be significantly increased with the addition of a base. |
| Tetrahydrofuran (THF) | Very Low | Reported to have low solubility for barbituric acid derivatives. |
Conclusion
Overcoming the solubility challenges of 5-Benzylidenebarbituric acid is achievable through a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions of this promising compound for their experimental needs. Always begin with the least harsh methods and progress as necessary, keeping in mind the stability of your compound.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
El-Dash, Y. S., Mahmoud, A. M., Abdel-Wahab, S. S., & El-Kalyoubi, S. A. (2022). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemElectroChem, 9(24), e202200954. Retrieved from [Link]
-
ResearchGate. (2016, July 25). How to remove unreacted barbituric acid from a reaction mixture? Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
International Science Community Association. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98. Retrieved from [Link]
-
Zidar, N., & Kikelj, D. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of benzylidene barbituric acid derivatives a-m. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Benzylidenebarbituric acid. PubChem. Retrieved from [Link]
-
Breon, T. L. (1972). The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholi. Butler University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1237–1241. Retrieved from [Link]
- Carl ROTH. (n
Technical Support Center: Scale-Up Synthesis of 5-Benzylidenebarbituric Acid for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 5-Benzylidenebarbituric acid. This guide is designed to provide in-depth, practical solutions and foundational knowledge to navigate the complexities of moving from bench-scale synthesis to producing preclinical quantities of this important compound class. Our focus is on ensuring reproducibility, purity, and scalability to meet the stringent requirements of preclinical research.[1][2]
Synthesis Overview: The Knoevenagel Condensation
The most reliable and widely adopted method for synthesizing 5-Benzylidenebarbituric acid is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an active methylene compound, barbituric acid, with an aromatic aldehyde, benzaldehyde.[4] The reaction is valued for its efficiency and the relative ease of accessing a wide array of derivatives by simply varying the aldehyde component.[5]
The fundamental transformation is the formation of a new carbon-carbon double bond, driven by the acidity of the C-5 protons of barbituric acid and facilitated by a basic catalyst.[4]
Reaction Mechanism Workflow
The process involves the deprotonation of barbituric acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the final α,β-unsaturated product.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 5-Benzylidenebarbituric acid | 27402-47-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
Technical Support Center: Purification of 5-Benzylidenebarbituric Acid Derivatives
Welcome to the technical support center for the purification of 5-benzylidenebarbituric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My crude product is a persistent oil and won't solidify. How can I proceed with purification?
Answer:
This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. Here’s a systematic approach to tackle this:
-
High-Vacuum Evaporation: First, ensure all volatile solvents (like ethyl acetate, DCM, or ethanol) are thoroughly removed. Place the sample on a high-vacuum line for several hours. Sometimes, what appears to be an oil is simply a highly concentrated solution.
-
Trituration: This is the most effective technique for inducing crystallization from an oil.
-
Principle: Trituration involves suspending the oily product in a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are more soluble. The mechanical action of scratching and stirring encourages the formation of seed crystals, leading to bulk crystallization.
-
Solvent Selection: A non-polar solvent like hexanes or diethyl ether is often a good starting point. Add a small amount to your oil and scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Step-by-Step Protocol:
-
Add a minimal amount of the chosen non-polar solvent to the flask containing your oil.
-
Using a glass rod, vigorously scratch the inner surface of the flask.
-
If crystallization begins, continue stirring to maximize solid formation.
-
If no solid forms, you can try placing the flask in an ice bath or freezer to decrease solubility further.
-
Once the solid has formed, you can collect it by vacuum filtration and wash it with a small amount of the cold trituration solvent.
-
-
-
"Salting Out": If your product is moderately polar and you suspect water-soluble impurities (like residual base or acid catalyst), you can dissolve the oil in a suitable organic solvent and wash it with brine (saturated aqueous NaCl solution). This can help remove highly polar impurities and may aid crystallization upon solvent removal.
Question 2: I performed a recrystallization, but my product purity didn't improve significantly according to TLC and ¹H NMR. What went wrong and what are my next steps?
Answer:
This indicates that the chosen recrystallization solvent system is not optimal for separating your product from the key impurities.
Causality Analysis:
-
Incorrect Solvent Polarity: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. Critically, the impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration). If the impurity has similar solubility properties to your product in the chosen solvent, co-crystallization will occur.
-
Insufficient Cooling or Equilibration: Rushing the cooling process can trap impurities within the crystal lattice. Slow, controlled cooling is paramount for forming pure crystals.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for optimizing the recrystallization protocol.
Caption: Workflow for troubleshooting failed recrystallization.
Recommended Solvent Systems: Many protocols report successful recrystallization using ethanol or a mixture of ethanol and acetic acid[1]. For barbituric acid itself, aqueous-alcoholic solutions have proven effective[2][3].
| Solvent System | Target Compound Polarity | Impurity Polarity |
| Ethanol/Water | Moderately Polar | More Polar or Less Polar |
| Ethyl Acetate/Hexane | Moderately Polar | More Polar or Less Polar |
| Glacial Acetic Acid | Polar, H-bond donors/acceptors | Impurities stable in acid |
| Water | Highly Polar | Less Polar |
Next Step: Column Chromatography If optimized recrystallization fails, column chromatography is the next logical step. It offers superior separation power based on differential adsorption of compounds to the stationary phase.
Question 3: How do I choose the right solvent system for flash column chromatography of my 5-benzylidenebarbituric acid derivative?
Answer:
The key is to find a mobile phase that provides a good separation (ΔRf > 0.2) between your product and impurities on a TLC plate.
Expertise-Driven Protocol for TLC Analysis:
-
Stationary Phase: Use standard silica gel 60 F254 TLC plates. Silica is a polar adsorbent.
-
Initial Solvent System: A mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) is the universal starting point. Begin with a ratio of 7:3 Hexane:Ethyl Acetate. Many syntheses use this system for TLC monitoring[4].
-
Spotting: Dissolve a tiny amount of your crude product in a volatile solvent (e.g., DCM or Ethyl Acetate). Spot the plate carefully. Also spot solutions of your starting materials (the specific benzaldehyde and barbituric acid) if available, to help identify them in the crude mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the mobile phase vapor. Visualize the spots under UV light (254 nm).
-
Optimization:
-
If all spots are at the baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., switch to 1:1 Hexane:EtOAc).
-
If all spots are at the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., switch to 9:1 Hexane:EtOAc).
-
Goal Rf: Aim for an Rf value of 0.25-0.35 for your desired product. This typically provides the best separation during the column run.
-
-
Scaling to Column: The solvent system that gives you the target Rf on TLC is the one you will use for your flash column.
Question 4: My purified product is yellow, but the literature reports it as a white or colorless solid. What causes this, and how can I remove the color?
Answer:
A yellow hue often indicates the presence of trace, highly conjugated impurities, which may not be easily visible by ¹H NMR if they are present in very low concentrations.
Potential Causes & Solutions:
-
Oxidized Impurities: Benzaldehyde starting materials can oxidize over time to benzoic acid and other colored species. These can sometimes carry through the reaction.
-
Extended Reaction Time/High Temperature: Knoevenagel condensation, if run under harsh conditions or for too long, can lead to side reactions and the formation of polymeric, colored byproducts.
-
Catalyst Residues: Some catalysts used in the synthesis might be colored or cause colored side products[4][5].
Decolorization Protocol:
-
Activated Charcoal Treatment: This is the most common and effective method.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules (which are often the source of color) more strongly than it adsorbs your smaller product molecules.
-
Procedure:
-
Dissolve your impure, colored product in the minimum amount of a suitable hot solvent (the one you would use for recrystallization).
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight – a small spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Gently swirl or stir the hot suspension for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool slowly to recrystallize your purified, colorless product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for purifying 5-benzylidenebarbituric acid derivatives?
Recrystallization is by far the most frequently cited and practical method for purifying these compounds on a lab scale.[1] They are typically crystalline solids with moderate polarity, making them ideal candidates for this technique. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly.[1]
Q2: How can I reliably assess the purity of my final product?
A combination of techniques is required for a trustworthy assessment:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The ¹H NMR spectrum should show clean signals with correct integration values and no observable impurity peaks.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4]
Q3: My reaction involves a solid-state grinding method. What is the typical workup and purification?
For solvent-free grinding reactions, the workup is often remarkably simple. The solid product is typically washed with distilled water to remove any water-soluble catalysts or unreacted barbituric acid, filtered, and then recrystallized from a suitable solvent like ethanol.
Q4: Can I use HPLC for purification?
Yes, preparative High-Performance Liquid Chromatography (HPLC) can be used, especially for high-purity applications or for separating very similar derivatives. A reverse-phase (RP) method is suitable. For example, a C18 column (like Newcrom R1) with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility, can be effective.[6] This method is scalable and can be used for isolating impurities.[6]
III. References
-
Dighore, N. R., et al. (2014). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. International Journal of ChemTech Research.
-
SIELC Technologies. (n.d.). Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column. SIELC Technologies.
-
Request PDF. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. ResearchGate.
-
El-Mekabaty, A., et al. (2020). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect.
-
Dighore, N. R., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences.
-
Taha, M., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Bioorganic Chemistry.
-
Sadjadi, S., & Ghasemi, Z. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. Inorganic Chemistry Research.
-
Breon, T. L. (1974). The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholic Mixtures. Butler University Libraries.
-
Cîmpianu, A., et al. (1980). Quasi-column chromatography of barbituric acid derivatives II. Separation on Non-polar adsorbents using binary water-organic solvent mixtures as the mobile phase. Journal of Chromatography A.
-
RU2477276C1, (2013). Method of purifying barbituric acid. Google Patents.
-
KR100387696B1, (2003). Method for manufacturing high purity barbituric acid by recrystallization. Google Patents.
Sources
- 1. d-nb.info [d-nb.info]
- 2. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
- 3. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 4. isca.me [isca.me]
- 5. inorgchemres.org [inorgchemres.org]
- 6. Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting unexpected results in 5-Benzylidenebarbituric acid reactions
Welcome to the technical support center for 5-benzylidenebarbituric acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, we address common challenges and unexpected results encountered during the synthesis and handling of 5-benzylidenebarbituric acids, providing in-depth, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
FAQ 1: My 5-benzylidenebarbituric acid synthesis is giving a very low yield. What are the common causes?
Low yields in the Knoevenagel condensation between barbituric acid and benzaldehyde can stem from several factors. The primary culprits are often suboptimal reaction conditions, incomplete dissolution of starting materials, or unfavorable equilibrium.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. A wide array of catalysts and solvents have been successfully employed, and the optimal combination can be substrate-dependent.[1][2] For instance, while some reactions proceed smoothly at room temperature with grinding, others may require refluxing in a solvent like ethanol or water.[2][3]
-
Incomplete Dissolution: Barbituric acid has limited solubility in many organic solvents and even in water at room temperature.[4] If the starting materials are not adequately dissolved or suspended, the reaction rate will be significantly hindered. Heating the reaction mixture can improve solubility.[5]
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction. The removal of water, a byproduct of the condensation, can help drive the reaction towards the product side. This can be achieved by using a Dean-Stark apparatus in suitable solvents or by running the reaction under conditions where water is effectively removed.
Troubleshooting Guide: Unexpected Results
Problem 1: I've obtained a product with a much higher molecular weight than expected. What could it be?
A common unexpected result in the synthesis of 5-benzylidenebarbituric acid is the formation of a Michael adduct. This occurs when a second molecule of barbituric acid acts as a nucleophile and attacks the electron-deficient double bond of the newly formed 5-benzylidenebarbituric acid.[6]
Proposed Structure of Michael Adduct:
Caption: Formation of a Michael adduct from 5-benzylidenebarbituric acid.
Causality and Prevention:
-
Stoichiometry: Using an excess of barbituric acid can favor the formation of the Michael adduct. Ensure a 1:1 molar ratio of barbituric acid to benzaldehyde.
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can increase the likelihood of this side reaction. Monitor the reaction progress by TLC and stop it once the desired product is predominantly formed.
-
Catalyst: The choice of catalyst can influence the rate of the Michael addition. Less basic catalysts may be preferable to minimize this side reaction.
Verification Protocol:
-
Mass Spectrometry: The mass of the Michael adduct will be the sum of the masses of 5-benzylidenebarbituric acid and barbituric acid.
-
NMR Spectroscopy: The 1H NMR spectrum of the Michael adduct will show additional aliphatic protons corresponding to the newly formed C-C bond, and the characteristic olefinic proton of the 5-benzylidenebarbituric acid will be absent.
-
Purification: The Michael adduct can often be separated from the desired product by column chromatography or careful recrystallization due to differences in polarity and solubility.
Problem 2: My reaction produced a complex mixture, and I suspect the formation of a pyrano[2,3-d]pyrimidine derivative. How can I confirm this and prevent it?
The formation of pyrano[2,3-d]pyrimidine derivatives is a known side reaction, particularly in multicomponent reactions involving an additional active methylene compound like malononitrile.[7][8][9][10] However, under certain conditions, barbituric acid itself can participate in further reactions leading to fused heterocyclic systems.[6]
General Structure of a Pyrano[2,3-d]pyrimidine Derivative:
Caption: Core structure of a pyrano[2,3-d]pyrimidine derivative.
Causality and Prevention:
-
Reaction Components: The presence of other reactive species, especially α,β-unsaturated compounds or other active methylene compounds, can lead to these complex cyclizations. Ensure the purity of your starting materials and be mindful of any potential contaminants.
-
Reaction Conditions: Certain catalysts and solvent systems may promote these cascade reactions. For instance, some multicomponent reactions are specifically designed to yield these fused systems.[7][8][10] If this is not your desired outcome, it's best to stick to simpler, well-established protocols for the Knoevenagel condensation.
Verification Protocol:
-
Spectroscopic Analysis: The IR, NMR, and mass spectra of these fused systems will be significantly different from that of 5-benzylidenebarbituric acid. Look for characteristic signals corresponding to the pyran ring and the absence of the typical barbituric acid NH protons if they have been substituted.
-
Literature Comparison: Compare your spectroscopic data with reported data for known pyrano[2,3-d]pyrimidine derivatives.
Problem 3: I'm having trouble purifying my 5-benzylidenebarbituric acid. What are the best practices?
Purification can be challenging due to the potential for side products and the solubility characteristics of the compounds involved.
Troubleshooting Purification Workflow:
Caption: A workflow for purifying 5-benzylidenebarbituric acid.
Step-by-Step Methodologies:
-
Initial Workup: After the reaction is complete, the crude product often precipitates from the reaction mixture. This solid can be collected by filtration.
-
Washing:
-
Water Wash: To remove unreacted barbituric acid and water-soluble catalysts, wash the crude product with water. As barbituric acid is slightly soluble in water, this can be an effective first purification step.[4] A wash with a dilute solution of sodium bicarbonate can also help remove acidic impurities.[4]
-
Organic Solvent Wash: A wash with a non-polar organic solvent like hexane or diethyl ether can help remove non-polar impurities, including unreacted benzaldehyde.
-
-
Recrystallization: This is a highly effective method for purifying solid products.
-
Solvent Selection: Common solvents for recrystallization of 5-benzylidenebarbituric acid derivatives include ethanol, acetic acid, or mixtures of ethanol and water. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The optimal solvent system will depend on the polarity of the specific 5-benzylidenebarbituric acid derivative and its impurities.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1:1 (Barbituric Acid:Benzaldehyde) | Minimizes Michael addition side product. |
| Temperature | Varies (Room Temp to Reflux) | Dependent on catalyst and solvent; higher temperatures can increase reaction rate but also side reactions.[5] |
| Catalyst | Weak bases (e.g., piperidine, sodium acetate) or mild acids (e.g., aminosulfonic acid).[3][11] | Strong bases can promote self-condensation of the aldehyde.[11] |
| Solvent | Water, Ethanol, or Solvent-free (grinding).[2][3][5] | "Green" chemistry approaches often favor water or solvent-free conditions. |
References
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (Source: National Center for Biotechnology Information) [Link]
-
The reaction among benzaldehyde (1), malononitrile (2) and barbituric acid (7) catalyzed by thiamine hydrochloride. (Source: ResearchGate) [Link]
-
Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (Source: ResearchGate) [Link]
-
Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. (Source: Wiley Online Library) [Link]
-
Regular Article - Organic Chemistry Research. (Source: Organic Chemistry Research) [Link]
-
Reaction of barbituric acid, 4‐chlorobenzaldehyde and malononitrile in... (Source: ResearchGate) [Link]
-
A simple and efficient one-pot synthesis of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d] pyrimidine-2,4(1H,3H)-diones in aqueous media. (Source: Oriental Journal of Chemistry) [Link]
-
Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (Source: PubMed) [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (Source: YouTube) [Link]
-
The chemical structure of benzylidene barbituric acid derivatives a-m. (Source: ResearchGate) [Link]
-
Efficient Method for Synthesis of the Derivatives of 5-Arylidene Barbituric Acid Catalyzed by Aminosulfonic Acid With Grinding. (Source: ResearchGate) [Link]
-
Knoevenagel Condensation Doebner Modification. (Source: Organic Chemistry Portal) [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (Source: Trade Science Inc.) [Link]
-
Knoevenagel condensation. (Source: Wikipedia) [Link]
-
Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (Source: Taylor & Francis Online) [Link]
-
Preparation of the derivatives of 5-arylidene babituric acid by grinding method. (Source: ResearchGate) [Link]
-
Synthesis of 5-arylidene barbituric acid derivatives. (Source: ResearchGate) [Link]
-
(left) The Michael addition reaction between barbituric acid and... (Source: ResearchGate) [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. (Source: YouTube) [Link]
-
5-Benzylidenebarbituric acid. (Source: PubChem) [Link]
-
benzylidene barbituric acid derivatives obtained via the Knoevenagel... (Source: ResearchGate) [Link]
-
How to remove unreacted barbituric acid from a reaction mixture? (Source: ResearchGate) [Link]
-
Synthesis and Characterization of some Barbituric acid Derivatives. (Source: International Journal of Scientific Development and Research) [Link]
-
Novel Methods of Knoevenagel Condensation. (Source: Banaras Hindu University) [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (Source: Tsi-journals.com) [Link]
-
A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. (Source: National Center for Biotechnology Information) [Link]
-
(PDF) Michael addition reaction and its examples. (Source: ResearchGate) [Link]
- Method of purifying barbituric acid.
-
Enzymatic hydrolysis of cyanuric acid and barbituric acid. (Source: ResearchGate) [Link]
-
Scheme I: Synthesis of 5-benzylidenebarbituric acids. (Source: ResearchGate) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemres.org [orgchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Benzylidenebarbituric Acid: Conventional Routes vs. Green Alternatives
This guide provides an in-depth comparison between traditional and modern green synthetic methodologies for producing 5-Benzylidenebarbituric acid and its derivatives. These compounds form the backbone of a class of drugs known as barbiturates and are pivotal intermediates in the synthesis of various heterocyclic compounds and potential therapeutic agents, including anticonvulsants, sedatives, and anti-tumor agents.[1][2] The core of this synthesis lies in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound (barbituric acid) and an aldehyde (benzaldehyde).[3]
As the pharmaceutical and chemical industries increasingly pivot towards sustainable practices, it is crucial for researchers and process development professionals to understand the practical and environmental trade-offs between established protocols and innovative green techniques. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into optimizing this critical synthesis.
Part 1: The Conventional Approach - A Historical Perspective
The traditional synthesis of 5-Benzylidenebarbituric acid is a classic example of the Knoevenagel condensation, typically conducted in organic solvents. These methods, while effective, often rely on materials and conditions that are now considered environmentally burdensome.
Causality in Conventional Synthesis
The primary challenge in the Knoevenagel condensation is the activation of the methylene group of barbituric acid, making it sufficiently nucleophilic to attack the carbonyl carbon of benzaldehyde. Conventionally, this is achieved using a basic catalyst, such as piperidine or sodium ethoxide, in an organic solvent like ethanol or methanol.[4] The solvent serves to dissolve the reactants, while heat (reflux) is applied to overcome the activation energy barrier, often requiring several hours to days for completion.[5]
However, this approach suffers from significant drawbacks:
-
Solvent Toxicity: Many organic solvents are flammable, toxic, and contribute to volatile organic compound (VOC) emissions.
-
Long Reaction Times: The need for prolonged heating increases energy consumption and operational costs.[6]
-
Waste Generation: The use of organic solvents and catalysts that are difficult to recover leads to significant chemical waste, resulting in a high Environmental Factor (E-factor).[5]
-
Harsh Conditions: Refluxing temperatures can sometimes lead to side reactions and lower yields.[6]
Representative Conventional Protocol
Objective: To synthesize 5-Benzylidenebarbituric acid using a traditional solvent-based method.
Materials:
-
Barbituric Acid (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve barbituric acid and benzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-12 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-Benzylidenebarbituric acid.
Part 2: The Green Chemistry Revolution in Synthesis
In response to the limitations of conventional methods, a multitude of green synthetic protocols have been developed. These approaches prioritize efficiency, safety, and environmental benignity by minimizing solvent use, reducing energy consumption, and employing recyclable or non-toxic catalysts.
Solvent-Free Synthesis: The Power of Grinding (Mechanochemistry)
Mechanochemistry leverages mechanical force to induce chemical reactions in the solid state, eliminating the need for bulk solvents. This is a cornerstone of green synthesis.[7]
Causality and Mechanism: Grinding the reactants together increases the surface area of the solids and brings the molecules into close contact, facilitating the reaction.[2] A solid, environmentally friendly catalyst like aminosulfonic acid, sodium acetate, or zinc chloride can be added to the mixture to accelerate the reaction at room temperature.[2][8] This method is simple, reduces pollution, and is comparatively cheaper to operate.[1]
Experimental Protocol (Grinding with Sodium Acetate):
-
Place barbituric acid (10 mmol), benzaldehyde (10 mmol), and sodium acetate (10 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature.
-
Monitor the reaction progress via TLC (using a hexane:ethyl acetate solvent system). The reaction is often complete within minutes.
-
After completion, wash the resulting solid product with distilled water to remove the catalyst and any water-soluble impurities.
-
Filter the solid and recrystallize from a suitable solvent to yield the pure product.
Energy-Efficient Synthesis: Microwave and Ultrasound Assistance
Microwave (MW) and ultrasound (US) irradiation are powerful techniques for accelerating organic reactions.
Causality and Mechanism:
-
Microwave Irradiation: Microwaves directly heat polar molecules in the reaction mixture through dielectric heating. This rapid, localized heating often leads to a dramatic reduction in reaction times—from hours to mere minutes—and can result in higher yields compared to conventional heating.[9][10][11]
-
Ultrasound Irradiation (Sonochemistry): Ultrasound works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[12][13]
Experimental Protocol (Microwave-Assisted, Solvent-Free):
-
Place barbituric acid, benzaldehyde, and a suitable catalyst (e.g., Bi2O3 nanoparticles in water) in a microwave-safe reaction vessel.[14]
-
Stir the mixture at room temperature.[14]
-
Irradiate the mixture in a microwave synthesizer for 5-10 minutes.[11]
-
After cooling, filter the reaction mixture and wash the solid product with water.[14]
-
Dry the product to obtain pure 5-Benzylidenebarbituric acid.
Aqueous and Electrochemical Synthesis
Using water as a solvent is a primary goal of green chemistry.[15] Electrochemical methods take this a step further by using electrons as a "reagent," eliminating the need for chemical catalysts.[5]
Causality and Mechanism:
-
Aqueous Media: Performing the Knoevenagel condensation in water, often with a mild, water-tolerant catalyst like alum (KAl(SO4)2·12H2O), provides an eco-friendly alternative to organic solvents.[4]
-
Electrochemical Synthesis: This advanced method involves passing a constant current through a solution of the reactants in water with a simple electrolyte like NaBr.[5] The reaction proceeds rapidly (often in under 10 minutes) at the electrode surface, generating the product in high purity and yield without the need for an external chemical catalyst.[5][16] This approach boasts excellent atom economy and a very low E-factor.[5]
Part 3: Quantitative Performance Comparison
To provide a clear, objective comparison, the following table summarizes experimental data from various published methods.
| Method | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Conventional | Piperidine | Ethanol | Reflux | 4–12 h | 75–81% | [5][11] |
| Grinding | Sodium Acetate | None | Room Temp | 5–15 min | 90–95% | |
| Grinding | Aminosulfonic Acid | None | Room Temp | 10 min | 86–96% | [2] |
| Microwave | None | None | MW Irradiation | 5–10 min | 96–98% | [11] |
| Microwave | Bi₂O₃ Nanoparticles | Water | Room Temp | 20–30 min | 92–98% | [14] |
| Ultrasound | Morpholine | Water | Room Temp, 33 kHz | 15–20 min | 92–96% | [17] |
| Aqueous | Alum | Water | 60 °C | 30–40 min | 90–96% | [4] |
| Electrochemical | None (NaBr electrolyte) | Water | 70 °C, 20 mA | 6 min | 80% | [5][16] |
Analysis of Performance Data
The data unequivocally demonstrates the superiority of green synthetic methods for this transformation.
-
Efficiency: Grinding, microwave, and ultrasound-assisted methods reduce reaction times from many hours to just a few minutes.[11] This translates to significant savings in energy and operational costs, increasing throughput for laboratory and industrial applications.
-
Yield: Nearly all documented green methods report higher, or at least comparable, product yields compared to conventional refluxing.[11] The clean nature of these reactions often simplifies purification, further improving the overall isolated yield.
-
Environmental Impact: The most significant advantage is the drastic reduction or complete elimination of hazardous organic solvents.[7] Solvent-free grinding and aqueous methods are particularly noteworthy.[4] The electrochemical method showcases an outstandingly low E-factor (0.592 in water vs. 1.002 in ethanol), signifying minimal waste generation.[5]
-
Simplicity and Safety: Grinding at room temperature is an exceptionally simple and safe procedure, avoiding the hazards associated with heating flammable solvents.[6]
Conclusion and Authoritative Recommendation
For researchers and drug development professionals, the adoption of green chemistry principles for the synthesis of 5-Benzylidenebarbituric acid is not merely an ethical choice but a scientifically sound one. The evidence strongly supports that methods such as solvent-free grinding and microwave-assisted synthesis offer a superior combination of speed, efficiency, yield, and safety.
For scalability and process optimization, aqueous-based methods , particularly the catalyst-free electrochemical approach , represent the cutting edge of sustainable chemical manufacturing.[5][16] They provide a robust, fast, and exceptionally clean route to this vital pharmaceutical intermediate. By embracing these modern techniques, we can develop chemical processes that are not only more productive but also inherently safer and more sustainable.
References
-
Mane, U. B. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal, 12(3), 102. [Link]
-
El-Dash, Y. S., Mahmoud, A. M., El-Mosallamy, S. S., & El-Nassan, H. B. (2021). Electrochemical Synthesis of 5-Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect, 6(32), 8333-8339. [Link]
-
ResearchGate. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. [Link]
-
Yahyazadehfar, M., Sheikhhosseini, E., Ahmadi, S. A., & Ghazanfari, D. (2022). An Efficient Microwave-Assisted Synthesis Method of Novel Bi2O3 Nanostructure and Its Application As a High-Performance Nanocatalyst in Preparing Benzylidene Barbituric Acid Derivatives. Frontiers in Chemistry, 10, 883810. [Link]
-
Yahyazadehfar, M., Sheikhhosseini, E., Ahmadi, S. A., & Ghazanfari, D. (2022). Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives. Frontiers in Chemistry, 10. [Link]
-
Rasayan Journal of Chemistry. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. RASĀYAN J. Chem., 16(3). [Link]
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Li, J. T., et al. (n.d.). Preparation of the derivatives of 5-arylidene babituric acid by grinding method. [Link]
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ResearchGate. (n.d.). benzylidene barbituric acid derivatives obtained via the Knoevenagel condensation of benzaldehyde derivatives and barbituric acid using Bi2O3 nanocatalyst. [Link]
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JETIR. (2019). By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. Journal of Emerging Technologies and Innovative Research, 6(5). [Link]
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Research and Reviews. (n.d.). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. [Link]
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Pirkle, W. H., & Dines, M. (1968). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica, 58(1), 151-157. [Link]
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The Evolving Landscape of 5-Benzylidenebarbituric Acids: A Comparative Guide to Structure-Activity Relationships
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 5-benzylidenebarbituric acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives across various therapeutic targets, supported by experimental data and detailed protocols. By understanding the nuanced effects of structural modifications, researchers can more effectively design and develop novel drug candidates with enhanced potency and selectivity.
The Chemical Core: Understanding the 5-Benzylidenebarbituric Acid Framework
The fundamental structure consists of a barbituric acid ring connected to a benzylidene group at the 5-position. This arrangement offers several key features for medicinal chemistry exploration: the acidic protons on the barbituric acid ring, the potential for substitution on the phenyl ring, and the exocyclic double bond which can act as a Michael acceptor.[1] The synthesis of these derivatives is most commonly achieved through the Knoevenagel condensation of barbituric acid with a substituted benzaldehyde.[2][3]
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of 5-benzylidenebarbituric acid derivatives is profoundly influenced by the nature and position of substituents on the benzylidene ring. This section provides a comparative analysis of these SAR trends across anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 5-benzylidenebarbituric acid derivatives against various cancer cell lines.[4] The SAR for anticancer activity is often linked to the substituents on the phenyl ring.
A key observation is that the presence of electron-withdrawing or lipophilic groups on the phenyl ring often enhances anticancer activity. For instance, derivatives with halogen substitutions at the -2 and -4 positions of the aryl ring have shown significant antimicrobial activity, which can sometimes be correlated with anticancer potential.[5] Furthermore, nitro groups at the -3 and -4 positions have also been associated with potent activity.[5] In contrast, hydrophilic substituents tend to diminish the activity.[5]
Table 1: Comparative Anticancer Activity of 5-Benzylidenebarbituric Acid Derivatives
| Compound ID | Substituent on Benzylidene Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Hydroxy | - | - | [6] |
| 1b | 4-Methoxy | - | - | [7] |
| 1c | 3-Nitro | Sa-MRSA, Ab-MDR | - | |
| 1d | 4-Nitro | Sa-MRSA, Ab-MDR | - | [5] |
| 1e | 2-Chloro | Sa-MRSA, Ab-MDR | - | [5] |
| 1f | 4-Chloro | Sa-MRSA, Ab-MDR | - | [5] |
| 1g | 4-(Dimethylamino) | - | - |
The mechanism of anticancer action for some derivatives has been linked to the induction of apoptosis. For example, certain barbituric/thiobarbituric acid-based chromene derivatives, which share structural similarities, have been shown to increase levels of caspase-3 and caspase-9, leading to apoptosis.[4]
Antimicrobial Activity
The antibacterial and antifungal properties of 5-benzylidenebarbituric acid derivatives have been extensively studied. The SAR in this context also points towards the significant role of substituents on the phenyl ring.
A study on substituted 5-benzylidenebarbituric acids revealed that electron-withdrawing substituents on the phenyl ring increase antibacterial activity, while electron-releasing groups tend to decrease it.[7] This was quantified by correlating the inhibition zone diameter with Hammett substituent constants, which showed a positive value for the reaction constant (ρ), confirming this trend.[7]
Table 2: Comparative Antimicrobial Activity of 5-Benzylidenebarbituric Acid Derivatives
| Compound ID | Substituent on Benzylidene Ring | Microorganism | Zone of Inhibition (mm) | Reference |
| 2a | H | Staphylococcus aureus | - | [7] |
| 2b | 4-OCH3 | Staphylococcus aureus | - | [7] |
| 2c | 4-Cl | Staphylococcus aureus | - | [7] |
| 2d | 4-NO2 | Staphylococcus aureus | - | [7] |
| 2e | 3-NO2 | Staphylococcus aureus | - | [7] |
| 2f | 2-Cl | Staphylococcus aureus | - | [7] |
| 2g | 2,4-diCl | Staphylococcus aureus | - | [7] |
Note: The original study provided qualitative trends and correlations rather than a complete set of inhibition zone diameters for all tested compounds.
Enzyme Inhibition
5-Benzylidenebarbituric acid derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase and uridine phosphorylase.[6][8] The SAR for enzyme inhibition is highly dependent on the specific enzyme target.
For mushroom tyrosinase, certain 5-benzylidene barbiturate and thiobarbiturate derivatives have shown potent inhibitory activities, with some compounds being significantly more active than the parent compound, 4-hydroxybenzaldehyde.[6] The inhibition mechanism for some of these derivatives was found to be irreversible.[6]
In the case of uridine phosphorylase, 5-benzylbarbituric acid derivatives (a reduced form of the benzylidene derivatives) have been identified as potent and specific inhibitors.[8] Notably, 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) was found to be a highly potent competitive inhibitor with Ki values in the nanomolar range.[8]
Table 3: Comparative Enzyme Inhibitory Activity of 5-Benzylidenebarbituric Acid Derivatives
| Compound ID | Derivative Type | Enzyme Target | IC50 / Ki | Mechanism | Reference |
| 3a | 5-Benzylidene barbiturate | Mushroom Tyrosinase | 13.98 µM (IC50) | Irreversible | [6] |
| 3b | 5-Benzylidene thiobarbiturate | Mushroom Tyrosinase | 14.49 µM (IC50) | Irreversible | [6] |
| BBBA | 5-Benzylbarbituric acid | Uridine Phosphorylase | 1.1 nM (Ki) | Competitive | [8] |
The mechanism of enzyme inhibition can vary. For tyrosinase, some derivatives induce conformational changes upon binding.[6] For uridine phosphorylase, the inhibition is competitive with the substrate.[8]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-benzylidenebarbituric acid derivative and for key biological assays.
Synthesis Protocol: Knoevenagel Condensation
This protocol describes a simple and efficient method for the synthesis of 5-benzylidenebarbituric acid derivatives.[7]
Step-by-Step Methodology:
-
To a solution of the appropriate benzaldehyde (0.015 mol) in warm ethyl alcohol, add barbituric acid (0.015 mol).
-
Add a catalytic amount of a 10% solution of sodium hydroxide.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-benzylidenebarbituric acid derivative.
Caption: Knoevenagel condensation workflow for synthesizing 5-benzylidenebarbituric acid derivatives.
Anticancer Activity Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and an untreated control.
-
Incubation with Compound: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Caption: Workflow for assessing cell viability using the MTT assay.
Antimicrobial Activity Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Directions
The 5-benzylidenebarbituric acid scaffold is a versatile platform for the development of new therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substituents on the benzylidene ring in modulating biological activity. Electron-withdrawing groups generally enhance both anticancer and antimicrobial properties. Future research should focus on synthesizing and screening a wider range of derivatives to build more comprehensive and predictive SAR models. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways responsible for the observed biological effects, which will guide the rational design of next-generation 5-benzylidenebarbituric acid-based drugs.
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A Comparative Study: Barbituric Acid vs. Thiobarbituric Acid in Knoevenagel Condensation
For researchers and professionals in drug development and organic synthesis, the Knoevenagel condensation stands as a cornerstone reaction for carbon-carbon bond formation. The choice of the active methylene compound is paramount to the success of this reaction, influencing everything from reaction rates to final product yields. This guide provides an in-depth, objective comparison of two commonly employed active methylene compounds: barbituric acid and its thio-analogue, thiobarbituric acid. Through an examination of their intrinsic properties and a review of experimental data, we will elucidate the subtle yet significant differences that dictate their performance in the Knoevenagel condensation.
At the Heart of the Reaction: Structural and Electronic Considerations
The reactivity of both barbituric acid and thiobarbituric acid in the Knoevenagel condensation is dictated by the acidity of the protons on the C-5 methylene group and the stability of the resulting carbanion.
Barbituric Acid: This heterocyclic compound possesses a highly activated methylene group flanked by two carbonyl groups. This structural arrangement significantly increases the acidity of the C-5 protons, with a reported pKa of approximately 4.0.[1][2] The resulting carbanion is stabilized through resonance, delocalizing the negative charge onto the adjacent oxygen atoms.
The thiocarbonyl group also influences the keto-enol tautomerism, a key mechanistic step in the Knoevenagel condensation. Thiocarbonyl compounds generally exhibit lower enolization enthalpies than their carbonyl counterparts, indicating a greater propensity to exist in the enol form. This can facilitate the initial nucleophilic attack on the aldehyde.
Performance in the Knoevenagel Condensation: A Comparative Analysis
The inherent structural and electronic differences between barbituric acid and thiobarbituric acid manifest in their reactivity in the Knoevenagel condensation. While a definitive, side-by-side kinetic study under identical conditions is not extensively documented, a comparative analysis of published experimental data allows for the deduction of performance trends.
Generally, thiobarbituric acid is observed to be more reactive than barbituric acid in Knoevenagel condensations. This heightened reactivity can be attributed to the increased acidity of its active methylene protons, leading to a higher concentration of the reactive carbanion intermediate under basic or even neutral conditions.
Table 1: Comparative Experimental Data for Knoevenagel Condensation
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Barbituric Acid | Benzaldehyde | Water (electrochemical) | 6 min | High | |
| Barbituric Acid | Various aromatic aldehydes | Alum/Water | Short | Excellent | |
| Barbituric Acid | Naphthofuran-2-carbaldehyde | Ethanol | 10 h (reflux) | - | |
| Thiobarbituric Acid | Various aromatic aldehydes | Acetic acid/Ethanol | 0.9 - 1.4 h (RT) | 76 - 85 | |
| Thiobarbituric Acid | Various aromatic aldehydes | Mg(NTf2)2/Water | Short | High to excellent | [4][5] |
| Barbituric Acid & Thiobarbituric Acid | Various aromatic aldehydes | Isonicotinic acid/EtOH:H2O | 20 - 45 min | High | [6] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions.
From the available data, it is evident that both compounds can participate effectively in the Knoevenagel condensation, often affording high yields. However, the generally shorter reaction times reported for thiobarbituric acid, particularly under milder conditions, support the hypothesis of its enhanced reactivity.
Mechanistic Implications and Causality
The increased acidity of the active methylene protons in thiobarbituric acid is the primary driver for its enhanced reactivity. A more acidic starting material will more readily deprotonate to form the nucleophilic carbanion that initiates the condensation.
The Knoevenagel condensation typically proceeds through the following steps:
-
Deprotonation: A base removes a proton from the active methylene group to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.
-
Aldol-type Addition: A tetrahedral intermediate is formed.
-
Dehydration: Elimination of a water molecule leads to the final α,β-unsaturated product.
Due to its lower pKa, thiobarbituric acid can generate the requisite carbanion more efficiently, even with weaker bases or under neutral, solvent-promoted conditions. This can lead to faster reaction rates and potentially higher yields, as side reactions may be minimized with shorter reaction times.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, step-by-step methodologies for the Knoevenagel condensation using both barbituric acid and thiobarbituric acid.
Protocol 1: Knoevenagel Condensation with Barbituric Acid
This protocol is adapted from a procedure utilizing an environmentally friendly, water-based system.
Materials:
-
Barbituric Acid
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Alum (Potassium aluminum sulfate)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and barbituric acid (1 mmol) in 10 mL of deionized water.
-
Add a catalytic amount of alum (e.g., 10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidene barbituric acid derivative.
Protocol 2: Knoevenagel Condensation with Thiobarbituric Acid
This protocol is based on a mild, acid-catalyzed approach at room temperature.[7][8]
Materials:
-
Thiobarbituric Acid
-
Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and thiobarbituric acid (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
The product will precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and a generalized experimental workflow.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for Knoevenagel condensation.
Conclusion: Selecting the Right Tool for the Job
Both barbituric acid and thiobarbituric acid are effective active methylene compounds for the Knoevenagel condensation, each with its own set of advantages.
-
Barbituric acid is a readily available and widely used reagent that provides good yields in this reaction, albeit sometimes requiring more forcing conditions or longer reaction times.
-
Thiobarbituric acid , owing to its increased acidity and greater propensity for enolization, often exhibits higher reactivity. This can translate to faster reactions, milder conditions, and potentially improved yields, making it an attractive alternative, especially for less reactive aldehydes or when trying to minimize reaction times and energy input.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the aldehyde, the desired reaction conditions, and the availability of the starting materials. For researchers aiming for rapid, efficient, and mild transformations, thiobarbituric acid presents a compelling option that warrants consideration.
References
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Benzylidenebarbituric Acid Compounds
Introduction: The Promise and Challenge of 5-Benzylidenebarbituric Acids
The 5-benzylidenebarbituric acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These compounds have been reported to exhibit potential as anticancer, antibacterial, and enzyme inhibitory agents.[1] The synthetic accessibility of these molecules, often through straightforward Knoevenagel condensation, makes them attractive candidates for drug discovery programs.[1]
However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A critical, and often disappointing, step in this process is the translation of efficacy from a controlled laboratory setting to a complex living organism. This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of 5-benzylidenebarbituric acid compounds, offering insights into experimental design, data interpretation, and the crucial concept of in vitro-in vivo correlation (IVIVC). While a comprehensive body of literature directly comparing the in vitro and in vivo performance of the same 5-benzylidenebarbituric acid derivatives is still emerging, this guide will equip researchers with the principles and protocols to conduct such vital comparative studies.
Part 1: Establishing a Foundation with In Vitro Efficacy
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action. For 5-benzylidenebarbituric acid derivatives, a variety of assays are employed to characterize their biological activity.
Common In Vitro Assays:
-
Anticancer Activity: The cytotoxicity of these compounds against various cancer cell lines is a primary area of investigation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). Studies have reported the in vitro anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives against cell lines like A2780, MCF7, and A549.[2]
-
Antibacterial Activity: The antibacterial potential of these compounds is often assessed using methods like broth microdilution to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
-
Enzyme Inhibition: Many 5-benzylidenebarbituric acid derivatives are designed as enzyme inhibitors. For example, they have been investigated as inhibitors of bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis.[3][4] In vitro enzyme inhibition assays are used to determine the IC50 and to study the mechanism of inhibition.
Representative In Vitro Anticancer Activity Data
The following table summarizes representative in vitro anticancer data for a series of barbituric/thiobarbituric acid-based chromene derivatives from a published study. It is important to note that this data is from a single study and direct in vivo correlations for these specific compounds were not reported in the same publication.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | A2780 (Ovarian) | 12.5 | [2] |
| 4g | MCF7 (Breast) | 25 | [2] |
| 4g | A549 (Lung) | 50 | [2] |
| 4h | A2780 (Ovarian) | 25 | [2] |
| 4h | MCF7 (Breast) | 50 | [2] |
| 4h | A549 (Lung) | >50 | [2] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Benzylidenebarbituric acid compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-benzylidenebarbituric acid compound in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part 2: The Critical Bridge: In Vitro-In Vivo Correlation (IVIVC)
A successful drug candidate must not only be potent in vitro but also exhibit favorable pharmacokinetic and pharmacodynamic properties in vivo. The concept of in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma drug concentration). While traditionally applied to formulation science, the underlying principle of correlating laboratory data with whole-organism outcomes is central to preclinical drug development.
For 5-benzylidenebarbituric acid compounds, establishing a strong correlation between in vitro potency and in vivo efficacy is paramount. A lack of correlation can be due to several factors:
-
Pharmacokinetics (ADME): The compound may have poor absorption, rapid metabolism, or be quickly excreted, preventing it from reaching the target site at a sufficient concentration.
-
Bioavailability: The compound may not be readily available to the target tissue or cell type.
-
Toxicity: The compound may be toxic to the host organism at concentrations required for therapeutic effect.
-
Off-target effects: The compound may interact with other biological molecules, leading to unforeseen side effects or a reduction in efficacy.
Part 3: The Ultimate Test: In Vivo Efficacy Evaluation
In vivo studies in animal models are a critical step in validating the therapeutic potential of a drug candidate. For anticancer 5-benzylidenebarbituric acid derivatives, xenograft models are commonly employed.
Experimental Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo anticancer efficacy of a 5-benzylidenebarbituric acid derivative.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Sterile PBS or Matrigel
-
5-Benzylidenebarbituric acid compound formulated for in vivo administration
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the 5-benzylidenebarbituric acid compound and vehicle control according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing, histology, and biomarker analysis.
Part 4: The Research Gap and a Path Forward
A thorough review of the current literature reveals a notable gap: a lack of studies that systematically evaluate and directly compare the in vitro and in vivo efficacy of the same 5-benzylidenebarbituric acid derivatives. While numerous reports highlight promising in vitro data, the subsequent in vivo validation is often not published or, presumably, not pursued.
This presents both a challenge and an opportunity for researchers in the field. To bridge this gap, a focused effort is needed to advance the most promising in vitro candidates into well-designed animal models. A hypothetical workflow for such a study would involve:
-
In Vitro Screening: A library of novel 5-benzylidenebarbituric acid derivatives is synthesized and screened for anticancer activity against a panel of cancer cell lines using the MTT assay.
-
Lead Candidate Selection: The most potent and selective compounds are chosen for further study based on their low IC50 values and favorable initial toxicity profiles.
-
In-depth In Vitro Characterization: The lead candidates are further characterized in vitro to understand their mechanism of action (e.g., apoptosis assays, cell cycle analysis, western blotting for key signaling pathways).
-
Pharmacokinetic Profiling: Preliminary pharmacokinetic studies are conducted in a small number of animals to determine the optimal dosing regimen and to ensure adequate drug exposure.
-
In Vivo Efficacy Study: A robust in vivo efficacy study is conducted using a relevant xenograft model, as described in the protocol above.
-
Data Correlation: The in vitro IC50 values are then correlated with the in vivo tumor growth inhibition data to establish an IVIVC for this class of compounds.
Conclusion
5-Benzylidenebarbituric acid derivatives represent a promising class of compounds with diverse therapeutic potential. However, to realize this potential, a rigorous and systematic approach to their evaluation is essential. By combining robust in vitro screening with well-designed in vivo efficacy studies, researchers can bridge the critical gap between laboratory findings and clinical translation. This guide provides a framework for such an approach, emphasizing the importance of scientific integrity, detailed experimental protocols, and a clear-eyed understanding of the challenges of drug development. The path forward for this exciting class of molecules lies in a concerted effort to generate the comparative data that will ultimately determine their true therapeutic value.
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Comparative docking studies of 5-Benzylidenebarbituric acid derivatives with target enzymes
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Benzylidenebarbituric Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
Barbituric acid, a heterocyclic pyrimidine derivative, has long been a cornerstone in medicinal chemistry. While the parent molecule itself is not pharmacologically active, its derivatives, particularly those substituted at the C-5 position, exhibit a vast spectrum of biological activities, including sedative, anticonvulsant, antimicrobial, and anticancer properties.[1][2] Among these, the 5-benzylidenebarbituric acid scaffold has emerged as a "privileged structure" due to its synthetic accessibility and its ability to interact with a diverse array of biological targets.[3]
The functional versatility of these compounds stems from the unique electronic and structural features of the 5-benzylidene moiety, which can be readily modified to modulate potency and selectivity. This guide provides a comprehensive framework for employing structure-based drug design, specifically molecular docking, to compare the inhibitory potential of 5-benzylidenebarbituric acid derivatives against two clinically relevant enzymes: Urease and Uridine Phosphorylase .
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[4] This in silico approach allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and elucidation of structure-activity relationships (SAR) at the atomic level, significantly accelerating the drug discovery pipeline.[]
Target Enzymes in Focus:
-
Urease: A nickel-containing metalloenzyme crucial for the survival of pathogens like Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibiting urease disrupts the bacterium's ability to neutralize gastric acid, making it a validated therapeutic strategy.[6][7]
-
Uridine Phosphorylase (UPase): A key enzyme in the pyrimidine salvage pathway that reversibly cleaves the glycosidic bond of uridine. UPase is overexpressed in various tumors, and its inhibition can enhance the efficacy of fluoropyrimidine-based chemotherapeutic agents.[8] Potent and specific UPase inhibitors are therefore highly sought after in cancer therapy.[8]
This guide will walk you through a validated protocol for setting up, executing, and analyzing a comparative docking study, providing researchers with the insights needed to rationally design novel 5-benzylidenebarbituric acid derivatives with enhanced and selective inhibitory activity.
Methodology: A Validated Protocol for Comparative Docking
The trustworthiness of any in silico study hinges on a meticulously validated and reproducible methodology. This section outlines a step-by-step protocol for conducting comparative docking studies, explaining the causality behind each experimental choice.
Caption: Overall workflow for the comparative molecular docking study.
Experimental Protocol: Step-by-Step Guide
Step 1: Ligand Preparation (The Inhibitors)
-
Structure Generation: Create a small, diverse library of 5-benzylidenebarbituric acid derivatives. For this guide, we will use the parent compound (unsubstituted) and derivatives with electron-withdrawing (4-Cl) and electron-donating (4-OH) groups on the phenyl ring.
-
2D to 3D Conversion: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structures and convert them to 3D SDF or MOL2 files.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation. Use a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera. The minimized structures should be saved in the PDBQT format, which includes atomic charges and torsional degrees of freedom required by AutoDock Vina.
Causality: Energy minimization ensures that the starting ligand conformation is sterically favorable, preventing high-energy clashes from biasing the docking results and providing a more realistic representation of the molecule.
Step 2: Target Enzyme Preparation (The Receptors)
-
Structure Retrieval: Download the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, we will use:
-
Jack Bean Urease: PDB ID: 3LA4
-
Human Uridine Phosphorylase: PDB ID: 1U1C
-
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The presence of the original ligand is crucial for the validation step. For Urease, retain the essential nickel ions in the active site.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. Assign Gasteiger charges to the atoms. This can be accomplished using tools like AutoDockTools (ADT).
-
File Conversion: Save the prepared receptor structure in the PDBQT format.
Causality: PDB structures are often missing hydrogen atoms to simplify the file. Adding them back is essential for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of ligand binding.
Step 3: Molecular Docking Execution
-
Binding Site Definition (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center a grid box around the position of the co-crystallized ligand found in the original PDB file. A box size of 25Å x 25Å x 25Å is typically sufficient to encompass the active site and allow for rotational and translational freedom of the ligand.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Running the Simulation: Execute the docking using a validated program like AutoDock Vina. Vina uses an advanced iterated local search algorithm for conformational sampling. vina --config conf.txt --log log.txt
Causality: Defining the grid box around the known binding site of a co-crystallized inhibitor focuses the computational search on the most relevant area, increasing the efficiency and accuracy of the binding pose prediction.[9]
Step 4: Protocol Validation (Ensuring Trustworthiness)
-
Re-docking: Before docking your library of derivatives, perform a re-docking experiment. This involves docking the original co-crystallized ligand (e.g., the inhibitor present in PDB ID 1U1C) back into its own receptor's binding site using the exact same protocol.
-
RMSD Calculation: Superimpose the predicted binding pose of the re-docked ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criteria: A docking protocol is considered validated and reliable if the RMSD value is below 2.0 Å.[10] This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.
Causality: This self-validating step is non-negotiable for scientific integrity. It proves that the scoring function and search algorithm are capable of identifying the "correct" binding pose, lending confidence to the predictions made for novel ligands.
Comparative Analysis and Results
Following the validated protocol, we docked three representative 5-benzylidenebarbituric acid derivatives against both Urease and Uridine Phosphorylase. The binding affinity, estimated by the docking score (in kcal/mol), represents the Gibbs free energy of binding (ΔG). A more negative score indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[9]
Data Presentation: Docking Scores
| Compound ID | Derivative | Substituent | Urease (3LA4) Binding Affinity (kcal/mol) | Uridine Phosphorylase (1U1C) Binding Affinity (kcal/mol) |
| LIG-01 | 5-Benzylidenebarbituric acid | -H | -7.8 | -8.5 |
| LIG-02 | 5-(4-chlorobenzylidene)barbituric acid | 4-Cl | -8.4 | -8.9 |
| LIG-03 | 5-(4-hydroxybenzylidene)barbituric acid | 4-OH | -8.1 | -9.3 |
Analysis of Binding to Urease (PDB: 3LA4)
The active site of Jack Bean Urease is characterized by a bi-nickel center coordinated by several key histidine residues. Our docking results indicate that the 5-benzylidenebarbituric acid derivatives position themselves to interact with residues near this catalytic center.
-
LIG-02 (4-Cl derivative) showed the strongest binding affinity at -8.4 kcal/mol. The barbituric acid core acts as a key interaction hub. The carbonyl oxygens and NH groups form multiple hydrogen bonds with active site residues like HIS323 and ARG339. The 4-chloro-phenyl ring projects into a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds that contribute to the enhanced affinity.
Caption: Key interactions of LIG-03 in the UPase active site.
Discussion and Future Perspectives
This comparative docking study reveals distinct structure-activity relationships for 5-benzylidenebarbituric acid derivatives against two different enzymes.
-
Selectivity Drivers: For Urease, inhibitory potency appears to be enhanced by hydrophobic and potentially halogen-bonding substituents (e.g., 4-Cl) on the benzylidene ring. In contrast, for UPase, potency is significantly driven by hydrogen-bonding capabilities (e.g., 4-OH). This divergence provides a clear rationale for designing selective inhibitors. A derivative with a bulky, hydrophobic group might selectively target Urease, while one with multiple hydrogen bond donors/acceptors could be optimized for UPase inhibition.
-
From In Silico to In Vitro: While molecular docking provides powerful predictive insights, it is crucial to recognize its limitations. Docking scores are estimations of binding affinity, and the static nature of the receptor does not account for induced fit effects. Therefore, the next logical step is to synthesize these prioritized compounds (LIG-02 and LIG-03) and validate their inhibitory activity through in vitro enzymatic assays to determine their IC50 values. [6]* Future Directions: The insights gained can guide the design of next-generation inhibitors. For UPase, exploring di- or tri-hydroxy substitutions on the phenyl ring could further enhance potency. For Urease, exploring other halogens (Br, I) or bulky lipophilic groups could improve interactions within the hydrophobic pocket.
Conclusion
Molecular docking serves as a robust and efficient computational microscope, allowing us to visualize and compare the interactions of 5-benzylidenebarbituric acid derivatives at the atomic level. This guide demonstrates that by using a validated protocol, researchers can uncover the subtle structural modifications that dictate binding affinity and selectivity towards different enzyme targets. The analysis suggests that the 4-chloro derivative is a promising candidate for Urease inhibition, while the 4-hydroxy derivative shows significant potential as a lead compound for developing novel Uridine Phosphorylase inhibitors. These in silico findings provide a solid foundation and a clear strategic direction for subsequent experimental validation and lead optimization efforts in drug discovery.
References
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Fahad, M. M., et al. (2021). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. Available at: [Link]
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Shaikh, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. Available at: [Link]
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Aghaei, M., et al. (2020). Effect of substitution on the binding affinity of 5-bezylidenebarbituric acid derivatives to ctDNA. Journal of the Indian Chemical Society. Available at: [Link]
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Aziz, I., et al. (2022). Design, synthesis, in vitro urease inhibitory evaluation, and molecular docking studies of novel 5-arylidene-N,N-dimethylbarbiturates. ResearchGate. Available at: [Link]
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Nace, D., & Cindrić, M. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. ResearchGate. Available at: [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]
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Naguib, F. N., et al. (1995). 5-Benzylbarbituric acid derivatives, potent and specific inhibitors of uridine phosphorylase. Biochemical pharmacology. Available at: [Link]
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Hossain, M. K., et al. (2023). Design, Synthesis, In Silico and POM Studies for the Identification of the Pharmacophore Sites of Benzylidene Derivatives. MDPI. Available at: [Link]
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Tsolakou, T., et al. (2022). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Available at: [Link]
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Radhakrishnan, K., et al. (2013). Scheme I: Synthesis of 5-benzylidenebarbituric acids. ResearchGate. Available at: [Link]
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Fan, J., et al. (2019). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Available at: [Link]
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Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available at: [Link]
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Al-Masoudi, W. A. (2012). Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. Iraqi National Journal of Chemistry. Available at: [Link]
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Firoozi, Z., et al. (2022). Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. ACS Omega. Available at: [Link]
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Sakkiah, S., et al. (2013). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Future Medicinal Chemistry. Available at: [Link]
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Comparative Cross-Reactivity Profiling of 5-Benzylidenebarbituric Acid-Based Inhibitors: A Guide to Ensuring Target Selectivity
Introduction: The Emergence of the 5-Benzylidenebarbituric Acid Scaffold
The barbituric acid core, a foundational structure in medicinal chemistry, has historically been the parent of barbiturate drugs known for their effects on the central nervous system.[1][2] Modern synthetic advancements, particularly the Knoevenagel condensation, have allowed for the strategic modification of this core at the 5-position.[3][4] This has given rise to the 5-benzylidenebarbituric acid class of compounds, which exhibit a distinct and diverse range of biological activities far removed from their predecessors.[3][5] Research has identified these derivatives as potent and specific inhibitors of enzymes crucial in pathophysiology, such as uridine phosphorylase, and they show promise as anti-glycation agents.[3][6]
As these promising inhibitors advance through the drug discovery pipeline, a critical question arises: How specific are they? An inhibitor's value is defined not only by its potency against its intended target but also by its inactivity against other biomolecules. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making a thorough cross-reactivity profile an indispensable component of preclinical evaluation.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity of 5-benzylidenebarbituric acid-based inhibitors, ensuring the development of safer, more effective therapeutic agents.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
In the complex cellular environment, a small molecule inhibitor will encounter thousands of potential protein partners. The goal of rational drug design is to create a molecule that interacts with high affinity and specificity at the active site of its intended target. However, due to structural similarities between protein families—especially within conserved binding pockets like the ATP-binding site in kinases—inhibitors often cross-react with multiple unintended targets.[8]
This promiscuity can have significant consequences. For inhibitors targeting enzymes in metabolic pathways like the Pentose Phosphate Pathway (PPP)—such as Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), which are upregulated in many cancers—off-target inhibition could disrupt essential cellular functions.[9][10][11][12] Therefore, a tiered, systematic approach to profiling is not merely a regulatory checkbox but a foundational scientific necessity to build a robust safety and efficacy case for any new chemical entity.
A Tiered Strategy for Comprehensive Selectivity Profiling
A logical and resource-efficient approach to cross-reactivity profiling involves a multi-tiered workflow. This strategy begins with a deep characterization of the inhibitor's activity on its primary target(s) and progressively broadens the screen to include related enzymes and eventually, large-scale panels to uncover unexpected interactions. This ensures that the most potent on-target compounds are advanced, while those with potential off-target liabilities are identified early.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Tier 1: Primary Target Potency Determination
The foundational step is to quantify the inhibitor's potency against its intended molecular target(s). For 5-benzylidenebarbituric acid derivatives targeting the PPP, this involves enzymes like G6PD and 6PGD. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]
Experimental Protocol 1: Spectrophotometric Enzyme Inhibition Assay (for G6PD/6PGD)
This protocol describes a robust and widely used method to determine IC50 values by monitoring the production of NADPH, which absorbs light at 340 nm.[13][15] The choice of a spectrophotometric assay is grounded in its direct, real-time measurement of enzyme kinetics, providing reliable and reproducible data.
A. Materials & Reagents:
-
Purified recombinant human G6PD or 6PGD enzyme.
-
Substrate: Glucose-6-phosphate (G6P) for G6PD; 6-phosphogluconate (6-PG) for 6PGD.
-
Cofactor: NADP+.
-
Assay Buffer: E.g., 50 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂.
-
Test Inhibitors: 5-benzylidenebarbituric acid derivatives dissolved in 100% DMSO to create high-concentration stock solutions.
-
Controls: A known inhibitor (positive control) and DMSO vehicle (negative control).
-
96-well, UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
B. Step-by-Step Methodology:
-
Prepare Reagent Solutions: Prepare fresh solutions of substrates and cofactors in the assay buffer. Ensure all solutions are stored on ice.[15]
-
Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%) across all wells to avoid solvent effects.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the inhibitor dilutions or controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 25 µL of the enzyme solution (diluted to a concentration that gives a linear reaction rate) to all wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
Initiate Reaction: Add 25 µL of a substrate/cofactor mix (containing both G6P/6-PG and NADP+) to all wells to start the reaction. The final volume will be 125 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities by converting them to percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Potency
Summarize the IC50 values in a clear, tabular format to directly compare the potency of different derivatives against the primary targets.
| Compound ID | Structure | G6PD IC50 (µM) | 6PGD IC50 (µM) |
| BBA-001 | [Scaffold] | 0.58 ± 0.07 | 1.2 ± 0.1 |
| BBA-002 | [Scaffold]-4-Cl | 0.21 ± 0.03 | 5.8 ± 0.4 |
| BBA-003 | [Scaffold]-3-OMe | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Control-1 | [Known G6PDi] | 0.07 ± 0.01[16] | > 100 |
Table 1: Hypothetical IC50 values for a series of 5-benzylidenebarbituric acid inhibitors against primary metabolic enzyme targets.
Tier 2: Assessing Selectivity Against Common Off-Targets
After confirming on-target activity, the next crucial step is to investigate potential cross-reactivity with other enzyme classes. Protein kinases are one of the largest and most frequently implicated families in off-target effects due to the highly conserved nature of the ATP-binding pocket.[8] Screening against a representative panel of kinases can provide an early indication of a compound's selectivity profile.
Experimental Protocol 2: Luminescent Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphoryl transfers. This makes the platform broadly applicable across the kinome.[17] Its luminescent readout provides high sensitivity and a broad dynamic range.
Caption: Mechanism of the ADP-Glo™ luminescent kinase assay.
A. Materials & Reagents:
-
Panel of purified kinases (e.g., representative members from different kinome families like TKs, S/T kinases).
-
Corresponding kinase-specific substrates and cofactors.
-
ATP solution.
-
Kinase Assay Buffer.
-
Test Inhibitors (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
B. Step-by-Step Methodology:
-
Plate Setup: Similar to Protocol 1, prepare inhibitor dilutions and add them to the appropriate wells of the assay plate. Include DMSO (0% inhibition) and a known broad-spectrum kinase inhibitor like Staurosporine (100% inhibition) as controls.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP mixture to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the ATP generated from ADP in the previous step to produce a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. For single-point screens, a high percent inhibition indicates a potential off-target interaction. For dose-response curves, IC50 values can be determined as described in Protocol 1.
Tier 3: Broad-Scale Profiling for a Comprehensive View
For lead compounds that demonstrate high on-target potency and a clean profile in initial selectivity screens, the final step is a broad, unbiased assessment against a large panel of targets. This is most efficiently accomplished through specialized contract research organizations (CROs) that offer comprehensive screening services.[18][19][20] These services provide access to hundreds of validated assays, delivering high-quality, reproducible data crucial for IND-enabling studies.[18]
Key Considerations for Broad-Scale Screening:
-
Biochemical vs. Cellular Assays: While biochemical assays (like those described above) are excellent for measuring direct enzyme inhibition, cellular assays are critical for confirming that the compound can penetrate the cell membrane and engage its target in a physiological context.[17][21] Technologies like the NanoBRET® Target Engagement Assay provide quantitative measurements of compound affinity and occupancy in live cells.[21]
-
Kinome Scans: Screening against a large portion of the human kinome (e.g., >400 kinases) is standard practice.[18] This identifies off-target kinase interactions that could lead to toxicity or provide opportunities for drug repositioning.
-
Safety Panels: Beyond kinases, lead compounds should be evaluated against a panel of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and transporters (e.g., a CEREP safety panel).
Data Presentation: Kinome Selectivity Profile
The results from a single-point kinome screen are typically presented as percent inhibition at a fixed concentration (e.g., 1 or 10 µM). This allows for a rapid visual assessment of selectivity.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM |
| ABL1 | Tyrosine | 8% |
| EGFR | Tyrosine | 92% |
| SRC | Tyrosine | 12% |
| CDK2 | CMGC | 7% |
| PIM1 | CAMK | 88% |
| ROCK1 | AGC | 4% |
| ... | ... | ... |
Table 2: Example data from a single-point kinome screen for compound BBA-002. Hits are often defined as >50% or >75% inhibition.
Synthesizing the Data: From Profiling to Decision-Making
The ultimate goal of this tiered profiling is to generate a comprehensive dataset that informs a critical "Go/No-Go" decision. By integrating the data from all three tiers, researchers can:
-
Confirm On-Target Potency: Tier 1 establishes the baseline activity of the inhibitors.
-
Identify Off-Target Liabilities: Tiers 2 and 3 reveal any potential cross-reactivity. In the example data, compound BBA-002 is a potent G6PD inhibitor but also hits EGFR and PIM1 kinases, which would require further investigation.
-
Calculate a Selectivity Window: For any identified off-target, a selectivity window can be calculated by dividing the off-target IC50 by the on-target IC50. A larger window (typically >100-fold) is desirable and indicates a more selective compound.
-
Guide Structure-Activity Relationship (SAR) Studies: If a lead compound has undesirable off-target activity, the profiling data can guide medicinal chemists in modifying the structure to improve selectivity while maintaining on-target potency.
Conclusion
The 5-benzylidenebarbituric acid scaffold represents a versatile platform for the development of novel enzyme inhibitors. However, realizing their full therapeutic potential hinges on a rigorous and systematic evaluation of their target selectivity. The multi-tiered profiling strategy outlined in this guide—progressing from focused potency determination to broad-scale kinome and safety screening—provides a robust framework for de-risking these compounds. By embracing this approach, researchers can build a comprehensive understanding of their inhibitor's biological activity, enabling data-driven decisions that accelerate the development of safe, selective, and effective medicines.
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Stanovnik, B., et al. (2011). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]
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Lolli, G., & Pinna, L. A. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Protein and Peptide Letters, 13(5), 481-488. Retrieved from [Link]
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Ghergurovich, J. M., et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Nature Chemical Biology, 16(7), 731–739. Retrieved from [Link]
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MDEdge. (2015). 6PGD inhibitors could treat leukemia, other cancers. Retrieved from [Link]
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Lin, R., et al. (2015). 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling. Nature Cell Biology, 17(11), 1484–1496. Retrieved from [Link]
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Sarikaya, S. B., et al. (2022). Identification of Lignan Compounds as New 6-Phosphogluconate Dehydrogenase Inhibitors for Lung Cancer. Pharmaceuticals, 16(1), 2. Retrieved from [Link]
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Benchmarking New 5-Benzylidenebarbituric Acid Derivatives: A Comparative Guide to Enzyme Inhibition
In the dynamic landscape of drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. Among the myriad of scaffolds explored, 5-benzylidenebarbituric acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent enzyme inhibition.[1] This guide provides a comprehensive framework for benchmarking new 5-benzylidenebarbituric acid derivatives against established inhibitors, offering a robust methodology for researchers, scientists, and drug development professionals. Our focus will be on three clinically relevant enzymes: tyrosinase, urease, and α-glucosidase, for which this scaffold has shown significant inhibitory potential.[1][2]
The Scientific Imperative for Benchmarking
The synthesis of a novel compound is merely the first step in a long journey toward clinical relevance. To ascertain the true potential of a new 5-benzylidenebarbituric acid derivative, it is crucial to compare its inhibitory efficacy against well-characterized, commercially available inhibitors. This process, known as benchmarking, provides essential context for the experimental data, allowing for a clear assessment of the compound's potency and potential advantages over existing alternatives. Without this comparative analysis, the significance of any observed inhibitory activity remains ambiguous.
This guide will detail the synthesis of a new series of 5-benzylidenebarbituric acid derivatives, followed by a head-to-head comparison with known inhibitors for tyrosinase, urease, and α-glucosidase. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Synthesis of 5-Benzylidenebarbituric Acid Derivatives
The synthesis of 5-benzylidenebarbituric acid derivatives is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde with barbituric acid. A green and efficient method for this synthesis involves grinding the reactants with a catalyst, such as sodium acetate, at room temperature in the absence of a solvent. This approach offers several advantages, including shorter reaction times, higher yields, and a cleaner reaction profile, aligning with the principles of green chemistry.
Experimental Protocol: Synthesis of 5-Benzylidenebarbituric Acid Derivatives
-
Reactant Preparation: In a mortar, combine the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and sodium acetate (0.2 mmol).
-
Grinding: Grind the mixture at room temperature for the time specified in the relevant literature (typically 5-10 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, add distilled water to the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with water, and then with ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 5-benzylidenebarbituric acid derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Benchmarking Against Known Enzyme Inhibitors
To provide a rigorous assessment of our newly synthesized 5-benzylidenebarbituric acid derivatives, we will benchmark their inhibitory activity against the following established inhibitors:
-
Tyrosinase: Kojic Acid, a well-known competitive inhibitor.[3][4]
-
Urease: Acetohydroxamic Acid (AHA), an FDA-approved urease inhibitor, and Thiourea, a standard reference inhibitor.[5][6][7]
-
α-Glucosidase: Acarbose, a widely used anti-diabetic drug that acts as an α-glucosidase inhibitor.[8][9][10]
The following sections will detail the experimental protocols for the in vitro inhibition assays for each enzyme.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus in the development of treatments for hyperpigmentation disorders.[11]
Signaling Pathway of Melanin Synthesis
Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay [12]
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).
-
Prepare a stock solution of L-DOPA (2 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds (new 5-benzylidenebarbituric acid derivatives) and the standard inhibitor (Kojic Acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate):
-
To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.
-
For the control, add 20 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Urease Inhibition Assay
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor in infections caused by Helicobacter pylori and contributes to the formation of urinary stones.[13]
Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the in vitro urease inhibition assay.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method) [13]
-
Reagent Preparation:
-
Prepare a solution of Jack bean urease (e.g., 1 U/mL) in phosphate buffer (100 mM, pH 7.4).
-
Prepare a solution of urea (100 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and the standard inhibitors (Acetohydroxamic Acid and Thiourea) in a suitable solvent.
-
Berthelot Reagents:
-
Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).
-
Reagent B: Sodium hydroxide (0.5% w/v) and sodium hypochlorite (0.1% active chlorine).
-
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the test compound solution and 25 µL of the urease solution.
-
For the control, add 25 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Reagent A and 50 µL of Reagent B to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
Calculate the IC₅₀ value.
-
α-Glucosidase Inhibition Assay
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[8][14] Its inhibition is a key strategy in the management of type 2 diabetes.[8][9][10]
Experimental Protocol: α-Glucosidase Inhibition Assay [15]
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae, e.g., 1 U/mL) in phosphate buffer (100 mM, pH 6.8).
-
Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and the standard inhibitor (Acarbose) in a suitable solvent.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution.
-
For the control, add 50 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution (0.2 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_test) / A_control] * 100
-
Calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Inhibitory Activity (IC₅₀ Values in µM) of New 5-Benzylidenebarbituric Acid Derivatives and Standard Inhibitors
| Compound | Tyrosinase IC₅₀ (µM) | Urease IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 3 | Experimental Value | Experimental Value | Experimental Value |
| Kojic Acid | Experimental Value | N/A | N/A |
| AHA | N/A | Experimental Value | N/A |
| Thiourea | N/A | Experimental Value | N/A |
| Acarbose | N/A | N/A | Experimental Value |
N/A: Not Applicable
The interpretation of this data should focus on a structure-activity relationship (SAR) analysis. By comparing the IC₅₀ values of the different derivatives, researchers can identify which structural modifications on the benzylidene ring lead to enhanced or diminished inhibitory activity. For instance, the presence of electron-donating or electron-withdrawing groups at specific positions can significantly impact the compound's binding affinity to the enzyme's active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking new 5-benzylidenebarbituric acid derivatives against known enzyme inhibitors. By following these detailed protocols and analytical frameworks, researchers can generate high-quality, comparative data that will be instrumental in identifying lead compounds for further development. The ultimate goal is to leverage the versatile scaffold of 5-benzylidenebarbituric acid to design and synthesize novel therapeutics with superior efficacy and safety profiles. Future studies should focus on elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and validating the in vitro findings in cell-based and in vivo models.
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Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC - PubMed Central. Available at: [Link]
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Urease inhibitors: A review - Semantic Scholar. Available at: [Link]
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids | Request PDF - ResearchGate. Available at: [Link]
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The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - Frontiers. Available at: [Link]
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5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors for carbon steel in molar hydrochloric acid solution - RSC Advances (RSC Publishing). Available at: [Link]
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Adsorption and inhibitive impact of 5-[4-(dimethylamino) benzylidene]-1,3-dimethylbarbituric acid on carbon steel corrosion in m. Available at: [Link]
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Urease Protocol. Available at: [Link]
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5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors for carbon steel in molar hydrochloric acid solution - NIH. Available at: [Link]
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids - PubMed. Available at: [Link]
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In vitro α-amylase and α-glucosidase inhibitory assay - Protocols.io. Available at: [Link]
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Inhibition of Urease In Vitro - Bio-protocol. Available at: [Link]
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Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC. Available at: [Link]
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Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PubMed Central. Available at: [Link]
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Tyrosinase Inhibitor Screening Kit (Colorimetric). Available at: [Link]
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(PDF) Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Available at: [Link]
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Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. Available at: [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Methods for 5-Benzylidenebarbituric Acid
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the field of pharmaceutical analysis, the precise and accurate quantification of active compounds and their intermediates is paramount. 5-Benzylidenebarbituric acid, a derivative of barbituric acid, serves as a crucial scaffold in medicinal chemistry. Its robust analysis is fundamental to ensuring the quality, efficacy, and safety of potential therapeutic agents derived from it.
This guide moves beyond a simple listing of methods. It provides a head-to-head comparison of the primary analytical techniques for 5-benzylidenebarbituric acid, grounded in scientific principles and practical, field-proven insights. We will dissect the causality behind experimental choices, present validated protocols, and offer a clear, data-driven summary to inform your selection of the most appropriate analytical strategy.
The Analyte: 5-Benzylidenebarbituric Acid at a Glance
Before comparing analytical methods, understanding the analyte is critical. 5-Benzylidenebarbituric acid (C₁₁H₈N₂O₃) is a crystalline solid formed via the Knoevenagel condensation of barbituric acid and benzaldehyde.[1] Its structure features a barbiturate ring and a benzylidene group, which confer distinct chemical properties that we can exploit for analysis.
-
Molecular Formula: C₁₁H₈N₂O₃[2]
-
Molecular Weight: 216.19 g/mol [2]
-
Key Structural Features: A UV-active chromophore due to the conjugated system, acidic protons on the barbiturate ring, and sufficient volatility for certain techniques, especially after derivatization.
Section 1: Chromatographic Techniques - The Power of Separation
Chromatography is the workhorse of analytical chemistry, separating components of a mixture for subsequent quantification. For 5-benzylidenebarbituric acid, both liquid and gas chromatography are highly effective, though they operate on different principles and require distinct sample handling.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds. It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind the Method: The conjugated system in 5-benzylidenebarbituric acid makes it an excellent candidate for UV detection, one of the most common HPLC detectors. Its polarity allows for effective separation using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Caption: General workflow for HPLC-UV analysis.
-
Standard Preparation: Prepare a stock solution of 5-benzylidenebarbituric acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (methanol or mobile phase), and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid) is a common starting point.[4][5] A typical gradient might be 30:70 v/v Acetonitrile:Water, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by a UV scan).
-
Injection Volume: 10-20 µL.[3]
-
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and use the calibration curve to determine the concentration of 5-benzylidenebarbituric acid.
Advantages:
-
High precision and accuracy.
-
Non-destructive, allowing for sample recovery if needed.
-
Robust and highly automated.
-
Suitable for both quantification and purity analysis.
Disadvantages:
-
Moderate sensitivity compared to mass spectrometry.
-
UV detection lacks the specificity of mass spectrometry; co-eluting impurities with similar UV absorption can interfere with results.
Gas Chromatography (GC)
GC separates compounds based on their volatility after they are vaporized in a heated inlet. The vaporized compounds travel through a column, carried by an inert gas, and are separated based on their interaction with the stationary phase.
Causality Behind the Method: Barbiturates, including 5-benzylidenebarbituric acid, are often not sufficiently volatile or thermally stable for direct GC analysis. The acidic protons on the barbiturate ring can cause peak tailing due to interaction with the column. Therefore, a crucial step is derivatization , where these acidic protons are replaced with alkyl groups (e.g., methyl or ethyl), increasing volatility and improving chromatographic peak shape.[6]
Caption: General workflow for GC-MS analysis, including derivatization.
-
Sample Extraction: If the analyte is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction. Acidify the sample with HCl and extract with an organic solvent like chloroform or ethyl acetate.[7]
-
Derivatization: Evaporate the solvent from the extract. Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,N-dimethylformamide dimethyl acetal for methylation or iodoethane for ethylation) and an internal standard.[6] Heat the mixture to complete the reaction.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.[6][8]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: ~250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 280 °C) to ensure separation of all components.[9]
-
Detector: A Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification.
-
-
Analysis: Inject the derivatized sample. Identify the peak based on its retention time relative to a derivatized standard. Quantify using an internal standard calibration method.
Advantages:
-
Excellent separation efficiency and resolution.
-
When coupled with MS, provides high specificity.
Disadvantages:
-
Requires derivatization, which adds complexity, time, and potential sources of error to the workflow.[10]
-
Not suitable for thermally unstable compounds.
-
Sample preparation can be more labor-intensive than for HPLC.
Section 2: Spectroscopic & Hyphenated Techniques
While chromatography separates, spectroscopy and spectrometry identify and quantify. These methods can be used as standalone techniques or, more powerfully, as detectors for chromatographic systems.
UV-Visible Spectroscopy
Principle: This technique measures the absorption of light in the ultraviolet-visible region by the analyte. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). The conjugated π-electron system in 5-benzylidenebarbituric acid leads to strong UV absorbance.[11]
Protocol:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., DMSO or methanol).[11]
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare a set of calibration standards and measure their absorbance at λmax.
-
Measure the absorbance of the sample and calculate the concentration using the calibration curve.
Use Case: Best suited for rapid, simple quantification of a pure substance or for dissolution testing. It is not suitable for complex mixtures due to its lack of specificity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It is the definitive method for structural elucidation.
Data Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[12]
Use Case: Primarily used for structural confirmation and identification of unknown compounds or impurities, not for routine quantitative analysis. The PubChem database provides reference spectra for 5-benzylidenebarbituric acid.[2]
The Power of Hyphenation: LC-MS and GC-MS
Coupling a mass spectrometer to a chromatograph (LC-MS or GC-MS) combines the separation power of chromatography with the high sensitivity and specificity of mass detection.[13][14]
Principle: As compounds elute from the chromatographic column, they enter the mass spectrometer, where they are ionized, separated by their mass-to-charge ratio (m/z), and detected. This provides two dimensions of data for each peak: retention time and a mass spectrum, which acts as a molecular fingerprint.
Why it's Superior for Complex Samples: For analyzing 5-benzylidenebarbituric acid in complex matrices like biological samples (blood, urine, hair), LC-MS/MS or GC-MS is the gold standard.[10][15] The ability to selectively monitor for the specific m/z of the target analyte (and its fragments) can filter out interferences from the matrix, providing exceptionally low limits of detection (LOD) and quantification (LOQ).[15][16]
-
LC-MS: Avoids the need for derivatization, simplifying sample preparation. Electrospray ionization (ESI) is a common "soft" ionization technique used for this analysis.[14][17]
-
GC-MS: Requires derivatization but offers excellent chromatographic resolution. Electron Ionization (EI) is typically used, which produces reproducible fragmentation patterns for library matching.[18]
Section 3: Head-to-Head Performance Summary
The choice of analytical method is always a trade-off between performance, speed, cost, and the specific question being asked. The table below summarizes the key performance characteristics of each technique for the analysis of 5-benzylidenebarbituric acid.
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis (Standalone) | LC-MS/MS |
| Specificity | Moderate | High (with MS) | Low | Very High |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Very Good (ng/mL range) | Fair (µg/mL range) | Excellent (pg/mL to ng/mL range)[15] |
| Sample Preparation | Simple (Dissolve, Filter) | Complex (Extraction, Derivatization) | Very Simple (Dissolve) | Moderate (Extraction often needed) |
| Analysis Speed | Moderate (5-15 min/sample) | Moderate (10-30 min/sample) | Very Fast (<1 min/sample) | Fast (2-10 min/sample) |
| Quantification | Excellent | Excellent | Good (for pure samples) | Excellent |
| Structural Info | None | High (with MS) | Limited | High (with MS/MS) |
| Cost (Instrument) | Low-Moderate | Moderate | Low | High |
| Expertise Required | Intermediate | High | Low | High |
Conclusion and Recommendations
There is no single "best" method for all applications. The optimal choice depends on the analytical goal:
-
For routine quality control, purity assessment, and quantification of bulk material or simple formulations: HPLC-UV is the method of choice. It offers an excellent balance of performance, robustness, and cost-effectiveness.
-
For structural confirmation and identification of unknowns: NMR is indispensable for definitive structural elucidation. Mass Spectrometry (either via direct infusion or coupled with chromatography) provides confirmation of molecular weight and fragmentation patterns.
-
For trace-level quantification in complex matrices (e.g., biological fluids, environmental samples): LC-MS/MS is the gold standard, offering unparalleled sensitivity and specificity, with the advantage of simpler sample preparation compared to GC-MS.[10][15] GC-MS is a powerful alternative, especially if a laboratory has existing expertise and validated methods for barbiturates.[6][18]
-
For rapid, preliminary checks of concentration in a pure sample: Standalone UV-Vis spectroscopy can be a quick and cost-effective tool, provided its limitations in specificity are understood.
By understanding the principles, strengths, and weaknesses of each of these analytical techniques, researchers can make informed decisions, ensuring that their data is not only accurate and precise but also fit for purpose.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Benzylidenebarbituric Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Benzylidenebarbituric acid, grounded in established safety procedures and regulatory compliance.
Hazard Identification and Risk Assessment
5-Benzylidenebarbituric acid is a derivative of barbituric acid. While specific toxicity data for this compound is not extensively documented, it should be handled with the same precautions as other barbiturates, which are central nervous system depressants. The primary hazards are associated with ingestion and inhalation of dust.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Barbiturates, as a class, can be harmful if swallowed. | [1] |
| Aquatic Toxicity | Barbituric acid is listed as harmful to aquatic life. | |
| Combustibility | The substance is combustible and can form explosive mixtures with air upon intense heating. |
Before beginning any disposal procedure, a thorough risk assessment should be conducted, considering the quantity of the waste, the available facilities, and the potential for exposure.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling 5-Benzylidenebarbituric acid in solid form or in solution:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in conjunction with goggles when there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid material should ideally be performed in a chemical fume hood.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste.
-
Absorb: For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.
Primary Disposal Method: Incineration
The most direct and compliant method for disposing of 5-Benzylidenebarbituric acid is through a licensed professional waste disposal service that utilizes high-temperature incineration. This is the recommended procedure for all pharmaceutical waste, as mandated by the Environmental Protection Agency (EPA).[3]
Step-by-Step Procedure for Incineration:
-
Segregation and Labeling:
-
Collect all waste 5-Benzylidenebarbituric acid, including contaminated materials, in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label must include: "Hazardous Waste," the full chemical name ("5-Benzylidenebarbituric acid"), and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.[4]
-
This method ensures the complete destruction of the compound, minimizing its environmental impact.
Secondary Disposal Method: Laboratory-Scale Chemical Degradation (Alkaline Hydrolysis)
For small quantities of 5-Benzylidenebarbituric acid, chemical degradation through alkaline hydrolysis can be an effective pretreatment step before final disposal. This process breaks down the barbiturate ring structure into less hazardous components.
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, with all necessary safety precautions in place.
The Chemistry of Degradation:
Alkaline hydrolysis of barbiturates typically proceeds through the cleavage of the pyrimidine ring. The expected degradation of 5-Benzylidenebarbituric acid would yield benzaldehyde and a salt of malonuric acid, which can further hydrolyze to a salt of malonic acid and urea.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation:
-
In a chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH).
-
Weigh the 5-Benzylidenebarbituric acid waste to be treated.
-
-
Reaction Setup:
-
In a suitably sized flask equipped with a magnetic stirrer, dissolve the 5-Benzylidenebarbituric acid in a minimal amount of ethanol.
-
Slowly add the 1M NaOH solution to the flask while stirring. A significant molar excess of NaOH should be used.
-
-
Hydrolysis:
-
Gently heat the mixture to approximately 50-60°C and allow it to stir for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if necessary.
-
-
Neutralization:
-
After the reaction is complete (as indicated by the dissolution of the starting material and a color change), allow the solution to cool to room temperature.
-
Slowly and carefully neutralize the solution by adding a dilute acid (e.g., 1M hydrochloric acid) while monitoring the pH. The final pH should be between 6.0 and 8.0.
-
-
Final Disposal of Treated Waste:
-
The resulting neutralized solution, containing the degradation products (salts of malonic acid, benzaldehyde, and urea), should be collected as aqueous hazardous waste.
-
This solution must be disposed of through your institution's hazardous waste program. Do not pour the treated solution down the drain. While the primary hazardous structure has been degraded, the components may still be subject to local disposal regulations.[5][6]
-
The decision-making process for the disposal of 5-Benzylidenebarbituric acid is summarized in the workflow diagram below.
Caption: Disposal Decision Workflow for 5-Benzylidenebarbituric Acid.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Specifically, Subpart P of 40 CFR Part 266 provides management standards for hazardous waste pharmaceuticals. A key provision of this rule is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[3] It is imperative that all disposal activities comply with federal, state, and local regulations.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For 5-Benzylidenebarbituric acid, the primary and most compliant disposal route is through a licensed hazardous waste incineration service. For small, laboratory-scale quantities, chemical degradation via alkaline hydrolysis offers a viable pretreatment step, but the resulting solution must still be disposed of as hazardous waste. By adhering to the protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while minimizing the environmental impact of their work.
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241129, 5-Benzylidenebarbituric acid. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, November 27). Safety Data Sheet: 5-n-Butylbarbituric acid. Retrieved from [Link]
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ADVISE. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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- Barton, H., et al. (1980). Photochemical-degradation-of-barbituric-acid-derivatives-Part-1-Products-of-photolysis-and-hydrolysis-of-pentobarbital. Pharmazie, 35(12), 754-756.
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A Guide to Personal Protective Equipment for Handling 5-Benzylidenebarbituric Acid
Welcome to a comprehensive guide on the safe handling of 5-Benzylidenebarbituric acid. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and precision. This document moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal strategies. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of 5-Benzylidenebarbituric Acid
5-Benzylidenebarbituric acid is a derivative of barbituric acid. While comprehensive toxicological data for this specific compound is not widely available, a robust safety protocol can be developed by examining the known hazards of its parent compound and analogous structures. The primary physical form of this compound is a solid powder, which dictates many of the necessary handling precautions.
Key Potential Hazards:
-
Respiratory Irritation : Fine dusts can be generated when handling the solid, posing a risk of respiratory tract irritation.[1][2]
-
Skin and Eye Irritation : Direct contact with the powder can cause skin and eye irritation.[1][2][3]
-
Ingestion : Though the acute oral toxicity of the parent barbituric acid is low in animal models (LD50 > 5000 mg/kg for rats), ingestion should always be avoided.[4] Some derivatives are classified as harmful if swallowed.[5]
-
Unknown Chronic Effects : As the long-term toxicological properties have not been thoroughly investigated, exposure should be minimized based on the precautionary principle.
-
Dust Explosion : Like many fine organic powders, this compound may form explosive mixtures with air if dispersed in sufficient concentration.[4][6]
| Hazard ID | Route of Exposure | Potential Health Effect | Source |
| Mechanical Irritation | Inhalation | Irritation of the respiratory system. | [1][2] |
| Contact Irritation | Skin, Eyes | Redness, itching, and inflammation. | [1][2] |
| Acute Toxicity | Ingestion | Harmful if swallowed; may cause central nervous system depression. | [5][7] |
| Physical Hazard | Air Dispersion | Potential for dust explosion under specific conditions. | [4][6] |
The Hierarchy of Controls: A Proactive Safety Framework
Before we even consider PPE, we must apply the hierarchy of controls. This established framework prioritizes the most effective safety measures. PPE, while essential, is the final barrier between you and a potential hazard and is considered the least reliable control method.[8]
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
The most critical engineering control for handling 5-Benzylidenebarbituric acid powder is the use of a certified chemical fume hood or a ventilated balance enclosure to contain dust at the source. Administrative controls include robust Standard Operating Procedures (SOPs), clear labeling, and comprehensive personnel training.
Core PPE Protocols for 5-Benzylidenebarbituric Acid
The selection of PPE must be directly correlated with the specific task being performed. A risk assessment should precede any laboratory work.
| Task | Minimum Required PPE |
| Transporting a Sealed Container | Safety glasses, lab coat, closed-toe shoes. |
| Weighing Solid Powder | Chemical splash goggles, nitrile gloves, lab coat. Must be performed in a fume hood or ventilated enclosure. |
| Preparing a Solution | Chemical splash goggles, nitrile gloves, lab coat. A face shield is recommended if there is a significant splash risk.[8][9] |
| Running a Reaction / Workup | Chemical splash goggles, nitrile gloves, lab coat. Consider a chemical-resistant apron for larger volumes. |
| Cleaning a Small Spill (<1g) | Chemical splash goggles, two pairs of nitrile gloves, lab coat. An N95 respirator is required if dust is airborne.[8] |
Eye and Face Protection
-
Causality : The primary ocular risk is from airborne dust or splashes when preparing solutions. Standard safety glasses with side shields offer baseline protection. However, chemical splash goggles that form a seal around the eyes are required when handling the powder or liquids to prevent entry from the top or sides.[10]
-
Protocol :
-
Always wear ANSI Z87.1-compliant eye protection in the laboratory.
-
Use chemical splash goggles when weighing the solid or handling solutions.
-
Add a face shield over goggles when performing operations with a higher risk of splashing, such as when working with larger volumes or during exothermic reactions.[8][9]
-
Note that contact lenses can absorb chemical vapors and make eye irrigation difficult; it is best practice to wear prescription glasses under your goggles.
-
Hand Protection
-
Causality : Gloves prevent dermal absorption and skin irritation. The choice of glove material is critical. While many materials offer good protection, disposable nitrile gloves provide excellent short-term resistance to a broad range of chemicals and are preferable to PVC gloves, which can offer poor protection.[8][9]
-
Protocol :
-
Wear powder-free nitrile gloves when handling 5-Benzylidenebarbituric acid in any form.[8]
-
Before use, visually inspect gloves for any tears or punctures.
-
Don gloves over the cuffs of your lab coat to protect your wrists.[8]
-
Change gloves every 30 to 60 minutes during extended procedures, or immediately if you suspect contamination.[8]
-
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated chemical waste container.
-
Body Protection
-
Causality : A lab coat protects your skin and personal clothing from contamination.
-
Protocol :
-
A clean, long-sleeved lab coat should be worn at all times, fully buttoned.[9]
-
For procedures involving larger quantities or a high splash risk, supplement your lab coat with a chemical-resistant apron.
-
Lab coats should not be taken outside of the laboratory to prevent the spread of contamination.
-
Respiratory Protection
-
Causality : Engineering controls like fume hoods are the primary defense against inhaling hazardous dust. However, in situations where these controls are insufficient or during an emergency like a large spill, respiratory protection is necessary.
-
Protocol :
-
All handling of solid 5-Benzylidenebarbituric acid that could generate dust must be done in a fume hood or other ventilated enclosure.
-
If a procedure has a high potential for aerosolization and cannot be contained (e.g., cleaning a large spill), a respirator is required. An N95 particulate respirator is sufficient for dust, but a chemical cartridge respirator may be needed for large spills involving organic solvents.[8]
-
Important : The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit-testing, as mandated by OSHA standards.[8][9] A surgical mask offers no protection from chemical dusts and must not be used for this purpose.[8][11]
-
Operational and Disposal Plans
Safe Handling Workflow
-
Preparation : Designate a specific work area, preferably in a fume hood. Ensure an eyewash station and safety shower are accessible.[7]
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves in the correct order.
-
Handling : Retrieve the container. Weigh the necessary amount of 5-Benzylidenebarbituric acid in the fume hood. If transferring to another vessel, do so carefully to minimize dust generation.
-
Post-Handling : Tightly seal the source container. Decontaminate the spatula and weighing vessel. Wipe down the work surface with a damp cloth.
-
Doff PPE : Remove gloves and dispose of them properly. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[6]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Small Spill (<1g) : Alert others in the area. Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container. Clean the area with soap and water.
-
Large Spill : Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.
Waste Disposal
-
Chemical Waste : All solid 5-Benzylidenebarbituric acid waste, contaminated consumables (e.g., gloves, weigh boats, paper towels), and solutions must be disposed of as hazardous chemical waste.[5]
-
Containers : Place waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste pickup.
-
Prohibition : Do NOT dispose of this chemical down the drain or in the regular trash.[4] This is to prevent contamination of waterways and protect waste management personnel.
References
-
BARBITURIC ACID - SD Fine-Chem . Source: SD Fine-Chem Limited.
-
5-Benzylidenebarbituric acid | C11H8N2O3 | CID 241129 . Source: PubChem, National Institutes of Health.
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Personal Protective Equipment for Use in Handling Hazardous Drugs . Source: Centers for Disease Control and Prevention (CDC).
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SAFETY DATA SHEET - Sigma-Aldrich (Barbituric Acid) . Source: Sigma-Aldrich.
-
Chemical Safety: Personal Protective Equipment . Source: University of California, San Francisco.
-
Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids | Request PDF . Source: ResearchGate.
-
Safety Data Sheet: Barbituric acid - Carl ROTH . Source: Carl ROTH.
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Safety Data Sheet: 5-n-Butylbarbituric acid . Source: Chemos GmbH & Co. KG.
-
Personal protective equipment for preparing toxic drugs - GERPAC . Source: GERPAC.
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A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives . Source: Journal of Applicable Chemistry.
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SAFETY DATA SHEET - Fisher Scientific (5,5-Dibromobarbituric acid) . Source: Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific (5-Nitrobarbituric acid trihydrate) . Source: Fisher Scientific.
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Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids - PubMed . Source: PubMed, National Institutes of Health.
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Disposal of Solid Chemicals in the Normal Trash | Public Safety . Source: Lafayette College.
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Barbituric-Acid - SAFETY DATA SHEET . Source: Acros Organics.
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Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles . Source: International Science Community Association.
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Material Safety Data Sheet - Benzilic Acid MSDS . Source: ScienceLab.com.
-
An efficient and convenient procedure for preparation of 5-arylidene barbituric acid catalyzed by ZrO2/SO42- solid super acid with grinding . Source: ResearchGate.
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Chapter 7 - Management Procedures For Specific Waste Types . Source: Cornell University Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
